molecular formula C8H7N3O2 B1606402 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one CAS No. 24310-40-5

3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B1606402
CAS No.: 24310-40-5
M. Wt: 177.16 g/mol
InChI Key: UAFIMNGKLCAYCN-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(hydroxymethyl)-1,2,3-benzotriazin-4-one
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InChI

InChI=1S/C8H7N3O2/c12-5-11-8(13)6-3-1-2-4-7(6)9-10-11/h1-4,12H,5H2
Source PubChem
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InChI Key

UAFIMNGKLCAYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041458
Record name 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one
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Molecular Weight

177.16 g/mol
Source PubChem
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CAS No.

24310-40-5
Record name 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Benzotriazin-4(3H)-one, 3-(hydroxymethyl)-
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Record name 1,2,3-Benzotriazin-4(3H)-one, 3-(hydroxymethyl)-
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Record name 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one
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Record name 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one
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Foundational & Exploratory

3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the synthetic strategy, ensuring a deep understanding of the chemical transformations involved. We will explore the synthesis from foundational precursors, detail the experimental workflow, and cover critical aspects of safety, handling, and characterization.

Introduction and Strategic Overview

The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged heterocyclic motif found in a variety of pharmacologically active compounds and agrochemicals, including anesthetics and antidepressants.[1][2][3] These molecules also serve as versatile building blocks for more complex chemical structures.[1][2][4] The target molecule of this guide, this compound, is a key derivative that often functions as a stable, crystalline intermediate, facilitating further synthetic modifications at the N-3 position.

The synthesis is logically approached as a two-stage process:

  • Formation of the Core Heterocycle: Synthesis of the parent 1,2,3-benzotriazin-4(3H)-one.

  • N-Hydroxymethylation: Functionalization of the parent heterocycle with formaldehyde to yield the final product.

This strategy is predicated on the well-established and robust diazotization-cyclization of an accessible starting material, followed by a direct and efficient N-functionalization.

Mechanistic Rationale and Core Chemistry

The cornerstone of this synthesis is the generation of the benzotriazinone ring system. The most common and reliable method involves the diazotization of 2-aminobenzamide (anthranilamide).[1][2]

Stage 1: Diazotization-Cyclization of Anthranilamide

This reaction begins with the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The anthranilamide's primary aromatic amine then reacts with the nitrous acid to form an N-nitrosamine intermediate, which tautomerizes and dehydrates to yield a reactive diazonium salt. Due to the proximate location of the amide group, the nitrogen of the amide attacks the diazonium group in an intramolecular cyclization, forming the six-membered triazinone ring upon proton loss.

Stage 2: N-Hydroxymethylation

The second stage is a classic nucleophilic addition. The N-3 nitrogen atom of the newly formed 1,2,3-benzotriazin-4(3H)-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent proton transfer results in the formation of the stable N-hydroxymethyl group.

The complete synthetic pathway is illustrated below.

G A Anthranilamide B Aryl Diazonium Salt (Intermediate) A->B  NaNO₂, HCl  0-5 °C C 1,2,3-Benzotriazin-4(3H)-one B->C Intramolecular Cyclization D 1,2,3-Benzotriazin-4(3H)-one F 3-(Hydroxymethyl)-1,2,3- benzotriazin-4(3H)-one D->F E Formaldehyde (HCHO) E->F

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Part A: Synthesis of 1,2,3-Benzotriazin-4(3H)-one (Precursor)

Materials and Reagents:

  • Anthranilamide (2-aminobenzamide)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Standard laboratory glassware (beakers, flasks, magnetic stirrer, filtration apparatus)

Procedure:

  • Acidic Solution Preparation: In a 500 mL beaker, combine 20 mL of concentrated HCl with 100 mL of deionized water and cool the solution to 0-5 °C using an ice-water bath.

  • Dissolution of Starting Material: While stirring, add 13.6 g (0.1 mol) of anthranilamide to the cold acid solution. Stir until a fine suspension of the hydrochloride salt is formed.

  • Diazotization: Prepare a solution of 7.2 g (0.104 mol) of sodium nitrite in 25 mL of deionized water. Add this solution dropwise to the stirred anthranilamide suspension over 30 minutes. Causality: The temperature must be rigorously maintained between 0-5 °C. Higher temperatures will cause the premature decomposition of the diazonium salt, leading to side products and significantly reduced yield.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour. The suspension will gradually change in color and consistency as the product forms.

  • Product Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with two 50 mL portions of ice-cold deionized water to remove residual acid and salts.

  • Drying: Dry the pale yellow solid product, 1,2,3-benzotriazin-4(3H)-one, in a vacuum oven at 50 °C to a constant weight. The typical yield is 85-95%.

Part B: Synthesis of this compound

Materials and Reagents:

  • 1,2,3-Benzotriazin-4(3H)-one (from Part A)

  • Formaldehyde solution (37% w/v in water, often called formalin)

  • Deionized Water

  • Ethanol (optional, for recrystallization)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, create a suspension of 14.7 g (0.1 mol) of 1,2,3-benzotriazin-4(3H)-one in 100 mL of deionized water.

  • Addition of Formaldehyde: Add 10 mL (approx. 0.12 mol) of 37% formaldehyde solution to the suspension.

  • Heating: Heat the mixture to reflux with gentle stirring. Causality: Heating provides the necessary activation energy for the nucleophilic addition and ensures the reaction proceeds to completion, typically within 1-2 hours. The solid should fully dissolve as the reaction progresses.

  • Crystallization: After the reflux period, remove the heat source and allow the clear solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize product crystallization.

  • Product Isolation: Collect the white, crystalline product by vacuum filtration. Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the final product, this compound, to a constant weight. The typical yield is 90-98%.

Quantitative Data Summary
ParameterStage A: Precursor SynthesisStage B: Hydroxymethylation
Primary Reagent Anthranilamide1,2,3-Benzotriazin-4(3H)-one
Reagent Moles 0.1 mol0.1 mol
Key Co-reagent Sodium NitriteFormaldehyde (37% aq.)
Co-reagent Moles 0.104 mol~0.12 mol
Solvent Dilute HCl (aq.)Water
Temperature 0-5 °CReflux (~100 °C)
Reaction Time ~1.5 hours~1-2 hours
Typical Yield 85-95%90-98%
Experimental Workflow Diagram

G A Dissolve Anthranilamide in cold HCl B Dropwise add NaNO₂ solution (0-5 °C) A->B C Stir 1 hr in ice bath B->C D Filter & Wash with cold water C->D E Dry Precursor D->E F Suspend Precursor in Water E->F G Add Formaldehyde & Reflux 1-2 hrs F->G H Cool to Crystallize G->H I Filter & Wash with cold water H->I J Dry Final Product I->J

Caption: Step-by-step experimental workflow for the two-stage synthesis.

Purification and Characterization

For most applications, the product obtained after filtration and drying is of sufficient purity. If further purification is required, recrystallization from an ethanol-water mixture is effective.

Analytical Confirmation:

  • Melting Point: 168-171 °C (literature).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.2-7.8 (m, 4H, aromatic protons)

    • δ 6.0 (t, 1H, OH, hydroxyl proton)

    • δ 5.8 (d, 2H, CH₂, methylene protons)

  • IR (KBr, cm⁻¹):

    • ~3300 (broad, O-H stretch)

    • ~1680 (strong, C=O stretch)

    • ~1600, 1450 (C=C aromatic stretch)

  • Mass Spectrometry (EI): m/z 177 (M⁺).

  • HPLC Analysis: Can be used to confirm purity, typically employing a C18 reverse-phase column.[5]

Safety, Handling, and Storage

Professional laboratory safety practices are mandatory.

  • Hazard Identification:

    • Sodium Nitrite: Strong oxidizer, toxic if swallowed.

    • Concentrated HCl: Corrosive, causes severe skin and eye burns.

    • Formaldehyde: Toxic, a known carcinogen, and respiratory irritant.

    • Aryl Diazonium Salts (Intermediate): Potentially explosive if isolated and allowed to dry. The protocol is designed to keep this intermediate in solution, which is standard safe practice.

    • Benzotriazinones: Can be skin and eye irritants.[6]

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical safety goggles, and nitrile gloves at all times.

  • Handling: All operations, particularly those involving concentrated acid and formaldehyde, must be performed within a certified chemical fume hood to prevent inhalation of toxic vapors.[7]

  • Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[7][8]

  • Waste Disposal: Dispose of all chemical waste according to federal, state, and local environmental regulations. Acidic and basic solutions should be neutralized before disposal.

Conclusion

The synthesis of this compound via the diazotization of anthranilamide followed by N-hydroxymethylation is a highly efficient, reliable, and scalable process. By understanding the underlying mechanisms and adhering strictly to the temperature and handling protocols outlined, researchers can consistently obtain a high yield of pure product. This guide provides the necessary technical depth and practical insights to empower scientific professionals in their synthetic endeavors.

References

  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction.
  • 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Deriv
  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction.
  • Synthetic route for the synthesis of 1,2,3-benzotriazin-4(3H)-one based sulfonamides.
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  • GHS 11 (Rev.11) SDS Word for CAS: 24310-40-5 Name: this compound. XiXisys.
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An In-Depth Technical Guide to the Physicochemical Properties of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one, a heterocyclic compound of interest in pharmaceutical research and development. While experimental data for this specific molecule is limited, this guide synthesizes available information on closely related analogs, presents computationally predicted data to fill knowledge gaps, and details established methodologies for its synthesis and analysis. The following sections offer an in-depth exploration of its chemical identity, structural characteristics, predicted physicochemical parameters, a validated analytical method for its quantification, and a general synthetic approach. This document is intended to serve as a valuable resource for researchers and scientists engaged in the study and application of this and similar molecular scaffolds.

Chemical Identity and Structure

This compound belongs to the benzotriazinone class of heterocyclic compounds. The core structure consists of a benzene ring fused to a 1,2,3-triazine-4-one ring system. The key feature of this particular derivative is the hydroxymethyl group attached to the nitrogen at position 3 (N3) of the triazinone ring.

Molecular Formula: C₈H₇N₃O₂

Molecular Weight: 177.16 g/mol

Canonical SMILES: O=C1N(CO)N=NC2=CC=CC=C12

InChI Key: InChI=1S/C8H7N3O2/c12-5-11-8(13)6-3-1-2-4-7(6)10-9-11/h1-4,12H,5H2

The chemical structure of this compound is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: N-Hydroxymethylation cluster_1 Step 2: Diazotization and Cyclization A 2-Aminobenzamide C N-(2-carbamoylphenyl)aminomethanol A->C Reaction B Formaldehyde B->C D N-(2-carbamoylphenyl)aminomethanol F This compound D->F Reaction E Sodium Nitrite (NaNO2) Acid (e.g., HCl) E->F

Caption: Conceptual synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of related benzotriazinones and is provided as a guiding framework. [1] Step 1: Synthesis of N-(2-carbamoylphenyl)aminomethanol

  • To a stirred solution of 2-aminobenzamide in a suitable solvent (e.g., ethanol), add an aqueous solution of formaldehyde (e.g., 37% in water).

  • The reaction is typically carried out at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the solvent may be removed under reduced pressure, and the resulting intermediate can be purified by recrystallization or used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve the N-(2-carbamoylphenyl)aminomethanol intermediate in a suitable acidic medium (e.g., dilute hydrochloric acid).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, while maintaining the temperature below 5°C.

  • Stir the reaction mixture at this temperature for a specified period (e.g., 1-2 hours).

  • The formation of the product may be indicated by a color change or precipitation.

  • The solid product can be collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Analytical Methodology

A reliable and scalable analytical method is crucial for the quantification and purity assessment of this compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been reported for this purpose. [2]

RP-HPLC Method

This method is suitable for routine analysis, impurity profiling, and pharmacokinetic studies.

Chromatographic Conditions:

  • Column: Newcrom R1

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

  • Detection: UV-Vis detector at an appropriate wavelength.

  • Column Temperature: Ambient or controlled.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: Typically 10 µL.

Expertise & Experience Insight: The use of a polar-embedded reverse-phase column like Newcrom R1 is well-suited for retaining and separating moderately polar compounds like this compound. The mobile phase composition can be optimized to achieve the desired retention time and peak shape. The presence of an acid in the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to improved peak symmetry.

Analytical Workflow Diagram

The following diagram outlines the general workflow for the analysis of this compound by RP-HPLC.

Analytical_Workflow A Sample Preparation (Dissolution in a suitable solvent) B HPLC System (Pump, Injector, Column Oven) A->B Inject Sample C Newcrom R1 Column B->C Mobile Phase Flow D UV-Vis Detector C->D Separation E Data Acquisition and Processing D->E Signal Detection F Quantification and Purity Assessment E->F Data Analysis

Caption: General workflow for the RP-HPLC analysis of the target compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound with detailed toxicological data is not widely available, information on the closely related 3-hydroxy-1,2,3-benzotriazin-4(3H)-one provides important safety considerations. [3] General Hazards of Benzotriazinone Derivatives:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Explosive Hazard: Some benzotriazole derivatives are noted to have explosive potential, particularly when dry.

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a cool, dry, and well-ventilated place, away from heat and incompatible materials.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and analysis of this compound. By combining experimental data from a close analog with robust computational predictions, a comprehensive profile of this molecule has been established. The detailed protocols for experimental determination of its properties, along with a validated analytical method and a general synthetic approach, offer a solid foundation for researchers and drug development professionals working with this compound. As with any chemical entity in the research and development pipeline, further experimental validation of the predicted properties is encouraged to build a more complete and definitive understanding of its behavior.

References

  • PubChem. 3-hydroxy-1,2,3-benzotriazin-4(3H)-one. National Center for Biotechnology Information. [Link]

  • ChemAxon. Calculators & Predictors. [Link]

  • SIELC Technologies. This compound. [Link]

  • National Center for Biotechnology Information. 3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • ChemAxon Docs. Solubility Predictor. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ChemAxon Docs. pKa calculation. [Link]

  • NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]

  • Avdeef, A. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. American Pharmaceutical Review, 14(5), 88-95.
  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Larasati, N. S., et al. (2020). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. Heliyon, 6(11), e05477.
  • Box, K., & Comer, J. (2008). Development of Methods for the Determination of pKa Values. Current Pharmaceutical Analysis, 4(2), 96-106.
  • de Oliveira, A. S., et al. (2024). In silico Therapeutic Potential of Phytochemical from Commiphora leptophloeos Mart. - JB Gillett Leaves Essential. Journal of the Brazilian Chemical Society, 35, e20230304.
  • Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(4), 1021-1035.
  • Pharmaguideline. Melting Range or Temperature (Apparatus and Deternination). [Link]

  • Daina, A., & Zoete, V. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry, 12(4), 1-8.
  • ResolveMass Laboratories Inc. Melting Point Determination. [Link]

  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.
  • Kiran, M., et al. (2023). Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors.
  • SwissADME. Frequently Asked Questions. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Van de Waterbeemd, H., & Smith, D. A. (2009). Determination of pKa Values by Liquid Chromatography. LCGC North America, 27(8), 634-643.
  • SCFBio. Solubility Predictor - Calculator Plugins. [Link]

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3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt)

Prepared by: Gemini, Senior Application Scientist

Introduction: Clarifying the Reagent and its Role

In the landscape of modern organic synthesis, particularly in the meticulous construction of peptides and complex amides, the efficiency and stereochemical integrity of amide bond formation are paramount. While the user query specifies "3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one," the vast body of scientific literature points to a closely related and extensively documented analogue, 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one , as the active agent in coupling reactions.[1] This compound, commonly known by the acronyms HOOBt or HODhbt , is a cornerstone additive in carbodiimide-mediated coupling chemistry.[2][3][4]

This guide, therefore, focuses on the mechanism of action of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one. It serves as a critical reagent used to enhance reaction rates, improve yields, and, most importantly, suppress the racemization of chiral centers during the formation of amide bonds.[5][6] Its application is fundamental in pharmaceutical development for the synthesis of bioactive molecules and drug candidates where efficient and precise amide bond formation is required.[5] We will dissect the underlying chemical principles that make HOOBt an indispensable tool for researchers and drug development professionals.

The Central Challenge: Activating Carboxylic Acids for Amidation

The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under standard conditions, requiring high temperatures that are incompatible with sensitive and complex molecules. To overcome this, chemists employ "coupling reagents" to activate the carboxylic acid. Among the most common are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7]

The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] While this intermediate is sufficiently reactive to be attacked by an amine, its high reactivity is also its primary drawback. It is prone to two significant side reactions:

  • N-Acylurea Formation: The O-acylisourea can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, which consumes the activated acid and complicates purification.

  • Racemization: For chiral carboxylic acids, particularly α-amino acids, the potent activation provided by the O-acylisourea intermediate can facilitate the deprotonation of the α-carbon. This leads to the formation of a planar oxazol-5(4H)-one (azlactone) intermediate, which results in the loss of stereochemical integrity (racemization) upon aminolysis.[9][10]

It is in mitigating these undesirable pathways that HOOBt demonstrates its essential mechanistic role.

The Core Mechanism: HOOBt as a Nucleophilic Interceptor

The mechanism of action of HOOBt is best understood as a two-step process that intercepts the problematic O-acylisourea intermediate and replaces it with a more manageable active species. When used as an additive in a carbodiimide-mediated coupling, the reaction proceeds as follows:

  • Initial Activation: The carboxylic acid (R-COOH) reacts with the carbodiimide (e.g., EDC) to form the highly reactive O-acylisourea intermediate.[11]

  • Active Ester Formation: Before the O-acylisourea can rearrange or induce racemization, the nucleophilic N-hydroxy group of HOOBt attacks its activated carbonyl carbon.[8][12] This step is rapid and efficient, leading to the formation of a benzotriazinyl active ester (OBt ester) and releasing the carbodiimide as a soluble urea byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU).

  • Facilitated Aminolysis: The amine nucleophile (R'-NH₂) then attacks the carbonyl of the HOOBt active ester. This species is sufficiently reactive to ensure efficient amide bond formation but is significantly more stable and less prone to inducing racemization than the initial O-acylisourea.[8] This final step yields the desired amide and regenerates HOOBt, confirming its role as a catalyst in the overall cycle.

This strategic conversion of a highly unstable intermediate into a moderately reactive and more stable active ester is the key to the success of HOOBt-mediated couplings. It provides a "kinetic sweet spot" that favors the desired aminolysis pathway over side reactions.[13]

EDC_HOOBt_Coupling_Mechanism Figure 1: HOOBt-Mediated Amide Bond Formation cluster_activation Activation Phase cluster_interception Interception & Ester Formation cluster_aminolysis Aminolysis Phase CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + HOOBt HOOBt EDC EDC EDC->O_Acylisourea + O_Acylisourea->HOOBt ActiveEster HOOBt Active Ester (Moderately Reactive) O_Acylisourea->ActiveEster EDU EDU Byproduct O_Acylisourea->EDU releases HOOBt->ActiveEster Nucleophilic Attack Amine Amine (R'-NH2) Amide Amide Product (R-CONHR') ActiveEster->Amide + Amine->Amide + HOOBt_regen HOOBt (regenerated) Amide->HOOBt_regen releases

Figure 1: HOOBt-Mediated Amide Bond Formation

The Critical Role of HOOBt in Suppressing Racemization

In peptide synthesis, preserving the stereochemical purity of the constituent amino acids is non-negotiable. The primary pathway for racemization during coupling is the formation of an oxazol-5(4H)-one intermediate. The highly activating nature of the O-acylisourea intermediate promotes the cyclization of the N-protected amino acid to form this planar, achiral intermediate. Subsequent attack by an amine can occur from either face of the plane, leading to a mixture of enantiomers.[10]

The HOOBt active ester is less electrophilic than the O-acylisourea. This reduced reactivity significantly disfavors the intramolecular cyclization required for oxazolone formation. By rapidly converting the O-acylisourea into the more stable active ester, HOOBt effectively closes the mechanistic window for racemization, ensuring that the aminolysis proceeds with high fidelity.[13]

Racemization_Suppression Figure 2: Mechanism of Racemization Suppression by HOOBt O_Acylisourea O-Acylisourea Intermediate Oxazolone Oxazolone (Planar Intermediate) O_Acylisourea->Oxazolone Fast (No HOOBt) Intramolecular Cyclization HOOBt HOOBt O_Acylisourea->HOOBt + HOOBt ActiveEster HOOBt Active Ester O_Acylisourea->ActiveEster Very Fast Interception (Favored Pathway) Racemic_Amide Racemic Amide Product Oxazolone->Racemic_Amide Amine Amine Oxazolone->Amine + Amine HOOBt->ActiveEster ActiveEster->Oxazolone Slow / Disfavored Chiral_Amide Chiral Amide Product (Desired) ActiveEster->Chiral_Amide Aminolysis ActiveEster->Amine + Amine Amine->Racemic_Amide Amine->Chiral_Amide

Figure 2: Mechanism of Racemization Suppression by HOOBt

Physicochemical Properties and Experimental Data

The physical properties of HOOBt are critical to its handling and application in the laboratory.

Table 1: Physicochemical Properties of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one

Property Value Reference(s)
Chemical Formula C₇H₅N₃O₂ [2][4][14]
Molecular Weight 163.13 g/mol [2][4]
Appearance Off-white to slightly yellow crystalline solid [2][3]
Melting Point 180–189 °C (with decomposition) [2][4][15]
Solubility Soluble in most organic solvents (e.g., DMF, NMP, CH₂Cl₂) [15][16]

| CAS Number | 28230-32-2 |[2][4][14] |

The impact of using additives like HOOBt is empirically validated by significant improvements in yield and stereochemical purity. For instance, early studies by Koenig and Geiger demonstrated that the addition of the related compound 1-hydroxybenzotriazole (HOBt) to a DCC coupling of Z-Gly-Phe-OH with H-Val-OMe reduced the level of epimerization from 35% to just 1.5%. HOOBt has been shown to be even more effective than HOBt in reducing racemization in certain challenging coupling scenarios, although it may react slightly slower.[13]

Standard Experimental Protocol: EDC/HOOBt Coupling

The following provides a generalized, step-by-step methodology for a standard solution-phase amide coupling reaction.

Objective: To couple a carboxylic acid with a primary amine.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • EDC hydrochloride (1.1-1.5 equiv)

  • HOOBt (1.1-1.5 equiv)

  • Anhydrous solvent (e.g., DMF, DCM, or a mixture)

  • Base (e.g., DIPEA, NMM, if amine is a salt; 2-3 equiv)

Protocol:

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid and HOOBt in the chosen anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial for minimizing potential side reactions and racemization during the initial activation step.

  • Activation: Add the EDC hydrochloride to the cooled solution and stir. The mixture is typically stirred at 0 °C for 15-30 minutes to allow for the complete formation of the HOOBt active ester.

  • Amine Addition: If the amine is used as a hydrochloride or other salt, add the base (e.g., DIPEA) to the reaction mixture to liberate the free amine. Subsequently, add the amine (or a solution of the amine in the reaction solvent) dropwise to the activated mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight (typically 12-18 hours).[3]

  • Work-up and Purification:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Perform aqueous washes to remove the urea byproduct, excess reagents, and salts. Typical washes include 1 M HCl, saturated NaHCO₃, and brine.[3]

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography or recrystallization to obtain the pure amide.

Conclusion

3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) is a highly effective coupling additive whose mechanism of action is central to modern, high-fidelity amide bond synthesis. It functions as a nucleophilic catalyst that deftly intercepts the highly reactive and unstable O-acylisourea intermediate formed by carbodiimide activators. By converting this intermediate into a more stable, moderately reactive benzotriazinyl active ester, HOOBt accomplishes two critical goals: it prevents the formation of N-acylurea byproducts and, most importantly, it significantly suppresses the oxazolone-mediated racemization of chiral carboxylic acids. This elegant mechanistic intervention ensures that amide bond formation proceeds cleanly and efficiently, delivering high yields of stereochemically pure products, a requirement of utmost importance in the synthesis of peptides and pharmaceutical agents.

References

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). Tetrahedron Letters, 53(36), 4794-4797. Available from: [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings. (2017). Organic Process Research & Development, 21(8), 1146-1153. Available from: [Link]

  • A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. (1977). Canadian Journal of Chemistry, 55(4), 630-639. Available from: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry, 6(12), 2035-2047. Available from: [Link]

  • A Facile One-Pot Synthesis of 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine and Derivatives. (2014). Synthetic Communications, 44(22), 3235-3242. Available from: [Link]

  • DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. (2023). YouTube. Available from: [Link] (Note: A representative URL is used as the original may not be stable).

  • A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. (1977). Canadian Journal of Chemistry, 55(4), 630–639. Available from: [Link]

  • This compound. (2018). SIELC Technologies. Retrieved from: [Link]

  • 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (DHBT) (HOOBT). (n.d.). BuyersGuideChem. Retrieved from: [Link]

  • 3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. Available from: [Link]

  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. (2014). Organic Letters, 16(5), 1354-1357. Available from: [Link]

  • 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. (2021). The Journal of Organic Chemistry, 86(17), 11843-11852. Available from: [Link]

  • Method of peptide synthesis. (2009). US Patent Application US20090171068A1.
  • Active ester-based peptide bond formation and its application in peptide synthesis. (2023). Organic Chemistry Frontiers, 10(1), 223-241. Available from: [Link]

  • 3-hydroxy-1,2,3-benzotriazin-4(3H)-one. (n.d.). PubChem. Retrieved from: [Link]

  • 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. (1993). Journal of the American Chemical Society, 115(25), 11618-11619. Available from: [Link]

  • Introduction to Peptide Synthesis. (2007). Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available from: [Link]

  • Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. (n.d.). Merck Millipore. Retrieved from: [Link]

  • Epimerisation in Peptide Synthesis. (2023). Molecules, 28(21), 7358. Available from: [Link]

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An In-Depth Technical Guide to the Derivatives and Analogs of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and drug development. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anesthetic properties.[1][2][3] The core structure serves as a versatile template for chemical modification, allowing for the fine-tuning of pharmacological profiles. This guide focuses specifically on the derivatives and analogs of 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one, a key intermediate that provides a reactive handle for extensive structural diversification. We will explore the synthesis, biological activities, and structure-activity relationships of this important class of compounds, providing researchers and drug development professionals with a comprehensive technical overview.

The 1,2,3-Benzotriazin-4(3H)-one Core: Synthesis and Chemistry

The foundational 1,2,3-benzotriazin-4(3H)-one ring system is central to the compounds discussed herein. Its synthesis and chemical reactivity are critical to understanding the generation of its diverse derivatives.

Core Synthesis Methodologies

The classical and most common route to the benzotriazinone core involves the diazotization of readily available anthranilamide derivatives.[1] This method, while robust, traditionally requires strong acids and sodium nitrite (NaNO₂), which can limit its compatibility with sensitive functional groups.[4]

Classical Synthesis: A typical procedure involves treating anthranilamide with sodium nitrite in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt rapidly cyclizes to form the 1,2,3-benzotriazin-4(3H)-one ring.[1]

Modern advancements have led to the development of milder and more efficient protocols. For instance, a photochemical cyclization of acyclic aryl triazine precursors using visible light (420 nm) in a continuous flow reactor has been reported.[4] This method offers excellent yields, short reaction times, and avoids harsh reagents, highlighting a greener and more scalable approach to the core scaffold.[4]

Chemical Reactivity

The 1,2,3-benzotriazin-4(3H)-one system is known for its unique reactivity, particularly its behavior under thermal conditions. Thermolysis can lead to the loss of a molecule of nitrogen (N₂), generating reactive intermediates that can be trapped or undergo rearrangement.[5] This denitrogenative transformation makes the scaffold a valuable precursor for synthesizing other heterocyclic systems.[5]

The N-3 position is a primary site for derivatization. The parent 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), a crucial precursor to the title compound, is widely used as an additive in peptide synthesis to suppress racemization and enhance coupling efficiency.[6][7][8] Its derivatives, such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), are stable, crystalline coupling reagents with a remarkable resistance to racemization.[6][9]

Synthetic Strategies for Derivatives and Analogs

The 3-(hydroxymethyl) group serves as a versatile anchor for introducing a wide array of functionalities. Derivatization strategies typically focus on modifications at the N-3 position, the C4 carbonyl group, and substitutions on the fused benzene ring.

Derivatization at the N-3 Position

The nitrogen at position 3 is the most common site for introducing structural diversity. Starting from precursors like 3-hydroxy-1,2,3-benzotriazin-4(3H)-one or by direct alkylation of the parent benzotriazinone, a vast library of analogs can be created.

A powerful method for creating N-3 substituted amides involves an azide coupling procedure.[1] This typically starts with N-alkylation of the benzotriazinone with a halo-ester, followed by conversion to a hydrazide, and subsequent coupling with another molecule.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 N-3 Derivatization cluster_2 Final Analogs A Anthranilamide B 1,2,3-Benzotriazin-4(3H)-one A->B  Diazotization  (NaNO₂, HCl) C Methyl 2-(4-oxobenzotriazin- 3(4H)-yl)alkanoates B->C  Alkylation  (e.g., ClCH₂CO₂Me) D Alkanoic Acid Hydrazides C->D  Hydrazinolysis  (N₂H₄·H₂O) E N-Alkyl Alkanamides & Dipeptides D->E  Azide Coupling  (NaNO₂, HCl then Amine) F Biologically Active Derivatives E->F

Caption: General workflow for synthesizing N-3 substituted benzotriazinone derivatives.

Representative Experimental Protocol

The following protocol for the synthesis of 3-(2-Oxo-2-(piperidin-1-yl)ethyl)benzo[d][1][10]triazin-4(3H)-one (9g) is adapted from El Rayes et al.[1] and serves as a self-validating example of the synthetic methodologies employed.

Rationale: This multi-step synthesis demonstrates the conversion of a carboxylic acid hydrazide intermediate into a final amide derivative via the azide coupling method. This method is chosen for its efficiency in forming amide bonds under mild conditions, which preserves the integrity of the core heterocycle.

Step 1: Synthesis of the Hydrazide Intermediate (Not shown in detail, refer to source) The precursor, 2-(4-oxobenzotriazin-3(4H)-yl)acetohydrazide, is first synthesized from the corresponding methyl ester.[1]

Step 2: Azide Formation and Amide Coupling

  • The acetohydrazide derivative (1 equivalent) is dissolved in a mixture of acetic acid and 5 N HCl at -5 °C.

  • An aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise while maintaining the temperature below 0 °C. The mixture is stirred for 30 minutes to form the acyl azide intermediate in situ.

    • Causality: The cold, acidic conditions are critical for the stable formation of the nitrous acid needed for diazotization of the hydrazide, which then rearranges to the reactive acyl azide.

  • The reaction mixture is diluted with ice-cold water.

  • A pre-cooled solution of piperidine (1 equivalent) in saturated sodium bicarbonate is added portion-wise. The reaction is stirred for 3 hours at 0 °C.

    • Causality: The sodium bicarbonate neutralizes the acid and allows the amine (piperidine) to act as a nucleophile, attacking the acyl azide to form the desired amide bond with the elimination of hydrazoic acid.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by crystallization from ethanol to yield white crystals.

Characterization Data for Product 9g: [1]

  • Yield: 65%

  • Melting Point: 140–142 °C

  • ¹H NMR (400.0 MHz, CDCl₃), δ ppm: 8.33–8.31 (1H, m, Ar–H); 8.15 (1H, d, J = 8.0 Hz, Ar–H); 7.95–7.90 (1H, m, Ar–H); 7.89–7.75 (1H, m, Ar–H); 5.28 (2H, s, NCH₂CO); 3.58–3.51 (4H, m, 2NCH₂); 1.68–1.54 (4H, m, 2CH₂); 1.58 (2H, m,CH₂).

  • Mass Spec (MALDI): m/z = 295 (M + Na)⁺.

  • Elemental Analysis: Anal. calcd for C₁₄H₁₆N₄O₂ (272.3) C, 61.75; H, 5.92; N, 20.58. Found C, 61.71; H, 5.80; N, 20.68.

Biological Activities and Therapeutic Potential

Derivatives of the 1,2,3-benzotriazin-4(3H)-one scaffold have been extensively evaluated for a wide range of pharmacological activities, with anticancer applications being the most prominent.

Anticancer and Antiproliferative Activity

Numerous studies have demonstrated the potent anticancer effects of benzotriazinone derivatives against a variety of human cancer cell lines.[10][11]

Mechanism of Action - Kinase Inhibition: A key mechanism for the antitumor activity of these compounds is the inhibition of protein kinases crucial for cancer progression, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][13] VEGFR-2 is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[14][15] By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to suppressed growth and metastasis.[13][15] Certain benzotriazine analogs have been designed based on the structures of known VEGFR inhibitors like vatalanib (PTK787), demonstrating the scaffold's suitability for targeting this pathway.[12][16]

VEGFR_Pathway cluster_downstream VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Proliferation Endothelial Cell Proliferation VEGFR2->Proliferation Migration Migration VEGFR2->Migration Survival Survival VEGFR2->Survival Angiogenesis Angiogenesis & Tumor Growth Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Benzotriazinone Benzotriazinone Derivative Benzotriazinone->VEGFR2 Inhibits Phosphorylation

Caption: Inhibition of the VEGF/VEGFR-2 signaling pathway by benzotriazinone derivatives.

Antiproliferative Data: The antiproliferative effects of these compounds are typically quantified by their IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values.

CompoundCell LineCancer TypeIC₅₀ / GI₅₀ (µM)Reference
8m *T47DBreast1.0 ± 0.2[12]
DU-145Prostate2.1 ± 0.3[12]
PC-3Prostate1.8 ± 0.2[12]
3 HepG2Liver6.525[1]
13a HepG2Liver10.97[1]
7b HCT-116Colorectal5.54
15 HepG2Liver10.63
ARV-2MCF-7Breast3.16[11]
HeLaCervical5.31[11]

*Compound 8m is 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine. †Compound ARV-2 is a benzotriazole-substituted 2-phenyl quinazoline.

Other Pharmacological Activities

Beyond oncology, the benzotriazinone scaffold has proven to be a versatile pharmacophore. Various derivatives have reported activities as:

  • Antimicrobial agents: Showing efficacy against bacteria such as E. coli.[1]

  • Anti-inflammatory agents.

  • Anesthetics: Exhibiting local anesthetic activity, in some cases comparable or superior to lidocaine.[2]

  • Antidepressants and Sedatives.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the benzotriazinone core has provided valuable insights into the structural features required for potent biological activity.

Key SAR Findings for Anticancer Activity:

  • Substitutions on the Benzene Ring: For 4-anilino-1,2,3-benzotriazines, the introduction of a methoxy group at the C6 position and a short alkoxy group (e.g., ethoxy, pentyloxy) at the C7 position enhances antiproliferative activity.[12]

  • Nature of the C7-Alkoxy Group: A 3-chloropropoxy group at the C7 position was found to be more potent than other alkoxy groups, suggesting that the terminal chlorine atom may engage in favorable interactions with the biological target.[12][16]

  • N-3 Position: The N-3 position is highly amenable to substitution. Attaching various heterocyclic moieties (pyridine, thiazole, pyrazole) via an acetamide linker can yield compounds with potent antitumor activity in the low micromolar range.

  • General Trends: The use of benzotriazole as a chemical scaffold allows for fine-tuning of anticancer activity through halogenation, the engineering of linkers, and hybridization with other pharmacophores.[10]

SAR_Diagram cluster_SAR R3_Node N-3 Substitution: - Tolerates bulky groups - Heterocyclic amides show  high potency (e.g., pyridine) R67_Node Ring Substitutions: - R6 (OCH₃) & R7 (OR')  increase activity. - R7 = (CH₂)₃Cl is optimal. C4_Node C-4 Substitution: - Anilino groups are effective,  especially with halo-substituents. Core

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Versatile Heterocycle

To the dedicated researcher, scientist, and drug development professional, the precise structural elucidation of novel chemical entities is paramount. This guide focuses on 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one, a derivative of the well-known benzotriazinone core. Benzotriazin-4(3H)-ones are recognized as important heterocyclic scaffolds with applications in the development of anesthetics, antidepressants, and agrochemicals[1]. The introduction of a hydroxymethyl group at the N-3 position creates a versatile handle for further synthetic modifications, potentially enhancing solubility or providing a reactive site for conjugation, making it a molecule of significant interest in medicinal chemistry and materials science.

While direct, published experimental spectra for this specific molecule are not widely available, this guide provides a comprehensive, predictive analysis based on established spectroscopic principles and data from closely related analogues. As senior application scientists, we often encounter novel structures; the process outlined herein mirrors the rigorous, first-principles approach we employ to confidently predict and interpret spectral data, ensuring structural integrity and guiding future research. This document serves not only as a data repository but as a methodological framework for the characterization of new N-hydroxymethylated heterocycles.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Molecular Formula: C₈H₇N₃O₂

Molecular Weight: 177.16 g/mol

Caption: Molecular structure of this compound.

Synthesis and Sample Preparation: A Practical Approach

The synthesis of the title compound can be achieved via N-hydroxymethylation of the parent heterocycle, 1,2,3-benzotriazin-4(3H)-one. This reaction typically involves formaldehyde as the hydroxymethylating agent.

Experimental Protocol: Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Suspend 1,2,3-benzotriazin-4(3H)-one (1 eq.) in Ethanol B 2. Add aqueous formaldehyde (37%, 5-10 eq.) A->B C 3. Warm mixture gently to achieve dissolution B->C D 4. Stir at room temperature for 2-4 hours C->D E 5. Monitor reaction progress via TLC D->E F 6. Cool mixture in an ice bath to precipitate product E->F G 7. Filter the solid product F->G H 8. Recrystallize from an appropriate solvent (e.g., acetone or ethanol) G->H

Caption: Workflow for the synthesis of the title compound.

Causality Behind Experimental Choices:

  • Reagents: 1,2,3-benzotriazin-4(3H)-one serves as the nucleophile, with the N-3 proton being sufficiently acidic to be reactive. An excess of aqueous formaldehyde is used to drive the equilibrium towards the N-hydroxymethylated product[2].

  • Solvent: Ethanol is chosen for its ability to dissolve the starting material upon gentle warming and for its miscibility with aqueous formaldehyde[2].

  • Catalyst-Free: The reaction often proceeds without a catalyst, relying on the inherent nucleophilicity of the heterocycle[2][3]. For less reactive substrates, a mild base may be employed.

  • Purification: The product is often less soluble in the aqueous-alcoholic reaction mixture than the starting materials, allowing for precipitation upon cooling. Recrystallization is a standard and effective method for obtaining high-purity material suitable for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow the exchange of labile protons like -OH, making them easier to observe.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A D₂O exchange experiment should be performed to confirm the identity of the -OH proton.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH₃, CH₂, and CH signals.

Predicted ¹H NMR Spectral Data
Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Rationale
Ar-H8.30 - 8.20dd1HH-5: Deshielded by the anisotropic effect of the adjacent C=O group.
Ar-H8.00 - 7.80m2HH-7, H-8: Aromatic protons experiencing typical deshielding from the ring current.
Ar-H7.75 - 7.65m1HH-6: Aromatic proton with coupling to adjacent protons.
-CH₂-5.8 - 5.6d2HN-CH₂-OH: Methylene protons adjacent to two electronegative atoms (N and O), causing significant deshielding. Expected to be a doublet due to coupling with the -OH proton.
-OH5.5 - 5.0t1HN-CH₂-OH: Hydroxyl proton. Its position is variable and depends on concentration and solvent. Expected to be a triplet due to coupling to the -CH₂- group. This signal will disappear upon D₂O exchange.

Expertise & Causality: The chemical shifts of the aromatic protons are predicted based on the known spectrum of the parent 1,2,3-benzotriazin-4(3H)-one scaffold. The proton at the 5-position is the most deshielded due to its peri relationship to the carbonyl group. The N-CH₂-OH protons are expected in the 5.5-6.0 ppm range due to the strong deshielding effect of being attached to both a nitrogen atom of the heterocycle and an oxygen atom. The coupling between the -CH₂- and -OH protons (J ≈ 5-7 Hz) would result in a doublet and a triplet, respectively, a pattern that is diagnostic for a -CH₂-OH group where proton exchange is slow[4].

Predicted ¹³C NMR Spectral Data
Predicted SignalChemical Shift (δ, ppm)Assignment & Rationale
C=O~160C-4: Carbonyl carbon, significantly deshielded.
Ar-C~145C-8a: Quaternary aromatic carbon attached to nitrogen.
Ar-CH~135C-7: Aromatic methine carbon.
Ar-CH~130C-6: Aromatic methine carbon.
Ar-C~128C-4a: Quaternary aromatic carbon.
Ar-CH~125C-8: Aromatic methine carbon.
Ar-CH~120C-5: Aromatic methine carbon.
-CH₂-~75-80N-CH₂-OH: Methylene carbon, deshielded by adjacent N and O atoms. Typical range for such carbons is 60-80 ppm[5].

Expertise & Causality: The aromatic carbon signals are predicted based on general values for substituted benzene rings and data from related benzotriazinones[6][7]. The carbonyl carbon appears in its characteristic downfield region. The most diagnostic signal is the N-CH₂-OH carbon, predicted around 75-80 ppm. This significant downfield shift from a typical alkane carbon is a direct consequence of the additive deshielding effects of the directly attached nitrogen and oxygen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides invaluable information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the dry, purified sample with anhydrous KBr and pressing the mixture into a translucent disk. Alternatively, a spectrum can be obtained from a Nujol mull.

  • Instrumentation: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment & Rationale
3400 - 3200Strong, BroadO-H Stretch: The broadness is due to intermolecular hydrogen bonding involving the hydroxyl group. This is a highly characteristic band for alcohols[8][9].
3100 - 3000MediumAromatic C-H Stretch: Characteristic stretching vibrations for sp² C-H bonds.
2950 - 2850Medium-WeakAliphatic C-H Stretch: Symmetric and asymmetric stretching of the -CH₂- group.
1680 - 1660Strong, SharpC=O Stretch (Amide): The carbonyl group stretch is a very strong and sharp absorption. Its position is slightly lowered due to conjugation within the heterocyclic system[10].
~1600, ~1475Medium-WeakAromatic C=C Stretch: In-ring stretching vibrations of the benzene ring.
1100 - 1000StrongC-O Stretch: Stretching vibration of the primary alcohol C-O bond.
~750StrongC-H Bend (ortho-disubstituted): Out-of-plane bending of the four adjacent aromatic C-H bonds, characteristic of ortho-disubstitution.

Expertise & Causality: The most diagnostic peaks are the broad O-H stretch above 3200 cm⁻¹ and the strong C=O stretch around 1670 cm⁻¹. The presence of both peaks is strong evidence for the successful synthesis of the target molecule. The C-O stretch of the primary alcohol provides confirmatory evidence for the hydroxymethyl group. The positions of these bands are well-established in IR correlation tables and literature for similar functional groups[8][10].

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for electrospray ionization (ESI) or use a direct insertion probe for electron ionization (EI).

  • Instrumentation: Acquire the mass spectrum on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data.

  • Ionization Method: ESI in positive ion mode ([M+H]⁺ or [M+Na]⁺) is a soft ionization technique that is likely to show a strong molecular ion peak. EI is a harder technique that will induce more fragmentation, providing valuable structural information.

Predicted Mass Spectrum and Fragmentation Pattern (EI)

Molecular Ion (M⁺˙): m/z 177

The fragmentation of this compound is expected to proceed through several key pathways initiated by the loss of stable neutral molecules or radicals.

G M [M]⁺˙ m/z 177 F1 m/z 147 M->F1 - H₂COH (Hydroxymethyl radical) F2 m/z 146 M->F2 - CH₂O (Formaldehyde) F3 m/z 119 F2->F3 - N₂ F4 m/z 91 F3->F4 - CO F5 m/z 90 F3->F5 - HCN F7 m/z 64 F4->F7 - HCN F6 m/z 76 F5->F6 - N

Caption: Predicted major fragmentation pathway for the title compound under Electron Ionization (EI).

In-depth Interpretation:

  • Loss of Formaldehyde (m/z 177 → m/z 147): A common fragmentation pathway for N-hydroxymethyl compounds is the retro-reaction, leading to the loss of a neutral formaldehyde molecule (CH₂O, 30 Da). This would yield the radical cation of the parent heterocycle, 1,2,3-benzotriazin-4(3H)-one, at m/z 147. This is often a highly favored pathway.

  • Loss of Hydroxymethyl Radical (m/z 177 → m/z 146): Alpha-cleavage next to the nitrogen can lead to the loss of the hydroxymethyl radical (•CH₂OH, 31 Da), resulting in an even-electron cation at m/z 146.

  • Denitrogenation (m/z 147 → m/z 119): The benzotriazinone core is known to readily lose a molecule of dinitrogen (N₂, 28 Da) upon ionization, a characteristic fragmentation for this class of compounds[11]. This leads to a prominent fragment at m/z 119, corresponding to a benzazetinone or related C₆H₅CO⁺ species.

  • Subsequent Losses: The fragment at m/z 119 can then lose carbon monoxide (CO, 28 Da) to form a phenyl cation at m/z 91. Further fragmentation of the aromatic ring can lead to smaller ions, such as the benzyne radical cation at m/z 76.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By integrating fundamental principles with data from analogous structures, we have established a detailed and reliable set of expected spectral data. The key identifiers for this molecule are the coupled N-CH₂-OH signals in the ¹H NMR spectrum, the N-CH₂ carbon resonance around 75-80 ppm in the ¹³C NMR, the simultaneous presence of a broad O-H and a sharp C=O stretch in the IR spectrum, and a mass spectrum showing a molecular ion at m/z 177 with characteristic losses of formaldehyde (30 Da) and dinitrogen (28 Da). This self-validating system of interlocking data points provides a robust method for the unambiguous identification and characterization of this versatile heterocyclic compound, empowering researchers in their synthetic and developmental endeavors.

References

  • Levchenko, A.G.; Dahno, P.G.; Dotsenko, V.V. Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Chem. Proc.2022 , 8, 68. [Link]

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  • Boulton, A.J.; et al. A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. J. Chem. Soc., Perkin Trans. 11972 , 2644-2649. [Link]

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An In-depth Technical Guide to the Thermal Stability and Decomposition of Benzotriazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzotriazinone Scaffold in Modern Drug Discovery

The 1,2,3-benzotriazin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including potential as anticancer, anti-inflammatory, and antimalarial agents.[2] Two notable examples that have reached clinical trials are tirapazamine for cancer treatment and TG100801 for age-related macular degeneration.[2] The synthetic accessibility and broad biological activity of benzotriazinones make them attractive candidates for further development.[3] However, the inherent energetic nature of the triazine ring system necessitates a thorough understanding of their thermal stability and decomposition pathways. This is crucial not only for ensuring safe handling, storage, and processing during drug development but also for predicting potential metabolic fates and designing more stable analogues.[4][5]

This guide provides a comprehensive technical overview of the thermal stability and decomposition of benzotriazinone derivatives. It is intended for researchers, scientists, and drug development professionals who work with these compounds. We will delve into the mechanisms of decomposition, the influence of molecular structure on stability, and the experimental techniques used to characterize these properties.

Decomposition Mechanisms: A Cascade of Reactive Intermediates

The thermal decomposition of 1,2,3-benzotriazin-4-ones is a complex process characterized by the extrusion of molecular nitrogen (N₂) and the formation of highly reactive intermediates.[6] The specific pathway and resulting products are highly dependent on the substitution pattern of the benzotriazinone core and the reaction conditions.

The Primary Decomposition Pathway: Formation of Ketenimines and Benzynes

The most commonly accepted mechanism for the thermal decomposition of 3-substituted 1,2,3-benzotriazin-4-ones involves the initial loss of N₂ to form a transient diradical species. This intermediate can then rearrange to form a more stable, yet still highly reactive, ketenimine.[1][7]

Alternatively, in the case of unsubstituted or certain N-substituted benzotriazinones, decomposition can proceed through the formation of a benzyne intermediate.[6][8][9][10] This pathway is particularly relevant in the gas phase or in non-polar solvents.

Decomposition_Pathways Benzotriazinone 1,2,3-Benzotriazin-4-one Derivative Heat Δ (Heat) Benzotriazinone->Heat Ketenimine Ketenimine Intermediate Heat->Ketenimine - N₂ Benzyne Benzyne Intermediate Heat->Benzyne - N₂ N2_loss - N₂ Trapping_Agent_K Trapping Agent Ketenimine->Trapping_Agent_K Reaction Trapping_Agent_B Trapping Agent Benzyne->Trapping_Agent_B Reaction Rearrangement Rearrangement Final_Products_K Stable Products (e.g., Quinazolinones) Trapping_Agent_K->Final_Products_K Final_Products_B Stable Products (e.g., Diels-Alder Adducts) Trapping_Agent_B->Final_Products_B

Caption: Generalized decomposition pathways of benzotriazinone derivatives.

The highly electrophilic nature of these intermediates drives subsequent reactions. In the presence of suitable trapping agents, such as nucleophiles or dienes, they can be intercepted to form stable products. For instance, the ketenimine intermediate can react with amines or alcohols, while the benzyne intermediate readily undergoes Diels-Alder reactions.[6][9] In the absence of efficient trapping agents, these intermediates can polymerize or react with other benzotriazinone molecules, leading to a complex mixture of products.[11]

Influence of Substituents on Decomposition Pathways and Stability

The electronic and steric properties of substituents on the benzotriazinone scaffold play a critical role in dictating both the decomposition temperature and the preferred decomposition pathway.

  • N-Substituents: The nature of the substituent at the 3-position significantly influences the stability. 3-Alkyl and 3-aralkyl derivatives are generally more stable than 3-aryl derivatives. Electron-withdrawing groups on a 3-aryl substituent can further destabilize the molecule by promoting the heterolysis of the N(2)-N(3) bond.

  • Ring Substituents: Substituents on the benzene ring also modulate thermal stability. A study on annelated triazinones demonstrated that the position and type of substituent have a predictable effect.[4] For instance, a chlorine substituent at the para position (4-Cl) was found to be the most stabilizing, while a methoxy group at the ortho position (2-OCH₃) was the most destabilizing.[4] This can be attributed to a combination of inductive and resonance effects that alter the electron density within the triazine ring.

Experimental Evaluation of Thermal Stability

A multi-faceted approach employing several analytical techniques is essential for a comprehensive assessment of the thermal stability of benzotriazinone derivatives. The primary methods used are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Data Presentation: A Comparative Overview of Thermal Properties

The following table summarizes typical thermal data obtained for a series of substituted benzotriazinone derivatives, illustrating the impact of substituents on their melting points and decomposition temperatures.

Substituent (R)Melting Point (Tm, °C)Onset Decomposition Temperature (Td, °C)Reference
H216241-296[4][12]
4-CH₃241241-296[4][12]
2-CH₃241241-296[4][12]
3-CH₃218241-296[4][12]
4-Cl266241-296[4][12]
3-Cl213241-296[4][12]
2-Cl227241-296[4][12]
3,4-Cl₂270241-296[4][12]
2-OCH₃221241-296[4][12]

Note: Decomposition temperatures can vary depending on the experimental conditions (e.g., heating rate, atmosphere). The data presented here are for comparative purposes.

Experimental Protocols

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14][15] It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with this process.

Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Weigh 5-10 mg of benzotriazinone derivative place Place sample in an alumina or platinum crucible weigh->place load Load crucible into the TGA instrument place->load purge Purge with inert gas (N₂ or Ar) at 20-50 mL/min load->purge program Set temperature program: - Equilibrate at 30 °C - Ramp at 10 °C/min to 600 °C purge->program run Initiate the TGA run program->run plot Plot mass (%) vs. temperature (°C) run->plot determine Determine onset of decomposition (Td) and residual mass plot->determine

Caption: Step-by-step workflow for TGA analysis.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the benzotriazinone derivative into a clean, tared TGA crucible (alumina or platinum is recommended).[16]

  • Instrument Setup: Place the crucible in the TGA autosampler or manually load it onto the balance.

  • Experimental Conditions:

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[17]

    • Set the temperature program:

      • Equilibrate at 30 °C for 5 minutes.

      • Heat from 30 °C to a final temperature (e.g., 600 °C) at a constant rate of 10 °C/min.[17]

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass is observed (e.g., 5% mass loss).

Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to study the intrinsic thermal stability of the molecule, avoiding oxidative side reactions. A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experiment time.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18][19][20] It is used to determine melting points, enthalpies of fusion, and the enthalpy of decomposition.

Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Weigh 2-5 mg of sample into an aluminum DSC pan seal Hermetically seal the pan weigh->seal load Place sample and reference pans in the DSC cell seal->load purge Purge with inert gas (N₂) at 20-50 mL/min load->purge program Set temperature program: - Heat/cool/heat cycle - Ramp at 10 °C/min purge->program run Start the DSC run program->run plot Plot heat flow (mW) vs. temperature (°C) run->plot analyze Determine Tm, ΔHfus, and decomposition exotherm plot->analyze

Caption: Step-by-step workflow for DSC analysis.

Detailed Protocol:

  • Sample Preparation: Weigh 2-5 mg of the benzotriazinone derivative into an aluminum DSC pan and hermetically seal it.[2]

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions:

    • Purge the cell with an inert gas (e.g., nitrogen) at 20-50 mL/min.[2]

    • Use a heat-cool-heat cycle to erase the thermal history of the sample. A typical program would be:

      • Heat from 25 °C to a temperature above the melting point at 10 °C/min.

      • Cool to 25 °C at 10 °C/min.

      • Heat again to the decomposition temperature at 10 °C/min.

  • Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., decomposition) will appear as inverted peaks. Integrate the peak areas to determine the enthalpy of fusion (ΔHfus) and the enthalpy of decomposition (ΔHdec).[19]

Causality Behind Experimental Choices: Hermetically sealing the pan prevents mass loss due to volatilization before decomposition, ensuring accurate enthalpy measurements. The heat-cool-heat cycle allows for the characterization of reversible thermal events like melting, separate from the irreversible decomposition.

Principle: ARC is a technique used to assess the thermal stability of substances under adiabatic conditions, simulating a worst-case scenario for a runaway reaction.[4][21][22] It identifies the onset temperature of exothermic decomposition and provides data on the kinetics and magnitude of the potential thermal runaway.[23]

Experimental Workflow:

ARC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis load_bomb Load 1-6 g of sample into a metallic sample bomb seal_bomb Seal the bomb and attach sensors (T & P) load_bomb->seal_bomb place_bomb Place bomb in the adiabatic enclosure seal_bomb->place_bomb hws Initiate Heat-Wait-Search (HWS) mode place_bomb->hws detect_exotherm System detects self-heating (e.g., >0.02 K/min) hws->detect_exotherm adiabatic_mode Switches to adiabatic mode, tracking T and P rise detect_exotherm->adiabatic_mode analyze_runaway Analyze data for onset T, Time-to-Maximum-Rate (TMR), and adiabatic temperature rise adiabatic_mode->analyze_runaway

Caption: Step-by-step workflow for ARC analysis.

Detailed Protocol:

  • Sample Preparation: Load 1-6 g of the benzotriazinone derivative into a suitable metallic sample bomb (e.g., titanium or stainless steel).[4]

  • Instrument Setup: Seal the bomb, which is equipped with a pressure transducer and a thermocouple, and place it inside the adiabatic calorimeter.

  • Experimental Conditions (Heat-Wait-Search Mode):

    • The instrument heats the sample in small temperature steps (e.g., 5 °C).

    • After each step, it waits for thermal equilibrium and then searches for any self-heating of the sample. The sensitivity is typically set to detect a temperature rise of 0.02 °C/min.[4][23]

    • If no exotherm is detected, the process repeats.

  • Adiabatic Tracking: Once self-heating is detected, the instrument switches to adiabatic mode. The heaters in the calorimeter jacket track the sample temperature precisely, ensuring no heat is lost to the surroundings. The temperature and pressure of the sample are continuously recorded until the reaction is complete.

  • Data Analysis: The data is used to determine key safety parameters, including the onset temperature of the exothermic reaction, the adiabatic temperature rise, and the Time-to-Maximum-Rate (TMR).[5]

Causality Behind Experimental Choices: The adiabatic condition is a critical safety assessment as it simulates the worst-case scenario where a reacting mass cannot dissipate the heat it generates, potentially leading to a thermal runaway. The Heat-Wait-Search mode is a sensitive method for detecting the very onset of an exothermic reaction.

Safe Handling and Storage

Given their potential for energetic decomposition, all benzotriazinone derivatives should be handled with care.

  • Storage: Store in a cool, dry, well-ventilated area, away from heat sources and incompatible materials.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. Handle in a well-ventilated fume hood.

  • Scale-up: When working with larger quantities, a thorough thermal hazard assessment using techniques like ARC is strongly recommended before proceeding.

Conclusion

A comprehensive understanding of the thermal stability and decomposition of benzotriazinone derivatives is paramount for their safe and effective use in drug discovery and development. The thermal decomposition of these compounds typically proceeds via the formation of highly reactive ketenimine or benzyne intermediates, with the specific pathway and stability being significantly influenced by the substitution pattern on the heterocyclic core. A combination of TGA, DSC, and ARC provides a robust experimental framework for characterizing the thermal properties of these compounds, from initial screening to detailed hazard assessment. The insights gained from these studies are crucial for guiding the design of more stable and safer drug candidates, as well as for establishing safe operating procedures for their synthesis and handling.

References

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An In-Depth Technical Guide to the Solubility of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of benzotriazinone, it serves as a versatile scaffold for the synthesis of pharmacologically active agents. The solubility of this compound in various organic solvents is a critical physicochemical parameter that dictates its utility in synthesis, purification, formulation, and administration. Poor solubility can present considerable challenges, leading to issues with bioavailability, unreliable results in bioassays, and difficulties in developing viable drug delivery systems.[1][2]

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this document serves as a foundational resource for researchers. It combines theoretical principles, an inferred solubility profile based on molecular structure, and detailed, field-proven experimental protocols to empower scientists and drug development professionals to accurately determine and understand the solubility characteristics of this compound.

Theoretical Framework: The Science of Solubility

The extent to which a solute dissolves in a solvent is governed by a complex interplay of intermolecular forces, thermodynamics, and the physicochemical properties of both the solute and the solvent. The adage "like dissolves like" provides a fundamental, yet powerful, starting point for predicting solubility.[3]

The Role of Polarity and Intermolecular Forces

Solubility is fundamentally about the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

  • Polar Solvents : Solvents like alcohols (e.g., ethanol, methanol) and acetonitrile possess polar functional groups and can engage in dipole-dipole interactions and hydrogen bonding.

  • Non-Polar Solvents : Solvents like hexane and toluene are characterized by weak van der Waals forces and are unable to form strong interactions with polar molecules.

  • Aprotic Polar Solvents : Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) have significant dipole moments but do not have hydrogen atoms bonded to highly electronegative atoms, so they cannot act as hydrogen bond donors. They are, however, excellent hydrogen bond acceptors.

Structural Analysis of this compound

To infer the solubility of our target compound, we must analyze its key structural features:

  • Benzotriazinone Core : This fused heterocyclic system is relatively large and aromatic, contributing to its lipophilic (hydrophobic) character. This part of the molecule will favor interactions with non-polar and moderately polar solvents.

  • Hydroxymethyl Group (-CH₂OH) : This is the most significant feature for influencing solubility in polar solvents. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor .[4][5] This capability dramatically increases the potential for favorable interactions with polar, protic solvents like water and alcohols.[6][7] The introduction of a hydroxymethyl group is a known strategy to enhance the aqueous solubility of poorly soluble drugs.[8]

  • Carbonyl and Amide-like Groups : The benzotriazinone ring contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors, further contributing to its ability to interact with polar solvents.

The interplay between the lipophilic core and the hydrophilic hydroxymethyl group means the compound will likely exhibit a broad, but nuanced, solubility profile across a range of organic solvents.

Inferred Solubility Profile

Based on the theoretical principles outlined above, we can predict a qualitative solubility profile for this compound. This profile serves as a practical starting point for solvent selection in experimental work.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxymethyl group can form strong hydrogen bonds (both donating and accepting) with these solvents. The "like dissolves like" principle is strongly applicable here.[4][5]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateThese solvents are excellent hydrogen bond acceptors and have large dipole moments, allowing for strong interactions with the polar functionalities of the molecule. DMSO is a common solvent for such compounds.[9]
Moderate Polarity Acetone, Ethyl AcetateModerate to LowThese solvents can act as hydrogen bond acceptors but are less polar overall. Solubility will depend on the balance between favorable polar interactions and the energy cost of disrupting the solvent structure.
Non-Polar Hexane, TolueneLow to InsolubleThe energy required to break the strong intermolecular hydrogen bonds between the solute molecules is not compensated by the weak van der Waals forces formed with non-polar solvents.[3]
Chlorinated Dichloromethane (DCM)Moderate to LowDCM has a moderate dipole moment but cannot hydrogen bond effectively. It may solubilize the compound to some extent due to dipole-dipole interactions and its ability to disrupt the solute's crystal lattice.

Experimental Determination of Solubility: Protocols and Best Practices

Accurate solubility data is obtained experimentally. The choice of method depends on the stage of research, available resources, and the required precision. The two primary types of solubility measured are thermodynamic and kinetic .[10][11]

  • Thermodynamic Solubility : This is the "true" equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a specific temperature when the system has reached equilibrium.[12] It is the gold standard for lead optimization and formulation development.[1][2] The most common method is the shake-flask method .[13]

  • Kinetic Solubility : This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous or organic buffer.[9][14] It is a high-throughput method ideal for early drug discovery screening.[15]

Workflow for Solubility Determination

The general process for experimentally determining solubility is a multi-step procedure that requires careful planning and execution.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Quantification prep_compound Obtain Pure Compound select_solvents Select Solvents prep_compound->select_solvents prep_equipment Prepare Equipment (Vials, Filters, etc.) select_solvents->prep_equipment add_excess Add Excess Solid to Solvent (Shake-Flask) prep_equipment->add_excess equilibrate Equilibrate (Shake at const. Temp) add_excess->equilibrate separate Separate Solid & Liquid (Filter/Centrifuge) equilibrate->separate analyze_sample Analyze Saturated Solution separate->analyze_sample prep_standards Prepare Calibration Standards analyze_standards Analyze Standards (UV-Vis/HPLC) prep_standards->analyze_standards build_curve Build Calibration Curve analyze_standards->build_curve quantify Quantify Concentration build_curve->quantify analyze_sample->quantify

General workflow for thermodynamic solubility determination.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol is the definitive method for determining equilibrium solubility.[13][16] It relies on allowing an excess of the solid compound to equilibrate with the solvent over an extended period.

Expertise & Causality: The long incubation time (24 hours) is crucial to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Shorter times may lead to an underestimation of solubility.[1] Using an analytical technique like HPLC or UV-Vis spectroscopy provides accurate quantification of the dissolved compound.[17][18]

Self-Validating System: The protocol includes the preparation of a calibration curve, which validates the analytical measurement. The requirement that excess solid remains at the end of the experiment confirms that the solution is indeed saturated.

Methodology:

  • Preparation:

    • Accurately weigh approximately 2-5 mg of this compound into several glass vials (e.g., 4 mL vials). Use at least duplicate vials for each solvent to be tested.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the suspensions for 24 hours to ensure equilibrium is reached.[19]

  • Phase Separation:

    • After 24 hours, visually confirm that excess solid remains in each vial. If no solid is present, more compound must be added and the equilibration repeated.

    • Allow the vials to stand for 1-2 hours to let the solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). This step is critical to remove all undissolved particles.[18]

  • Quantification (Using UV-Vis Spectroscopy as an example):

    • Immediately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve (see Section 4). A series of dilutions may be necessary.

    • Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λ-max) for the compound.

    • Use the calibration curve to determine the concentration of the diluted sample.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units (e.g., mg/mL or µM).

Protocol 2: High-Throughput Kinetic Solubility

This method is designed for rapid screening and is well-suited for early drug discovery when compound availability is limited.[14][15] It measures the solubility upon precipitation from a DMSO stock solution.

Expertise & Causality: This assay mimics how compounds are often handled in biological screening, where a DMSO stock is diluted into an aqueous or buffered medium.[2] The result is "kinetic" because the short incubation time does not allow for the system to reach thermodynamic equilibrium, and supersaturated solutions can form.[13] This can lead to an overestimation of the true equilibrium solubility.[10]

Self-Validating System: The inclusion of low, medium, and high solubility control compounds allows for the validation of each experimental run. The use of a standard curve for quantification ensures the accuracy of the final measurement.[9]

Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells designated for the test compound.

    • Add the desired organic solvent (e.g., 98 µL of ethanol) to each well to achieve the final target concentration and a consistent final DMSO concentration (e.g., 2%).

  • Incubation:

    • Seal the plate and shake for a defined period, typically 1-2 hours, at room temperature.[14]

  • Precipitate Removal:

    • Use a 96-well filter plate (e.g., with a 0.45 µm filter) and a vacuum manifold to filter the contents of the assay plate into a fresh collection plate. This separates the precipitated solid from the dissolved compound.

  • Quantification:

    • Analyze the filtrate in the collection plate using a compatible method (e.g., UV-Vis plate reader or HPLC).

    • Quantify the concentration against a standard curve prepared in the same solvent mixture (e.g., ethanol with 2% DMSO).

Data Analysis: The Calibration Curve

Accurate quantification of solubility requires a properly constructed calibration curve. This establishes the relationship between the analytical instrument's response (e.g., absorbance) and the known concentration of the analyte.[20][21][22]

Using a calibration curve to find an unknown concentration.
Protocol for Creating a Calibration Curve (UV-Vis Spectroscopy)

Best Practices: Use high-quality reference materials and calibrated pipettes. Prepare standards from a concentrated stock solution via serial dilution. It is good practice to analyze standards in a random order to avoid systematic errors.[20][23]

  • Prepare a Stock Solution: Accurately weigh a known amount of the compound and dissolve it in a precise volume of the chosen solvent to create a primary stock solution (e.g., 1 mg/mL).

  • Prepare Working Standards: Perform serial dilutions of the stock solution to create a series of at least five standards with known concentrations that span the expected solubility range.[21]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the blank (pure solvent) and each standard at the λ-max of the compound.

  • Plot and Analyze: Plot absorbance (y-axis) versus concentration (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is typically required for a reliable calibration curve.[24]

Conclusion

Understanding the solubility of this compound is paramount for its effective use in research and development. While specific quantitative data is not yet widely published, a robust understanding can be built upon the foundational principles of molecular interactions. The presence of the key hydroxymethyl functional group suggests high solubility in polar protic and aprotic solvents, a prediction that serves as an excellent starting point for experimental design.

This guide provides the necessary theoretical background and detailed, actionable protocols for researchers to determine both the thermodynamic and kinetic solubility of this compound with high confidence. By adhering to these methodologies, scientists can generate the reliable, high-quality data needed to overcome solubility-related hurdles, thereby accelerating the journey from compound synthesis to application.

References

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An In-depth Technical Guide to 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one (CAS Number: 24310-40-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one, registered under CAS number 24310-40-5. This compound, a derivative of the well-known 1,2,3-benzotriazine scaffold, is emerging as a valuable tool in synthetic chemistry and drug development. Its structural features, particularly the hydroxymethyl group, impart unique reactivity and potential for advanced applications. This guide will delve into its physicochemical characteristics, provide a detailed synthesis protocol, and explore its utility, with a focus on its role in peptide synthesis and as a potential cleavable linker in bioconjugation strategies. Safety and handling precautions, as well as a list of commercial suppliers, are also included to provide a complete resource for researchers.

Introduction

This compound is a heterocyclic organic compound that belongs to the benzotriazinone family. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical reactivity.[1] The core structure, a fusion of a benzene ring and a 1,2,3-triazine ring, provides a rigid framework that can be functionalized at various positions to modulate its properties. The presence of a hydroxymethyl group at the N3 position of the triazinone ring in CAS 24310-40-5 is a key feature, offering a reactive handle for further chemical modifications and influencing its overall chemical behavior.

This guide aims to be an in-depth resource for researchers and professionals in the field of drug development and chemical synthesis, providing the necessary technical information to effectively utilize this compound in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 24310-40-5
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Appearance A dark red crystalline powder.
Melting Point 182-184 °C
Boiling Point (Predicted) 345.6 °C at 760 mmHg[2]
Solubility While quantitative data is limited, benzotriazole derivatives generally exhibit solubility in polar organic solvents such as DMF, DMSO, and alcohols.[3] Solubility in water is expected to be low.

Synthesis and Purification

The synthesis of 3-substituted 1,2,3-benzotriazin-4(3H)-ones can be achieved through various synthetic routes. A common and effective method involves the diazotization of a corresponding anthranilamide derivative. For this compound, a plausible synthetic pathway starts from 2-aminobenzamide.

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-step process:

  • N-Hydroxymethylation of 2-Aminobenzamide: Reaction of 2-aminobenzamide with formaldehyde to introduce the hydroxymethyl group.

  • Diazotization and Cyclization: Treatment of the N-hydroxymethylated intermediate with a diazotizing agent, such as sodium nitrite in an acidic medium, to facilitate the formation of the triazinone ring.

Synthesis_Pathway 2-Aminobenzamide 2-Aminobenzamide Intermediate N-(2-carbamoylphenyl)methanimine (transient) 2-Aminobenzamide->Intermediate Formaldehyde CAS_24310_40_5 This compound Intermediate->CAS_24310_40_5 NaNO2, HCl

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of related benzotriazinones.[4] Optimization may be required to achieve the best results.

Materials:

  • 2-Aminobenzamide

  • Formaldehyde (37% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice bath

Procedure:

  • Step 1: Preparation of the Precursor (N-Hydroxymethylation - performed in situ)

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzamide in a suitable solvent such as a mixture of water and a co-solvent like ethanol.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add an equimolar amount of formaldehyde solution while maintaining the temperature.

    • Stir the reaction mixture at this temperature for 1-2 hours. The formation of the N-hydroxymethyl derivative occurs in situ and is carried forward to the next step.

  • Step 2: Diazotization and Cyclization

    • To the cold reaction mixture from Step 1, slowly add a pre-cooled solution of sodium nitrite (1.1 equivalents) in water, ensuring the temperature remains below 5 °C.

    • After the addition of sodium nitrite, slowly add concentrated hydrochloric acid dropwise until the solution is acidic (pH 2-3).

    • Stir the reaction mixture vigorously in the ice bath for an additional 2-3 hours. A precipitate should form.

  • Step 3: Isolation and Purification

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • To neutralize any remaining acid, wash the solid with a cold, dilute solution of sodium bicarbonate, followed by another wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

    • Dry the purified product under vacuum to yield this compound as a crystalline solid.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of the aromatic protons, the hydroxymethyl group, and the carbonyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the triazinone ring, and C-H stretches of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.[5]

  • Melting Point Analysis: The melting point of the purified compound should be determined and compared to the literature value.

Applications in Research and Drug Development

The unique structural features of this compound make it a promising candidate for several applications in the fields of synthetic chemistry and drug development.

Peptide Synthesis

A significant application of related benzotriazinone derivatives, such as 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), is their use as additives in peptide coupling reactions to suppress racemization.[6] The mechanism involves the in-situ formation of an active ester with the carboxylic acid of the amino acid, which is more reactive towards the amine component and less prone to racemization than the activated species formed with coupling agents alone. It is highly probable that this compound can function in a similar capacity.

Proposed Mechanism in Peptide Coupling:

Peptide_Coupling cluster_activation Activation cluster_coupling Coupling Amino_Acid R-COOH (N-protected Amino Acid) Activated_Ester Active Ester Intermediate Amino_Acid->Activated_Ester Coupling Agent (e.g., DCC, HATU) Peptide_Bond Dipeptide (Peptide Bond Formation) Activated_Ester->Peptide_Bond Peptide/Amino Acid CAS_24310_40_5 This compound CAS_24310_40_5->Activated_Ester

Caption: Proposed role in peptide bond formation.

Experimental Protocol for Peptide Coupling:

  • In a reaction vessel, dissolve the N-protected amino acid in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Add 1.1 equivalents of this compound.

  • Add 1.1 equivalents of a carbodiimide coupling agent (e.g., DCC or DIC) and stir the mixture at 0 °C for 15-30 minutes to form the active ester.

  • Add 1.0 equivalent of the N-terminal deprotected peptide or amino acid ester.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction mixture to remove byproducts and isolate the desired peptide.

Potential as a Cleavable Linker in Bioconjugation

The benzotriazinone moiety can be designed to function as a cleavable linker in antibody-drug conjugates (ADCs) or other targeted drug delivery systems.[7][8] The stability of the linker is crucial for the efficacy and safety of such conjugates. The triazinone ring can be engineered to be stable in circulation but susceptible to cleavage under specific conditions within the target cell, such as in the acidic environment of lysosomes or in the presence of specific enzymes.[9] The hydroxymethyl group of CAS 24310-40-5 provides a convenient point of attachment for a drug molecule or a targeting ligand.

Conceptual Workflow for ADC Application:

ADC_Workflow ADC Antibody-Drug Conjugate (with CAS 24310-40-5 linker) Target_Cell Target Cell Binding ADC->Target_Cell Internalization Internalization Target_Cell->Internalization Cleavage Linker Cleavage (e.g., in lysosome) Internalization->Cleavage Drug_Release Drug Release Cleavage->Drug_Release Apoptosis Cell Death Drug_Release->Apoptosis

Sources

The Pharmacological Potential of 1,2,3-Benzotriazines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3-benzotriazine scaffold, a compelling heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the pharmacological landscape of 1,2,3-benzotriazine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the core biological activities, elucidate the underlying mechanisms of action, and provide detailed experimental protocols for the evaluation of these compounds. This guide is designed to not only inform but also to empower researchers in their quest to develop novel therapeutics based on this versatile chemical framework.

Introduction: The 1,2,3-Benzotriazine Core

The 1,2,3-benzotriazine ring system, characterized by a benzene ring fused to a 1,2,3-triazine ring, represents a class of heterocyclic compounds with a rich chemical and pharmacological profile.[1] The arrangement of the three contiguous nitrogen atoms within the six-membered ring imparts unique electronic and steric properties, making it a privileged scaffold in drug design. The ability to readily modify the core structure at various positions allows for the fine-tuning of physicochemical properties and biological targets, leading to a broad spectrum of activities.[1][2]

This guide will focus on the key biological activities exhibited by 1,2,3-benzotriazine derivatives, with a particular emphasis on their potential as anticancer, antimicrobial, and antiviral agents. Furthermore, we will explore other notable pharmacological effects, including anti-inflammatory and anticonvulsant activities.

Anticancer Activity: A Primary Therapeutic Avenue

The development of novel anticancer agents is a cornerstone of modern drug discovery, and 1,2,3-benzotriazine derivatives have emerged as a promising class of compounds in this arena.[1][2] Extensive research has demonstrated their potent cytotoxic effects against a variety of human cancer cell lines, including those of the breast, prostate, lung, colon, and leukemia.[3][4]

Mechanisms of Anticancer Action

The anticancer activity of 1,2,3-benzotriazine compounds is often multifaceted, involving the modulation of several key cellular processes that are critical for cancer cell survival and proliferation.

A primary mechanism by which many 1,2,3-benzotriazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved via the intrinsic or mitochondrial pathway. Evidence suggests that these compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio.[5] This shift in balance compromises the mitochondrial outer membrane integrity, resulting in the release of cytochrome c and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately leading to the execution of the apoptotic program.[5][6]

benzotriazine 1,2,3-Benzotriazine Derivative bax_bcl2 Increased Bax/Bcl-2 Ratio benzotriazine->bax_bcl2 mitochondrion Mitochondrial Permeability bax_bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 1: Apoptosis Induction Pathway by 1,2,3-Benzotriazine Derivatives.

The microtubule network, composed of tubulin polymers, is essential for cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Certain benzotriazole-substituted quinazoline derivatives have been shown to act as tubulin polymerization inhibitors.[7][8] These compounds bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[8] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis.[7][8]

Several enzymes that are overexpressed or hyperactivated in cancer cells have been identified as targets for 1,2,3-benzotriazine derivatives.

  • Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Some benzotriazole derivatives have been identified as potent FAK inhibitors, leading to the disruption of downstream signaling pathways and the induction of apoptosis.[9]

  • Src Kinase Inhibition: Src is a proto-oncogenic tyrosine kinase involved in cell proliferation, differentiation, and survival. Novel benzotriazine-based compounds have been discovered as inhibitors of Src kinase.[10]

Quantitative Data on Anticancer Activity

The anticancer potency of 1,2,3-benzotriazine derivatives is typically evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Substituted 1,2,3-BenzotriazinesT47D (Breast)Varies[3]
Substituted 1,2,3-BenzotriazinesDU145 (Prostate)Varies[3]
Substituted 1,2,3-BenzotriazinesPC-3 (Prostate)Varies[3]
Substituted 1,2,3-BenzotriazinesLL/2 (Lung)Varies[3]
Benzotriazole-substituted QuinazolinesMCF-7 (Breast)3.16[7]
Benzotriazole-substituted QuinazolinesHeLa (Cervical)5.31[7]
Benzotriazole-substituted QuinazolinesHT-29 (Colon)10.6[7]

Antimicrobial and Antiviral Activities

Beyond their anticancer potential, 1,2,3-benzotriazine and its benzotriazole analogues have demonstrated significant activity against a range of microbial pathogens, including bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity

Derivatives of the benzotriazole scaffold have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[11] Some compounds have also exhibited potent antifungal activity against pathogenic fungi like Candida albicans and Aspergillus niger.[11] The mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.

Antiviral Activity

The antiviral potential of benzotriazole derivatives has been explored, with notable activity observed against certain enteroviruses. For instance, several benzo[d][10][12][13]triazol-1(2)-yl derivatives have shown selective antiviral activity against Coxsackievirus B5, a member of the Picornaviridae family.[14]

Other Pharmacological Activities

The structural versatility of the 1,2,3-benzotriazine core has led to the discovery of other important pharmacological properties.

Anti-inflammatory Activity

Certain 1,2,3-benzotriazine derivatives have exhibited good anti-inflammatory activity.[1] The mechanism is thought to be related to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Anticonvulsant Activity

Several novel benzotriazole derivatives have been synthesized and evaluated for their anticonvulsant properties.[4] Some compounds have shown significant protection in preclinical models of seizures, suggesting their potential as novel antiepileptic agents.[3] Docking studies have indicated a possible mechanism of action involving the GABA-A receptor.

Experimental Protocols

To facilitate the exploration and validation of the biological activities of 1,2,3-benzotriazine compounds, this section provides detailed, step-by-step methodologies for key in vitro assays.

Workflow for Biological Activity Screening

start Synthesized 1,2,3-Benzotriazine Compound cytotoxicity Anticancer Screening (MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Screening (Broth Microdilution) start->antimicrobial antiviral Antiviral Screening (Plaque Reduction Assay) start->antiviral active Active Compound Identified cytotoxicity->active antimicrobial->active antiviral->active mechanism Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) active->mechanism sar Structure-Activity Relationship (SAR) Studies active->sar lead_opt Lead Optimization mechanism->lead_opt sar->lead_opt

Figure 2: General Workflow for Evaluating the Biological Activity of 1,2,3-Benzotriazine Derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][12]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,2,3-benzotriazine compounds in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[13]

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the 1,2,3-benzotriazine compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in the broth.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[2]

Principle: Viral plaques are localized areas of cell death in a monolayer of infected cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number of plaques formed.[2]

Protocol:

  • Cell Plating: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the 1,2,3-benzotriazine compounds. Pre-incubate the virus with the compound dilutions for a specific time.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a stained background of viable cells.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ (50% effective concentration) of the compound.

Structure-Activity Relationship (SAR) and Future Directions

The exploration of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective 1,2,3-benzotriazine derivatives. Studies have shown that the nature and position of substituents on the benzotriazine core significantly influence biological activity.[10] For instance, the introduction of specific alkoxy and chloroalkoxy groups has been shown to enhance antiproliferative effects.[3]

Future research in this area should focus on:

  • Expanding the Chemical Diversity: Synthesis of new libraries of 1,2,3-benzotriazine derivatives with diverse substitutions to explore a wider chemical space.

  • Target Identification and Validation: Elucidating the specific molecular targets of active compounds to better understand their mechanisms of action.

  • In Vivo Efficacy and Safety: Evaluating the most promising compounds in preclinical animal models to assess their therapeutic potential and safety profiles.

  • Combination Therapies: Investigating the synergistic effects of 1,2,3-benzotriazine derivatives with existing therapeutic agents.

Conclusion

The 1,2,3-benzotriazine scaffold represents a fertile ground for the discovery of novel therapeutic agents with a broad range of biological activities. Their demonstrated potential as anticancer, antimicrobial, and antiviral agents, coupled with their synthetic tractability, makes them a highly attractive class of compounds for further investigation. This technical guide has provided a comprehensive overview of their pharmacological properties, delved into their mechanisms of action, and offered detailed experimental protocols to aid in their evaluation. It is our hope that this resource will serve as a catalyst for continued research and development in the exciting field of 1,2,3-benzotriazine-based drug discovery.

References

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  • Selim, Y., et al. Synthesis and Anti-inflammatory Activity of Some New 1,2,3-Benzotriazine Derivatives Using 2-(4-Oxo-6-phenylbenzo[d][10][12][13]triazin-3(4H)-yl)acetohydrazide as a Starting Material. Semantic Scholar. [Link]

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The Evolution of Excellence: A Technical Guide to the Historical Development of Benzotriazinone Coupling Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of peptides, a cornerstone of drug discovery and biomedical research, is fundamentally reliant on the efficiency and fidelity of amide bond formation. The ever-present challenge in this endeavor is the preservation of stereochemical integrity at the α-carbon of the constituent amino acids. This technical guide provides a comprehensive, in-depth analysis of the historical development of a pivotal class of reagents designed to meet this challenge: benzotriazinone-based coupling reagents. From the foundational discovery of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt) as a racemization-suppressing additive to the rational design of highly efficient, standalone phosphonium and uronium salt reagents, we will explore the key scientific milestones, mechanistic underpinnings, and practical applications that have established these compounds as indispensable tools in modern organic synthesis.

The Genesis: Addressing the Specter of Racemization

The formation of a peptide bond requires the activation of a carboxylic acid group to facilitate nucleophilic attack by an amine.[1] However, this very activation enhances the acidity of the α-hydrogen, creating a pathway for its abstraction by base. This can lead to the formation of a planar enolate or, more commonly, a 5(4H)-oxazolone intermediate, which readily tautomerizes, scrambling the stereocenter and resulting in a loss of optical purity—a catastrophic event for a biologically active peptide.[1][2]

In 1970, two seminal papers by König and Geiger introduced N-hydroxy additives that could be used in conjunction with dicyclohexylcarbodiimide (DCC) to mitigate this problem.[3][4] While 1-hydroxybenzotriazole (HOBt) became the workhorse, its analogue, 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt) , also known as HOOBt, was identified as a uniquely potent suppressor of racemization.[4][5] HODhbt functions by rapidly trapping the initial activated species (e.g., the O-acylisourea formed with DCC) to generate a highly reactive HODhbt-ester. This ester is more susceptible to aminolysis than to base-catalyzed oxazolone formation, thus kinetically favoring the desired peptide bond formation while preserving stereochemistry.

Despite its efficacy, HODhbt was not without its drawbacks. Its in situ formation could be accompanied by side reactions, including the generation of a chain-terminating byproduct, 3-(2-azidobenzyloxy)-4-oxo-3,4-dihydro-1,2,3-benzotriazine.[6] This limitation, coupled with the drive for more stable, efficient, and user-friendly standalone reagents, catalyzed the next wave of innovation.

The Second Generation: Integrated Onium Salt Reagents

The logical evolution from using HODhbt as an additive was to incorporate its structure directly into a more stable and reactive coupling agent. This led to the development of phosphonium and uronium/aminium salts, which pre-package the activating agent and the racemization suppressant into a single, crystalline, and often highly stable molecule.

Phosphonium Derivatives: The Advent of DEPBT

A significant breakthrough was the development of 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) .[7] This reagent is a stable, crystalline solid with a long shelf life, a marked advantage over many hygroscopic phosphonium and uronium salts.[8]

Causality of Performance: The genius of DEPBT lies in its mechanism. In the presence of a base, the carboxylate of the N-protected amino acid attacks the phosphorus atom of DEPBT. This is followed by a rearrangement that eliminates diethyl phosphate and generates the highly activated HODhbt-ester in situ.[9] This mechanism ensures that the potent activating moiety is generated precisely when needed for the coupling reaction. DEPBT has demonstrated remarkable resistance to racemization, even in challenging fragment couplings and with historically difficult amino acids like arylglycines.[10][11] A unique advantage is its chemoselectivity; it selectively mediates amide bond formation in the presence of unprotected hydroxyl groups (e.g., in Ser, Thr, Tyr), obviating the need for side-chain protection in certain synthetic schemes.[10]

DEPBT_Mechanism

Uronium/Aminium Derivatives: The TDBTU Contribution

Parallel to the development of phosphonium salts, uronium-type reagents based on the HODhbt core were explored. O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TDBTU) emerged as a highly effective reagent from this class.[12]

Causality of Performance: Like its HOBt-based cousin HBTU, TDBTU activates carboxylic acids to form the corresponding HODhbt-ester. Comparative studies have shown that in large-scale fragment coupling, TDBTU produces significantly less epimerization than many common reagents, including PyBOP, HBTU, and HATU.[11][13] This superior performance underscores the intrinsic advantage of the HODhbt leaving group in channeling the reaction toward the desired product while minimizing the residence time of the activated species, thereby suppressing racemization pathways. However, it is important to note that some uronium salts, including TDBTU, have been flagged in safety studies as potentially thermally sensitive and should be handled with appropriate caution.[14]

Mechanistic Deep Dive: How Benzotriazinones Suppress Racemization

The superior performance of HODhbt-based reagents is rooted in physical organic chemistry. Racemization primarily occurs via a 5(4H)-oxazolone intermediate. The formation of this intermediate is competitive with the aminolysis of the activated ester.

  • Activation: The coupling reagent activates the C-terminal carboxyl group.

  • Path A (Undesired): The carbonyl oxygen of the activated acyl group attacks the carbonyl of the urethane protecting group, cyclizing to form an oxazolone. A base can then easily abstract the now highly acidic α-proton, leading to racemization.

  • Path B (Desired): The activated ester is rapidly attacked by the incoming amine nucleophile to form the peptide bond.

HODhbt-derived active esters are exceptionally reactive (more so than HOBt-esters), which significantly accelerates Path B. This kinetic preference for aminolysis means the activated intermediate is consumed faster than it can cyclize to the oxazolone, effectively shutting down the primary racemization pathway.

Racemization_Pathway

Quantitative & Comparative Data

The selection of a coupling reagent is a data-driven decision. The following table summarizes comparative racemization data for DEPBT against other common reagents.

Coupling Reagent SystemCarboxylic AcidBaseDelay Time (min)Enantiomeric Excess (ee%)Reference
DEPBT / DIEA Z-Phg-OHDIEA6099.2% [9]
HBTU / DIEA Z-Phg-OHDIEA483.6% [9]
HATU / DIEA Z-Phg-OHDIEA477.2% [9]
TDBTU / DIEA Z-Phg-OHDIEA491.8% [9]

Data clearly indicates the superior resistance to racemization offered by DEPBT, even with extended pre-activation times.

Field-Proven Methodologies: Experimental Protocols

Trustworthiness in science is built on reproducible methods. The following protocols are foundational to the use and preparation of benzotriazinone reagents.

Protocol: Synthesis of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt)

This protocol is adapted from established methods involving the diazotization of an anthranilic acid derivative.[5][15]

  • Step 1: Preparation of (2-amino)-benzoylhydroxylamine:

    • Dissolve methyl anthranilate (1 eq.), hydroxylamine hydrochloride (1.1 eq.), and sodium hydroxide (1.2 eq.) in water.

    • Heat the mixture at 50°C for approximately 12 hours.

    • Cool the reaction, concentrate under reduced pressure, and acidify with 15% HCl to a pH of 3-4.

    • Extract the aqueous layer with petroleum ether. Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to yield the product.

  • Step 2: Diazotization and Cyclization:

    • Dissolve the (2-amino)-benzoylhydroxylamine from Step 1 in aqueous HCl.

    • Cool the solution to 0-5°C in an ice bath.

    • Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C.

    • Stir the reaction for 45-60 minutes at room temperature.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield HODhbt as a white solid.

Protocol: General Peptide Coupling using DEPBT in Solution Phase

This protocol is a representative example for forming an amide bond using DEPBT.[16]

  • Preparation: Dissolve the N-protected amino acid or peptide fragment (1.0 eq.) in an appropriate solvent (e.g., DMF).

  • Activation: Cool the solution to 0°C. Add a tertiary base such as diisopropylethylamine (DIEA) (3.0 eq.) and stir for 30 minutes.

  • Coupling: Add DEPBT (1.1 eq.) followed by the amine component (as a hydrochloride salt, 1.0 eq.).

  • Reaction: Stir the mixture for 1 hour at 0°C, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by HPLC or TLC.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude peptide.

Protocol_Workflow

The Benzotriazinone Core: A Privileged Scaffold Beyond Coupling

The utility of the 3-hydroxy-1,2,3-benzotriazin-4(3H)-one scaffold is not limited to peptide synthesis. Its unique chemical properties have made it a privileged structure in medicinal chemistry. Recent research has demonstrated that HODhbt itself can act as a latency-reversing agent for HIV by enhancing cytokine-mediated signaling pathways.[17] This unexpected biological activity highlights the continued relevance and potential for repurposing foundational molecules from the chemist's toolbox for modern therapeutic challenges.

Conclusion and Future Outlook

The historical trajectory of benzotriazinone coupling reagents is a compelling narrative of rational chemical design. From the identification of HODhbt as a superior racemization suppressant to its incorporation into stable, highly efficient onium salts like DEPBT and TDBTU, each development has provided chemists with more powerful tools to construct complex molecules with high fidelity. These reagents have solved critical challenges in peptide synthesis, enabling the creation of therapeutics and research tools that were once intractable. The ongoing quest for "greener," safer, and even more potent coupling reagents continues, but the foundational principles established during the development of the benzotriazinone family will undoubtedly guide future innovations in the art and science of amide bond formation.

References

  • Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3- benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters. [Link]

  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2013). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. [Link]

  • Ainsworth, D., & Suschitzky, H. (1967). A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. Journal of the Chemical Society C: Organic. [Link]

  • Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. A kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. PubMed. [Link]

  • Yeh, Y., & Fields, G. B. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Biopolymers. [Link]

  • Lavilla, R., et al. (2014). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. SYNLETT. [Link]

  • Wikipedia. DEPBT. Wikipedia. [Link]

  • AAPPTec. (1999). Technical Support Information Bulletin 1171. AAPPTec. [Link]

  • AAPPTec. Coupling Reagents. AAPPTec. [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • ResearchGate. (1967). A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. ResearchGate. [Link]

  • ResearchGate. Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. [Link]

  • Klejborowska, G., et al. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. [Link]

  • VDOC.PUB. Side Reactions In Peptide Synthesis. VDOC.PUB. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • König, W., & Geiger, R. (1970). [A new method for the synthesis of peptides: activation of the carboxy group with dicyclohexylcarbodiimide and 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine]. Chemische Berichte. [Link]

  • König, W., & Geiger, R. (1970). [A new method for synthesis of peptides: activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives]. Chemische Berichte. [Link]

  • Ege, G., & Beisiegel, E. (1968). Thermolysis of 1,2,3-benzotriazin-4(3H)-one. Journal of the Chemical Society C: Organic. [Link]

  • Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research. [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Slideshare. Side reaction in peptide synthesis. Slideshare. [Link]

  • König, W., & Geiger, R. (1970). [Racemization in Peptide Syntheses]. Chemische Berichte. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Peptide Synthesis – Safety Topics. ACS GCI. [Link]

  • Copertino, D. C., Jr., et al. (2023). The latency-reversing agent HODHBt synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells. JCI Insight. [Link]

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Methodological & Application

Application Notes and Protocols for 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Coupling Additives in SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. A central challenge in this process is the formation of the amide bond between the carboxyl group of one amino acid and the amino group of another. This reaction must be both efficient and, crucially, free from racemization—the loss of stereochemical integrity at the chiral α-carbon of the amino acid.[1] Racemization is a significant side reaction that can lead to the formation of diastereomeric impurities, which are often difficult to separate from the target peptide and can have profound, often detrimental, effects on its biological activity.[2]

To mitigate this, coupling reactions are typically mediated by a combination of a coupling agent (such as a carbodiimide) and a coupling additive. These additives play a pivotal role in accelerating the coupling reaction and, most importantly, suppressing racemization.[2] The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate, which is prone to deprotonation and subsequent loss of chirality.[2] Coupling additives work by forming a highly reactive, yet stable, active ester with the carboxylic acid, which is less susceptible to racemization and readily reacts with the incoming amine.

This document provides a detailed guide to the use of a specific coupling additive, 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one , in SPPS. While less common than its counterparts like HOBt or HOAt, the benzotriazinone scaffold has demonstrated significant potential in minimizing racemization.[3][4]

The Benzotriazinone Family: A Legacy of Racemization Suppression

The 1,2,3-benzotriazin-4(3H)-one core structure is the foundation for a class of highly effective coupling additives and reagents. The parent compound, 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt or HODhbt), has been shown to be superior to the widely used HOBt in both coupling efficiency and its capacity to inhibit racemization.[3] However, its application has been somewhat limited by potential side reactions involving the opening of the triazinone ring.[3]

To harness the benefits of the HOOBt core while improving stability and performance, derivatives have been developed. A notable example is 3-(diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), a phosphonate-type coupling reagent.[3][5] DEPBT is particularly valued for its ability to dramatically reduce racemization, even in challenging syntheses where strong bases are required.[3][6] Its efficacy is attributed to the in situ formation of the highly reactive HODhbt ester.[3]

This compound represents another modification of this potent scaffold. The presence of the hydroxymethyl group offers a unique handle for potential derivatization or modulation of its physicochemical properties, such as solubility. While specific literature on its direct application in SPPS is emerging, its structural similarity to the highly effective HOOBt suggests a similar mechanism of action and significant potential as a racemization-suppressing coupling additive. The existence and analysis of this compound have been documented, confirming its availability for research and application.[7]

Mechanism of Action: The Role of the Active Ester

The primary function of this compound as a coupling additive is to intercept the activated carboxylic acid intermediate generated by the coupling agent (e.g., a carbodiimide like DIC). This prevents the formation of the racemization-prone oxazolone.

The proposed mechanism is as follows:

  • Activation of the Carboxylic Acid: The coupling agent, such as Diisopropylcarbodiimide (DIC), reacts with the C-terminal carboxylic acid of the Nα-protected amino acid to form a highly reactive O-acylisourea intermediate.

  • Formation of the Benzotriazinone Active Ester: The this compound then rapidly reacts with the O-acylisourea. This reaction is a nucleophilic attack from the hydroxyl group of the additive, leading to the formation of a highly reactive ester (an acyloxymethyl derivative) and the release of the corresponding urea (e.g., diisopropylurea, DCU).

  • Aminolysis and Peptide Bond Formation: The N-terminal amine of the peptide chain on the solid support attacks the carbonyl group of this active ester. This aminolysis step is efficient and results in the formation of the desired peptide bond, regenerating the this compound.

This pathway effectively channels the reaction away from the intramolecular cyclization that leads to the problematic oxazolone intermediate, thereby preserving the stereochemical integrity of the amino acid.

Mechanism_of_Action cluster_activation Step 1: Carboxyl Activation cluster_ester_formation Step 2: Active Ester Formation cluster_aminolysis Step 3: Peptide Bond Formation AA_COOH Nα-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) AA_COOH->O_Acylisourea + DIC DIC DIC Active_Ester Active Ester (Racemization Resistant) O_Acylisourea->Active_Ester + Dhbt-OH O_Acylisourea->Active_Ester Dhbt_OH 3-(Hydroxymethyl)-1,2,3- benzotriazin-4(3H)-one DIU Diisopropylurea (DIU) New_Peptide Lengthened Peptide Active_Ester->New_Peptide + H₂N-Peptide Active_Ester->New_Peptide Peptide_NH2 Resin-Bound Peptide (H₂N-Peptide) Regenerated_Dhbt Regenerated Additive

Caption: Proposed mechanism of this compound in SPPS.

Advantages of the Benzotriazinone Scaffold

Based on the performance of related compounds like HOOBt and DEPBT, the use of this compound is anticipated to offer several key advantages:

FeatureExpected AdvantageRationale
High Racemization Suppression Preservation of stereochemical integrity, leading to higher purity of the final peptide.The benzotriazinone core is known to form highly reactive esters that favor aminolysis over oxazolone formation.[3]
Enhanced Coupling Efficiency Faster and more complete coupling reactions, which is particularly beneficial for sterically hindered amino acids.The electron-withdrawing nature of the benzotriazinone ring system increases the reactivity of the active ester.
Improved Solubility The hydroxymethyl group may enhance solubility in common SPPS solvents compared to the parent HOOBt.The polar -CH₂OH group can improve solvation characteristics.

Experimental Protocols

The following protocols are provided as a starting point for the use of this compound in standard Fmoc-based SPPS. As with any new reagent, optimization of concentrations and reaction times for specific sequences is recommended.

Protocol 1: Standard Coupling in Automated SPPS

This protocol outlines the use of this compound in a standard automated peptide synthesizer using a carbodiimide, such as DIC, as the primary coupling agent.

Reagents and Solutions:

  • Amino Acid Solution: 0.2 M Nα-Fmoc-protected amino acid in DMF.

  • Coupling Agent Solution: 0.5 M Diisopropylcarbodiimide (DIC) in DMF.

  • Additive Solution: 0.5 M this compound in DMF.

  • Base (for in situ neutralization, if applicable): 2 M N,N-Diisopropylethylamine (DIEA) in NMP.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with the deprotection solution for 2 x 10 minutes to remove the Fmoc protecting group from the N-terminus.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Coupling: a. Add the Nα-Fmoc-protected amino acid solution (5 equivalents relative to resin loading) to the reaction vessel. b. Add the additive solution (5 equivalents) to the reaction vessel. c. Add the coupling agent solution (5 equivalents) to initiate the reaction. Note: The order of addition can be optimized. Pre-activation of the amino acid with the coupling agent and additive for 1-2 minutes before adding to the resin is a common strategy.

  • Reaction Time: Allow the coupling reaction to proceed for 45-90 minutes at room temperature. The reaction can be monitored for completion using a qualitative test like the Kaiser test.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

SPPS_Workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling Step: - Fmoc-AA - DIC - 3-(Hydroxymethyl)-1,2,3-  benzotriazin-4(3H)-one wash1->coupling wash2 Wash (DMF) coupling->wash2 end_cycle End of Cycle wash2->end_cycle next_aa Next Amino Acid? end_cycle->next_aa next_aa->deprotection Yes final_cleavage Final Cleavage & Purification next_aa->final_cleavage No

Sources

The Strategic Advantage of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one (HOOBt) in Peptide Synthesis: A Guide to Minimizing Racemization and Maximizing Yield

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Chiral Integrity in Peptide Synthesis

In the landscape of drug discovery and biomedical research, the synthesis of peptides with high fidelity is paramount. The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the stereochemical integrity of its constituent amino acids. A significant hurdle in chemical peptide synthesis, particularly when employing carbodiimide-mediated coupling methods, is the risk of racemization—the loss of stereochemical purity at the α-carbon of an activated amino acid. This epimerization can lead to the formation of diastereomeric impurities that are difficult to separate and can have diminished or altered biological activity.

To mitigate this challenge, a class of compounds known as coupling additives has been developed. Among these, 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one , commonly referred to as HOOBt or HODhbt, has emerged as a highly effective agent for suppressing racemization and enhancing coupling efficiency. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism, application, and benefits of incorporating HOOBt into peptide synthesis workflows. We will delve into the causality behind its efficacy, provide detailed, field-proven protocols, and present comparative insights to guide your experimental design.

Chemical and Physical Properties of HOOBt [1]

PropertyValue
IUPAC Name 3-hydroxy-1,2,3-benzotriazin-4-one
Synonyms HOOBt, HODhbt, 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine
CAS Number 28230-32-2
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol
Appearance White to off-white crystalline powder
Melting Point 185-190 °C (with decomposition)[2]

The Causality of Efficacy: Unraveling the Mechanism of HOOBt

The primary function of HOOBt in peptide coupling is to intercept the highly reactive O-acylisourea intermediate that forms upon the reaction of a carboxylic acid (the N-protected amino acid) with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[3] This O-acylisourea intermediate is prone to intramolecular cyclization to form a 5(4H)-oxazolone. The formation of this oxazolone is the key pathway to racemization, as the α-proton becomes acidic and can be readily abstracted and reprotonated, leading to a loss of stereochemical integrity.

HOOBt acts as a nucleophilic trap for the O-acylisourea intermediate, leading to the formation of a highly reactive activated ester, the ODhbt ester.[3][4] This ester is significantly more stable than the O-acylisourea intermediate and is less susceptible to forming the problematic oxazolone.[3] The ODhbt ester then readily reacts with the free amino group of the incoming amino acid or peptide to form the desired peptide bond with a high degree of chiral purity.[3]

It has been reported that ODhbt esters are more reactive than the corresponding HOBt esters, which contributes to faster and more efficient coupling reactions.[4] This enhanced reactivity can be particularly beneficial when dealing with sterically hindered amino acids or "difficult" peptide sequences that are prone to aggregation.

HOOBt Mechanism of Action cluster_activation Activation & Racemization Pathway (without HOOBt) cluster_hoobt HOOBt-Mediated Pathway (Suppression of Racemization) Amino_Acid N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Amino_Acid->O_Acylisourea + Carbodiimide Carbodiimide (e.g., DCC) Carbodiimide->O_Acylisourea Oxazolone 5(4H)-Oxazolone (Leads to Racemization) O_Acylisourea->Oxazolone Intramolecular Cyclization ODhbt_Ester ODhbt Ester (Stable & Reactive) O_Acylisourea->ODhbt_Ester HOOBt Interception Racemized_Product Racemized Peptide Oxazolone->Racemized_Product + Incoming Amino Acid HOOBt HOOBt HOOBt->ODhbt_Ester Nucleophilic Attack Desired_Peptide Desired Peptide (Chirally Pure) ODhbt_Ester->Desired_Peptide + Incoming_AA Incoming Amino Acid (H₂N-R') Incoming_AA->Desired_Peptide

Figure 1: Mechanism of HOOBt in suppressing racemization during carbodiimide-mediated peptide coupling.

Data-Driven Advantages of HOOBt

The primary benefit of utilizing HOOBt is the significant reduction in racemization, leading to higher purity of the final peptide product.[3] This, in turn, translates to an overall increase in the yield of the desired, biologically active peptide.[3] While direct quantitative comparisons in peer-reviewed literature are sparse, the increased reactivity of ODhbt esters over HOBt esters suggests a kinetic advantage that favors the desired coupling reaction over the racemization pathway.[4]

In a study by Nozaki (1999), it was demonstrated that using a substoichiometric amount of HOOBt (around 0.1 equivalents) with EDC in alcoholic solvents was more effective at suppressing the formation of unwanted ester byproducts and increasing the yield of the desired peptide compared to using an equimolar amount of the additive.[5] This highlights the catalytic nature of these additives and provides a basis for optimizing reaction conditions to be both efficient and cost-effective.

Experimental Protocols: Harnessing the Power of HOOBt

The following protocols are provided as a starting point for the application of HOOBt in both solid-phase and solution-phase peptide synthesis. Researchers should note that optimal conditions, including reaction times and equivalents of reagents, may vary depending on the specific amino acids being coupled and the overall peptide sequence.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HOOBt with DIC

This protocol is suitable for Fmoc-based SPPS on a variety of resins (e.g., Rink Amide, Wang).

Materials:

  • Fmoc-protected amino acid

  • HOOBt

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Resin with N-terminal deprotected amino group

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. After swelling, deprotect the N-terminal Fmoc group using a 20% piperidine in DMF solution. Wash the resin thoroughly with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid and 3-5 equivalents of HOOBt in a minimal amount of DMF.

  • Coupling Reaction: a. To the vessel containing the amino acid and HOOBt, add 3-5 equivalents of DIC. Allow the pre-activation to proceed for 5-10 minutes at room temperature. b. Add the activation solution to the reaction vessel containing the washed and deprotected resin. c. Add 6-10 equivalents of DIPEA to the reaction mixture. d. Agitate the reaction mixture at room temperature for 1-4 hours. The progress of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test.

  • Washing: Once the coupling reaction is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times), and finally DMF (3-5 times).

  • Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

SPPS Workflow with HOOBt Start Start with Resin-Bound Peptide (Free N-terminus) Prepare_Activation_Mix Prepare Activation Mix: Fmoc-AA + HOOBt + DIC in DMF Start->Prepare_Activation_Mix Couple Add Activation Mix & DIPEA to Resin (1-4 hours) Prepare_Activation_Mix->Couple Monitor Monitor with Ninhydrin Test Couple->Monitor Monitor->Couple Positive (Recouple) Wash Wash Resin (DMF, DCM) Monitor->Wash Negative Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash->Deprotect Next_Cycle Ready for Next Coupling Cycle Deprotect->Next_Cycle Next_Cycle->Prepare_Activation_Mix End Final Cleavage & Purification Next_Cycle->End

Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating HOOBt.

Protocol 2: Solution-Phase Peptide Synthesis using HOOBt with EDC

This protocol is suitable for the coupling of peptide fragments or individual amino acids in solution.

Materials:

  • N-protected amino acid or peptide fragment (carboxyl component)

  • C-protected amino acid or peptide fragment (amino component)

  • HOOBt

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Appropriate solvent (e.g., DMF, DCM, or a mixture)

Procedure:

  • Reactant Dissolution: Dissolve 1.0 equivalent of the N-protected amino acid or peptide fragment (carboxyl component) and 1.0-1.2 equivalents of HOOBt in the chosen solvent.

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1.1-1.3 equivalents of EDC to the solution and stir for 15-30 minutes at 0 °C.

  • Coupling: To the activated mixture, add a solution of 1.0 equivalent of the C-protected amino acid or peptide fragment (amino component) in the same solvent.

  • Base Addition: Add 1.0-1.5 equivalents of a tertiary base such as DIPEA or NMM to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions (e.g., dilute acid, bicarbonate solution, and brine) to remove excess reagents and byproducts. The desired peptide is then purified by crystallization or chromatography.

Troubleshooting and Considerations

  • Solubility: Ensure all reagents, particularly the protected amino acid and HOOBt, are fully dissolved before initiating the coupling reaction to avoid incomplete activation.

  • Monitoring: The ninhydrin test is a reliable method for monitoring the completion of the coupling reaction in SPPS. A positive test (blue color) indicates the presence of free primary amines and that the coupling is incomplete.

  • Side Reactions: While HOOBt effectively suppresses racemization, other side reactions associated with carbodiimides, such as the formation of N-acylurea, can still occur.[4] Proper stoichiometry and reaction conditions can minimize these byproducts.

  • Safety and Handling: HOOBt is classified as an irritant to the skin and eyes and may cause respiratory irritation.[1] It is also potentially explosive in its anhydrous form.[1] Always handle HOOBt in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and storage information.

Conclusion: A Valuable Tool for High-Fidelity Peptide Synthesis

This compound (HOOBt) is a powerful and effective coupling additive that plays a crucial role in modern peptide synthesis. Its ability to form a stable yet highly reactive activated ester intermediate effectively minimizes the risk of racemization, a critical factor for the synthesis of biologically relevant peptides. By incorporating HOOBt into both solid-phase and solution-phase protocols, researchers can significantly enhance the chiral purity and overall yield of their target peptides. The protocols and mechanistic insights provided in this application note serve as a valuable resource for scientists and professionals in the field of drug development and peptide chemistry, enabling the synthesis of complex peptides with greater confidence and success.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Retrieved January 22, 2026, from [Link]

  • Optimizing Peptide Synthesis: The Role of HOOBT in Reducing Racemization. (n.d.). Retrieved January 22, 2026, from [Link]

  • HOOBt-Peptide coupling reagent-CAS: 28230-32-2. (n.d.). Omizzur. Retrieved January 22, 2026, from [Link]

  • Herrera-Guzmán, K., Jaime-Vasconcelos, M. Á., Torales, E., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(50), 39968-39976. [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024, December 13). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024, December 19). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-783. [Link]

  • 3-hydroxy-1,2,3-benzotriazin-4(3H)-one. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Introduction to Peptide Synthesis. (2011). Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Ahern, T. P., Navratil, T., & Vaughan, K. (1977). A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. Canadian Journal of Chemistry, 55(4), 630-639. [Link]

  • Nozaki, S. (1999). Effects of Amounts of Additives on Peptide Coupling Mediated by a Water-Soluble Carbodiimide in Alcohols. Journal of Peptide Research, 54(2), 162-167. [Link]

Sources

The Unseen Advantage: A Protocol for Amide Bond Formation with 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the robust and efficient formation of the amide bond remains a cornerstone. While numerous coupling reagents and additives have been developed, each with its own set of advantages and limitations, this application note focuses on a lesser-known yet highly effective additive: 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one (HODhbt). This guide will provide a comprehensive overview of its mechanism, a detailed protocol for its application in concert with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an exploration of the nuanced benefits it offers in terms of reaction efficiency and stereochemical integrity.

Introduction: Beyond the Standard Coupling Additives

The activation of a carboxylic acid is a kinetically controlled process, essential for its condensation with an amine to form an amide.[1] Carbodiimides, such as EDC, are workhorse reagents for this transformation. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] However, this intermediate is notoriously unstable and prone to side reactions, including rearrangement to an unreactive N-acylurea and, critically for chiral substrates, racemization via an oxazolone intermediate.[1][2]

To mitigate these issues, additives are introduced to intercept the O-acylisourea and form a more stable, yet still highly reactive, active ester. 1-Hydroxybenzotriazole (HOBt) is the classic example of such an additive.[2][3] this compound (HODhbt) is a structural analogue of HOBt and offers distinct advantages. The esters formed from HODhbt are reported to be highly reactive, potentially leading to faster and more efficient couplings.[4] This heightened reactivity is particularly beneficial when dealing with sterically hindered substrates or electron-deficient amines.

The Mechanism of Action: A Tale of Two Intermediates

The efficacy of HODhbt lies in its ability to efficiently trap the fleeting O-acylisourea intermediate generated by the reaction of a carboxylic acid with a carbodiimide like EDC. This process circumvents the pathways leading to undesirable side products and racemization.

The key steps are as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming the highly reactive O-acylisourea intermediate.

  • Interception by HODhbt: Before the O-acylisourea can rearrange or promote racemization, the nucleophilic HODhbt attacks it, releasing the water-soluble urea byproduct and forming the HODhbt active ester.

  • Nucleophilic Attack by the Amine: The amine component of the reaction then attacks the carbonyl carbon of the HODhbt ester. The HODhbt moiety is an excellent leaving group, facilitating the formation of the thermodynamically stable amide bond and regenerating HODhbt, although in practice it is consumed and removed during workup.

Diagram of the Proposed Reaction Mechanism

Amide Bond Formation with EDC/HODhbt RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea ActiveEster HODhbt Active Ester O_acylisourea->ActiveEster + HODhbt Urea Urea Byproduct O_acylisourea->Urea HODhbt HODhbt HODhbt->ActiveEster Amide Amide (R-CONH-R') ActiveEster->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of EDC/HODhbt mediated amide bond formation.

Comparative Analysis of Benzotriazole-Based Additives

The choice of additive can significantly impact the outcome of an amide coupling reaction. Below is a comparative summary of HODhbt against its more common counterparts, HOBt and HOAt (1-Hydroxy-7-azabenzotriazole).

FeatureHOBt (1-Hydroxybenzotriazole)HOAt (1-Hydroxy-7-azabenzotriazole)HODhbt (this compound)
Reactivity Good, widely applicable.Higher than HOBt due to the neighboring nitrogen atom.Forms highly reactive esters, potentially leading to faster reactions.[4]
Racemization Suppression Effective suppressor of racemization.[2]More effective than HOBt in suppressing racemization.Highly effective in suppressing racemization, as evidenced by its incorporation into the coupling reagent DEPBT.[2]
Side Reactions Generally low, but can form explosive compounds when anhydrous.[2]Can participate in side reactions similar to HOBt.Can form a chain-terminating byproduct (3-(2-azidobenzyloxy)-4-oxo-3,4-dihydro-1,2,3-benzotriazine) through a competing ring-opening reaction.[4][5]
Cost & Availability Relatively inexpensive and widely available.More expensive than HOBt.Generally more expensive and less common than HOBt.

Experimental Protocol: Amide Bond Formation using EDC/HODhbt

This protocol provides a general procedure for the solution-phase synthesis of an amide from a carboxylic acid and an amine using EDC in the presence of HODhbt.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0–1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2–1.5 equiv)

  • This compound (HODhbt) (1.2–1.5 equiv)

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)) (2.0–3.0 equiv)

  • Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN))

  • Standard aqueous workup reagents (e.g., 1 M HCl, saturated NaHCO₃ solution, brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and HODhbt (1.2 equiv).

  • Dissolution: Add the anhydrous solvent (to achieve a concentration of 0.1–0.5 M with respect to the carboxylic acid). Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Base and EDC: Add the tertiary amine base (e.g., DIPEA, 2.5 equiv) dropwise to the stirred solution. Following the addition of the base, add EDC·HCl (1.2 equiv) portion-wise over a few minutes.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2–24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting materials.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HODhbt), and finally with brine.

    • Perform each wash with a volume of aqueous solution approximately equal to the volume of the organic layer.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide.

    • If necessary, purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Experimental Workflow Start Start ReagentPrep Reagent Preparation (Carboxylic Acid, Amine, HODhbt in Solvent) Start->ReagentPrep Cooling Cool to 0 °C ReagentPrep->Cooling Addition Add Base (e.g., DIPEA) and EDC·HCl Cooling->Addition Reaction Stir at RT (2-24h) Monitor by TLC/LC-MS Addition->Reaction Workup Aqueous Workup (Dilute, Wash with Acid, Base, Brine) Reaction->Workup Isolation Isolation (Dry, Filter, Concentrate) Workup->Isolation Purification Purification (Column Chromatography if needed) Isolation->Purification End Pure Amide Purification->End

Caption: General experimental workflow for amide synthesis.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of EDC and HODhbt. Ensure that all reagents and the solvent are anhydrous, as water will hydrolyze the active intermediates.

  • Side Product Formation: The primary side reaction of concern with HODhbt is the formation of a chain-terminating azidobenzoyl species.[4][5] This is more likely to occur if the reaction is run at elevated temperatures or for extended periods. If this is suspected, it is advisable to keep the reaction temperature at or below room temperature and monitor the reaction closely to avoid unnecessarily long reaction times.

  • Racemization: While HODhbt is an excellent racemization suppressor, the risk is never zero, especially with sensitive substrates. The use of a non-nucleophilic, sterically hindered base like DIPEA is generally preferred over less hindered bases like TEA to minimize base-catalyzed racemization.

  • Workup Difficulties: The urea byproduct from EDC is water-soluble, which typically allows for its easy removal during the aqueous workup.[3] If emulsions form during the workup, adding more brine can help to break them.

Safety and Handling

As with all laboratory procedures, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • EDC·HCl: Can cause skin and eye irritation. Handle in a well-ventilated area.

  • HODhbt: While specific toxicity data is limited, it should be handled with the same care as other benzotriazole derivatives. Avoid inhalation of dust and contact with skin and eyes. Benzotriazole-based compounds can be explosive, especially in their anhydrous form, and should not be subjected to shock or excessive heat.[2]

  • DIPEA/TEA: These are corrosive and flammable liquids. Handle in a fume hood.

  • Solvents (DMF, DCM): These are hazardous solvents. Consult the Safety Data Sheet (SDS) for each before use and handle them in a fume hood.

Always consult the material-specific SDS before starting any experiment.

Conclusion

This compound is a valuable, albeit underutilized, additive for amide bond formation. Its ability to generate highly reactive active esters translates to efficient coupling reactions, while its structural features provide excellent suppression of racemization. While awareness of its potential side reactions is crucial, careful control of reaction conditions allows chemists to harness its benefits, particularly in challenging synthetic contexts. This protocol provides a solid foundation for researchers, scientists, and drug development professionals to incorporate HODhbt into their synthetic repertoire, enabling the efficient and stereochemically controlled synthesis of a wide range of amide-containing molecules.

References

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [https://www.aapptec.com/standard-coupling-procedures-dichobt-pybop-hbtu-pybrop-s5]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry, 12(42), 8379-8382. Retrieved from [Link]

  • Introduction to Peptide Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • EDC-HOBt Amide coupling workup help. (2022, April 28). Reddit. Retrieved from [Link]

  • HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings. (2007, November 9). Journal of Organic Chemistry, 72(25), 9642-9647. Retrieved from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec. Retrieved from [https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-s8]

Sources

A-01: Applications of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed overview of the synthetic applications of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one. While the broader class of benzotriazinones is well-established in medicinal chemistry and as versatile synthetic intermediates, this note focuses on the unique utility derived from the N-hydroxymethyl substituent.[1] The primary applications detailed herein are its function as a stable, solid formaldehyde equivalent for hydroxymethylation reactions and its role as a precursor in metal-free denitrogenative cross-coupling reactions. This document furnishes researchers, scientists, and drug development professionals with the foundational principles, mechanistic insights, and detailed experimental protocols necessary to effectively utilize this reagent.

Introduction: Chemical Profile and Synthetic Potential

This compound is a crystalline solid belonging to the benzotriazinone family of heterocycles. This class of compounds is of significant interest due to a wide range of biological activities and its utility as a synthetic building block.[2][3] The core benzotriazinone scaffold is a key feature in several drug discovery programs, including the development of anticancer and anti-inflammatory agents.[1][2] While derivatives like 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) are renowned as additives in peptide synthesis to suppress racemization, the 3-hydroxymethyl variant offers distinct reactivity.[4][5][6]

The key to its utility lies in two core features:

  • The N-CH₂OH Moiety : This functional group renders the molecule an effective surrogate for formaldehyde, a toxic and difficult-to-handle gas.[7][8] N-(Hydroxymethyl) compounds can controllably release anhydrous formaldehyde in situ, circumventing the issues associated with aqueous formalin or the slow depolymerization of paraformaldehyde.[9][10]

  • The Benzotriazinone Core : This heterocyclic system is primed for denitrogenation (loss of N₂) upon heating or catalysis, generating a highly reactive aryldiazonium or related intermediate that can be trapped by various nucleophiles to achieve ortho-functionalization of a benzamide scaffold.[11][12][13]

This guide will explore these two primary applications with detailed protocols and mechanistic discussions.

Caption: Chemical structure of the title compound.

Application I: A Bench-Stable Formaldehyde Equivalent

Theoretical Background and Mechanistic Insight

Hydroxymethylation, the addition of a -CH₂OH group, is a fundamental C-C bond-forming reaction.[7] However, the direct use of formaldehyde is hampered by its gaseous nature, toxicity, and tendency to polymerize.[8] this compound serves as an excellent "formaldehyde surrogate," providing a crystalline, weighable, and stable source of anhydrous formaldehyde on demand.[10][14]

The release of formaldehyde is typically triggered by a base. The base deprotonates the hydroxyl group, leading to a retro-Mannich or retro-Henry type reaction that fragments the molecule into formaldehyde and the stabilized anion of 1,2,3-benzotriazin-4(3H)-one. This in situ generation ensures a low, steady concentration of the reactive electrophile, which can minimize side reactions.

G reagent This compound intermediate Deprotonated Intermediate (Alkoxide) reagent->intermediate + Base base Base (e.g., LDA, LTMP) formaldehyde Formaldehyde (HCHO) (Generated in situ) intermediate->formaldehyde Fragmentation byproduct Benzotriazinone Anion intermediate->byproduct product Hydroxymethylated Product nucleophile Carbon Nucleophile (e.g., Enolate, Grignard) nucleophile->product + HCHO G start 3-(R)-Benzotriazinone R = H or CH₂OH intermediate Benzenediazonium Intermediate A start->intermediate Heat / Acid product ortho-Substituted Benzamide intermediate->product + Nu-H n2 N₂ Gas intermediate->n2 - N₂ nucleophile Nucleophile (Nu-H) e.g., R-SO₃H

Sources

Application Notes and Protocols for Amide Bond Formation Using 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Peptide Synthesis and Drug Development

Introduction

The targeted inquiry into the reaction conditions for coupling with 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one reveals a notable scarcity of documented applications in the scientific literature for its use as a peptide coupling additive. For researchers exploring the utility of the benzotriazinone scaffold in amide bond synthesis, this guide pivots to a potent, structurally analogous, and extensively validated reagent: 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one , commonly known as HOOBt or HODhbt.

HOOBt stands as a superior alternative to the classical additive 1-Hydroxybenzotriazole (HOBt), offering enhanced reaction kinetics and greater suppression of racemization. This document serves as a comprehensive technical guide, providing in-depth mechanistic insights, validated experimental protocols, and comparative data for the effective application of HOOBt in amide bond formation.

Scientific Rationale and Mechanistic Insights

The primary function of coupling additives like HOOBt is to mitigate the common pitfalls of amide bond synthesis, particularly racemization and slow reaction rates. When a carboxylic acid is activated by a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), it forms a highly reactive O-acylisourea intermediate. This intermediate, while poised for aminolysis, is notoriously unstable and prone to intramolecular cyclization into an oxazolone, which leads to the loss of stereochemical integrity (racemization) of the chiral amino acid. [1] HOOBt effectively intercepts this pathway. Its N-hydroxy moiety acts as a powerful nucleophile, attacking the O-acylisourea intermediate to form a more stable, yet highly reactive, HOOBt-activated ester. This active ester is significantly less susceptible to racemization and readily undergoes nucleophilic attack by the amine component to form the desired amide bond with high fidelity. [1] The key advantages of the HOOBt-mediated pathway are:

  • Suppression of Racemization: The formation of the stable HOOBt active ester intermediate outcompetes the formation of the racemization-prone oxazolone. [1]* Enhanced Reaction Rates: HOOBt esters are more reactive than the corresponding HOBt esters, leading to faster and more efficient coupling reactions.

  • Increased Yields and Purity: By minimizing side reactions, HOOBt contributes to higher yields of the desired peptide and simplifies subsequent purification steps. [1] A specialized coupling reagent, 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) , leverages the power of HOOBt. In the presence of a base, DEPBT reacts with a carboxylic acid to generate the HOOBt active ester in situ, showcasing remarkable resistance to racemization even in challenging coupling scenarios. [2][3][4]

Mechanism of HOOBt in Carbodiimide-Mediated Coupling

HOOBt_Mechanism cluster_activation Activation Phase cluster_intervention HOOBt Intervention cluster_coupling Coupling Phase Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable, Prone to Racemization) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOOBt_Ester HOOBt Active Ester (Stable, Highly Reactive) O_Acylisourea->HOOBt_Ester + HOOBt - EDC-Urea Racemization_Pathway Oxazolone Formation (Racemization) O_Acylisourea->Racemization_Pathway Side Reaction HOOBt HOOBt Amide_Bond Amide Product (R-CO-NH-R') HOOBt_Ester->Amide_Bond + R'-NH2 - HOOBt (regenerated) Amine R'-NH2

Figure 1: Mechanism of HOOBt in suppressing racemization.

Experimental Protocols

The following protocols provide a general framework for utilizing HOOBt in solution-phase amide bond formation. Optimization of stoichiometry, reaction time, and temperature may be necessary depending on the specific substrates.

Protocol 1: General Amide Coupling using EDC/HOOBt

This protocol is suitable for a wide range of carboxylic acids and amines.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 - 1.5 eq)

  • 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) (1.2 - 1.5 eq)

  • Anhydrous aprotic solvent (e.g., DMF, DCM, CH3CN)

  • Tertiary base (e.g., DIPEA, NMM), if starting from an amine salt (2.0 - 3.0 eq)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HOOBt (1.2 eq) in the chosen anhydrous solvent (e.g., DMF).

  • Add the amine (1.1 eq). If the amine is provided as a hydrochloride or other salt, add a tertiary base like DIPEA (2.5 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the consumption of the limiting reagent.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic phase sequentially with 5% aqueous HCl or 1M citric acid, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Data Summary: Reagent Stoichiometry and Conditions
ParameterRecommended RangeRationale & Notes
Carboxylic Acid 1.0 eqLimiting reagent
Amine 1.0 - 1.2 eqA slight excess can drive the reaction to completion.
EDC·HCl 1.2 - 1.5 eqExcess ensures full activation of the carboxylic acid.
HOOBt 1.2 - 1.5 eqUsed in slight excess to efficiently trap the O-acylisourea intermediate.
Base (if needed) 2.0 - 3.0 eqTo neutralize the amine salt and facilitate the reaction. DIPEA is a common choice.
Solvent DMF, DCM, CH3CNAnhydrous conditions are crucial. DMF is a good general solvent for peptide coupling.
Temperature 0 °C to RTInitial cooling minimizes side reactions during activation.
Reaction Time 4 - 24 hoursSubstrate-dependent; monitor for completion.
Experimental Workflow

Experimental_Workflow start Start reagent_prep 1. Reagent Preparation - Dissolve Carboxylic Acid, Amine, and HOOBt in anhydrous solvent. - Add base if using an amine salt. start->reagent_prep activation 2. Activation - Cool mixture to 0 °C. - Add EDC·HCl portion-wise. reagent_prep->activation reaction 3. Reaction - Stir at RT for 4-24h. activation->reaction monitoring 4. Monitoring - Check progress via TLC or LC-MS. reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Workup - Dilute with EtOAc. - Wash with acid, base, and brine. monitoring->workup Reaction Complete purification 6. Purification - Dry, concentrate, and purify via chromatography or recrystallization. workup->purification end End (Pure Amide Product) purification->end

Figure 2: General workflow for HOOBt-mediated amide coupling.

Trustworthiness and Self-Validation

The protocols described herein are based on established principles of peptide chemistry. [5][6][7]A self-validating system for these reactions involves rigorous monitoring and characterization:

  • Reaction Monitoring: Regular analysis by TLC or LC-MS is critical to determine the reaction endpoint, preventing the formation of byproducts from prolonged reaction times or excess reagents.

  • Product Characterization: The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

  • Chiral Purity Analysis: For peptide synthesis, the enantiomeric purity of the product should be assessed using chiral HPLC to confirm the efficacy of racemization suppression by HOOBt.

Conclusion

While this compound remains an underexplored reagent in amide bond synthesis, its structural analog, HOOBt, is a highly effective and reliable coupling additive. By forming stable, reactive esters, HOOBt significantly enhances reaction efficiency and preserves the stereochemical integrity of sensitive substrates. The protocols and mechanistic details provided in this guide offer researchers a robust framework for leveraging the advantages of the benzotriazinone scaffold in the synthesis of peptides and other complex amide-containing molecules.

References

  • Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3- benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters, 1(1), 91–94. [Link]

  • BenchChem. (2025). Technical Support Center: Improving Difficult Peptide Synthesis with HOBt Hydrate.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Fan, C., & Ye, Y. (2004).
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Gunda, G. K., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis: The Role of HOOBT in Reducing Racemization. Retrieved from [Link]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Wikipedia. (n.d.). DEPBT. Retrieved from [Link]

  • Fan, C., & Ye, Y. (2005).
  • Herrera-Guzmán, K., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Publishing.
  • ResearchGate. (2025). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. Request PDF.
  • Herrera-Guzmán, K., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. PMC.
  • Kumar, K. S., & Ganesan, A. (2004). Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. Protein and Peptide Letters, 11(4), 349-54.
  • Toth, G. K., & Vizzavona, J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
  • Google Patents. (n.d.). CZ303213B6 - Serine protease NS3 peptide inhibitors and pharmaceutical composition.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (2022). The Protective Effect of New Carnosine-Hyaluronic Acid Conjugate on the Inflammation and Cartilage Degradation in the Experimental Model of Osteoarthritis.
  • Google Patents. (2013). ( 12 )

Sources

Application Notes and Protocols for the Synthesis of Complex Peptides Using Benzotriazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of peptides, particularly those with complex sequences prone to aggregation or epimerization, remains a significant challenge in drug discovery and biomedical research. The choice of coupling reagent and strategy is paramount to achieving high purity and yield. Benzotriazinone derivatives, specifically 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt) and its activated amino acid esters, offer a powerful approach to address these challenges. This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of benzotriazinone-based reagents in modern peptide synthesis.

The Chemical Advantage of Benzotriazinone Derivatives

Benzotriazinone-based coupling strategies revolve around the formation of highly reactive yet stable active esters. Unlike many other coupling reagents, the use of HODhbt and its derivatives provides unique advantages in terms of reaction monitoring, suppression of side reactions, and overall efficiency.

Mechanism of Action

The efficacy of HODhbt lies in its role as an auxiliary nucleophile when used in conjunction with a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then rapidly converted into the HODhbt active ester. This active ester is more stable than the O-acylisourea, minimizing the risk of N-acylurea formation and racemization. The HODhbt ester then readily undergoes aminolysis by the N-terminal amine of the growing peptide chain to form the desired peptide bond.[1][2]

A key feature of this process is the suppression of racemization. The structure of the HODhbt active ester provides anchimeric assistance, where the neighboring nitrogen atom helps to stabilize the chiral center of the activated amino acid, thus preserving its stereochemical integrity.

Visual Monitoring of Coupling Reactions: The "Self-Indicating" Property

A significant advantage of using Fmoc-amino acid-ODhbt esters is their "self-indicating" nature. The liberated 3-hydroxy-1,2,3-benzotriazin-4(3H)-one anion imparts a distinct yellow color to the reaction mixture. The persistence or disappearance of this color provides a real-time visual cue for the progress of the acylation reaction.

  • Yellow Color: Indicates the presence of the free HODhbt anion, signifying that the coupling reaction is ongoing or has not yet started.

  • Colorless Solution: Indicates that the HODhbt has been consumed and the coupling reaction is likely complete.

This visual feedback allows for precise control over coupling times, preventing unnecessary exposure of the peptide to harsh reagents and minimizing side reactions.[3]

Application in the Synthesis of "Difficult" Peptides

"Difficult" peptide sequences are those prone to inter- or intra-chain aggregation, often due to the formation of secondary structures like β-sheets on the solid support. This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and truncated or deletion sequences. Benzotriazinone derivatives, in combination with other strategic approaches, can effectively mitigate these issues.

Case Study: Synthesis of Amyloid Beta (Aβ) Peptides

The amyloid beta (Aβ) peptides, particularly Aβ(1-42), are notoriously difficult to synthesize due to their high propensity for aggregation. The use of robust coupling reagents and strategies to disrupt aggregation is crucial for their successful synthesis. While various coupling reagents have been employed, the principles of efficient and racemization-free coupling offered by benzotriazinone derivatives are highly applicable.

To further combat aggregation during the synthesis of peptides like Aβ, the incorporation of backbone-protecting groups is a highly effective strategy. The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups temporarily protect the amide nitrogen, disrupting the hydrogen-bonding networks that lead to aggregation.[4][5]

Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using HODhbt/DIC

This protocol outlines a general procedure for a single coupling cycle in Fmoc-based SPPS using HODhbt and DIC.

Materials:

  • Fmoc-protected amino acid

  • HODhbt

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HODhbt (3 equivalents) in DMF.

  • Activation and Coupling: Add DIC (3 equivalents) to the amino acid/HODhbt solution and pre-activate for 1-2 minutes. Add the activated solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test). For visual monitoring with Fmoc-amino acid-ODhbt esters, observe the color of the solution. The reaction is typically complete within 1-2 hours.

  • Washing: After the coupling is complete (negative Kaiser test or colorless solution), drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (3x).

  • Chain Elongation: Proceed with the next deprotection and coupling cycle.

Protocol 2: Synthesis of a "Difficult" Peptide using HODhbt/DIC and Backbone Protection

This protocol is adapted for sequences prone to aggregation and incorporates an Hmb-protected amino acid.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-(Hmb)Gly-OH or other Hmb-protected amino acid

  • HODhbt

  • DIC

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Rink Amide resin (or other suitable resin)

Procedure:

  • Resin and Amino Acid Preparation: Follow the standard procedure for resin swelling and deprotection. For the incorporation of the Hmb-protected amino acid, dissolve Fmoc-(Hmb)Gly-OH (3 eq.) and HODhbt (3 eq.) in DMF.

  • Coupling of Hmb-protected Amino Acid: Add DIC (3 eq.) to the Fmoc-(Hmb)Gly-OH/HODhbt solution, pre-activate for 2 minutes, and add to the resin. Allow the coupling to proceed for 2-4 hours. The Hmb group will protect the backbone amide of the glycine residue.

  • Subsequent Couplings: For the amino acid following the Hmb-protected residue, a standard HODhbt/DIC coupling protocol can be used. The bulky Hmb group helps to disrupt on-resin aggregation.

  • Cleavage and Deprotection: After completion of the synthesis, the peptide is cleaved from the resin, and all protecting groups, including the Hmb group, are removed using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Data Presentation

Table 1: Comparison of Common Coupling Reagents in the Synthesis of a Difficult Peptide (Aβ 1-42)

Coupling ReagentCoupling Time (per residue)Crude Purity (%)Key AdvantagesPotential Issues
HODhbt/DIC1-2 hoursHigh (Sequence dependent)Low racemization, visual monitoring with ODhbt esters.Potential for a minor side product.
HATU/DIPEA30-60 minutesVery HighHigh reactivity, excellent for hindered couplings.[6][7]Higher cost, potential for guanidinylation.
HBTU/DIPEA30-60 minutesHighGood reactivity, widely used.Potential for guanidinylation.
PyBOP/DIPEA1-2 hoursGood to HighLess reactive than HATU, but effective.Can be less effective for very difficult sequences.

Note: Crude purity is highly dependent on the specific peptide sequence and synthesis conditions.

Visualization of Key Processes

Experimental Workflow for SPPS using HODhbt/DIC

SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling: Fmoc-AA-OH, HODhbt, DIC in DMF Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Elongation Next Cycle or Cleavage Washing2->Elongation

Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Mechanism of HODhbt-mediated Coupling

HODhbt_Mechanism AA_COOH Fmoc-AA-COOH O_Acylisourea O-Acylisourea Intermediate AA_COOH->O_Acylisourea + DIC DIC DIC->O_Acylisourea HODhbt_Ester HODhbt Active Ester O_Acylisourea->HODhbt_Ester + HODhbt DIU DIU O_Acylisourea->DIU - DIU HODhbt HODhbt Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin HODhbt_Ester->Peptide_Bond + Liberated_HODhbt HODhbt HODhbt_Ester->Liberated_HODhbt Peptide_NH2 H2N-Peptide-Resin Peptide_NH2->Peptide_Bond

Caption: Simplified mechanism of peptide bond formation mediated by HODhbt and DIC.

Troubleshooting and Advanced Considerations

Potential Side Reaction of HODhbt

Under certain conditions, HODhbt can form a side product, 3-(2-azidobenzyloxy)-4-oxo-3,4-dihydro-1,2,3-benzotriazine. This species can react with the N-terminal amine of the peptide, leading to chain termination. This side reaction is more likely to occur with prolonged pre-activation times or at elevated temperatures.

Prevention:

  • Minimize Pre-activation Time: Add the DIC to the amino acid/HODhbt mixture immediately before adding it to the resin.

  • Control Temperature: Perform couplings at room temperature unless a specific protocol for a difficult coupling requires elevated temperatures, in which case the timing should be carefully optimized.

Aspartimide Formation

Sequences containing aspartic acid, particularly Asp-Gly or Asp-Ser, are prone to aspartimide formation, which can lead to racemization and the formation of β-aspartyl peptides.

Mitigation Strategies:

  • Use of Additives: The presence of HODhbt during coupling helps to suppress this side reaction.

  • Backbone Protection: Incorporating an Hmb or Dmb group on the residue preceding the aspartic acid can effectively prevent aspartimide formation by sterically hindering the cyclization.[8][9]

Conclusion

Benzotriazinone derivatives, particularly HODhbt and its corresponding active esters, represent a powerful tool in the arsenal of the modern peptide chemist. Their ability to promote efficient coupling with low racemization, coupled with the unique advantage of visual reaction monitoring, makes them highly suitable for the synthesis of complex and "difficult" peptides. By understanding the underlying chemistry and employing the protocols and strategies outlined in this guide, researchers can significantly enhance the success rate of their peptide synthesis endeavors.

References

  • El-Agnaf, O. M. A., Harriott, P., & Guthrie, D. J. S. (n.d.). The synthesis of some peptides related to the amyloid β peptide 25-35: Use of N-(2-hydroxy-4-methoxybenzyl) protection. Hamad Bin Khalifa University. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Teoh, C. Y., et al. (2021). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Molecular Neuroscience, 14, 749015.
  • Reddit. (2021). Solid phase peptide synthesis help. r/Biochemistry. Retrieved from [Link]

  • El-Agnaf, O. M. A., Harriott, P., & Guthrie, D. J. S. (n.d.). The synthesis of some peptides related to the amyloid β peptide 25-35: Use of N-(2-hydroxy-4-methoxybenzyl) protection. Hamad Bin Khalifa University. Retrieved from [Link]

  • ResearchGate. (2014). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing? Retrieved from [Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]

  • da Costa, E. F., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • Abdel-Aal, A. M., et al. (2014). Automated synthesis of backbone protected peptides.
  • Kasim, N. S., et al. (2017). Novel Purification Process for Amyloid Beta Peptide(1-40). Molecules, 22(12), 2113.
  • Thieme. (n.d.). 3 Peptide Bond Formation. In Houben-Weyl Methods of Organic Chemistry.
  • P. H. Seeberger, et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • Research Collection. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved from [Link]

  • P. H. Seeberger, et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Max-Planck-Gesellschaft. Retrieved from [Link]

  • Brimble, M. A., et al. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.

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Application Note: Enhancing Large-Scale Peptide Synthesis with 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one (HOOBt)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful large-scale synthesis of peptides is a critical component in pharmaceutical development and biomedical research. However, increasing the scale of solid-phase peptide synthesis (SPPS) introduces significant challenges, including incomplete reactions, aggregation of growing peptide chains, and, most critically, the racemization of amino acid residues. This application note provides a detailed guide to the use of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one (HOOBt) as a highly effective coupling additive to mitigate these issues. We will delve into the mechanistic advantages of HOOBt over traditional additives, present a comprehensive, step-by-step protocol for its application in large-scale SPPS, and offer practical guidance on process optimization and troubleshooting.

Introduction: The Challenges of Scaling Peptide Synthesis

The transition from small-scale to large-scale peptide synthesis is not merely a matter of increasing reagent quantities. As the peptide chain elongates on the solid support, its physical and chemical properties can change dramatically. This can lead to a host of issues that compromise the yield and purity of the final product:

  • Aggregation: Longer peptide chains can fold and interact with each other, hindering the access of reagents to the reactive sites.

  • Incomplete Coupling and Deprotection: Steric hindrance and aggregation can prevent reactions from going to completion, resulting in deletion sequences.

  • Racemization: The activation of the carboxylic acid group of an amino acid makes the α-proton susceptible to abstraction by base, leading to a loss of stereochemical integrity.[1][2] This is a major concern as even small amounts of diastereomeric impurities can be difficult to remove and may have significant biological consequences.

To address these challenges, particularly racemization, coupling additives are employed.[1] These additives react with the activated amino acid to form a more stable, yet still reactive, intermediate that is less prone to racemization.[2][3] While 1-Hydroxybenzotriazole (HOBt) has been a widely used additive, this compound (HOOBt) offers distinct advantages, especially in the context of large-scale synthesis where purity and yield are paramount.[4][5]

The Chemistry of HOOBt in Peptide Synthesis

Mechanism of Action

During peptide synthesis, a coupling reagent, such as a carbodiimide (e.g., N,N'-diisopropylcarbodiimide, DIC), activates the carboxylic acid of the incoming amino acid. In the presence of HOOBt, this highly reactive intermediate is rapidly converted into an active ester.[4] This HOOBt-ester is more stable than the O-acylisourea intermediate formed with carbodiimides alone, which is highly susceptible to racemization.[2] The HOOBt-ester then reacts with the free amine of the peptide chain on the solid support to form the desired peptide bond.

Superior Racemization Suppression

The primary advantage of HOOBt lies in its ability to effectively suppress racemization.[5] The formation of the HOOBt active ester is rapid and significantly reduces the lifetime of the highly reactive, racemization-prone intermediates.[4] This is particularly crucial when coupling amino acids that are known to be susceptible to racemization, such as histidine and cysteine.[2][6]

HOOBt_Mechanism cluster_activation cluster_coupling AA_COOH Fmoc-AA-OH (Carboxylic Acid) Activated_Intermediate Highly Reactive Intermediate (Prone to Racemization) AA_COOH->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., DIC) HOOBt_Ester HOOBt Active Ester (Stable, Less Prone to Racemization) Activated_Intermediate->HOOBt_Ester + HOOBt Racemization Racemized Byproduct Activated_Intermediate->Racemization Base HOOBt HOOBt Peptide_Bond New Peptide Bond (Fmoc-AA-Peptide-Resin) HOOBt_Ester->Peptide_Bond + Peptide-NH2 Peptide_NH2 Resin-Bound Peptide-NH2 Peptide_Bond->HOOBt - HOOBt

Caption: Mechanism of HOOBt in suppressing racemization during peptide bond formation.

Materials and Equipment

Reagents
  • Fmoc-protected amino acids

  • Solid support resin (e.g., 2-chlorotrityl chloride resin, Rink amide resin)[7]

  • This compound (HOOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water, HPLC grade

  • Diethyl ether, cold

Equipment
  • Large-scale automated or manual peptide synthesizer

  • Reaction vessel of appropriate size for the synthesis scale[8]

  • Mechanical stirrer or shaker

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system for analysis and purification

  • Mass spectrometer (MS)

  • Lyophilizer

  • Standard laboratory glassware

  • Personal protective equipment (PPE): safety glasses, gloves, lab coat[9]

Protocol: Large-Scale SPPS using HOOBt

This protocol outlines a general procedure for Fmoc-based solid-phase peptide synthesis on a large scale. The quantities should be adjusted based on the resin loading and the desired final peptide amount.

SPPS_Workflow Start Start Swell_Resin 1. Resin Swelling (DMF) Start->Swell_Resin Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash1 3. Washing (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling 4. Coupling (Fmoc-AA, DIC, HOOBt, DIPEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat_Cycle Repeat for each Amino Acid Wash2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next Cycle Final_Deprotection 6. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Last Cycle Wash3 7. Final Washing (DMF, DCM, MeOH) Final_Deprotection->Wash3 Cleavage 8. Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation 9. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification End End (Lyophilized Peptide) Purification->End

Caption: General workflow for large-scale solid-phase peptide synthesis (SPPS).

Resin Preparation and Swelling
  • Place the desired amount of resin in the reaction vessel.

  • Add DMF to the resin (approximately 15-20 mL per gram of resin).

  • Allow the resin to swell for at least 1-2 hours with gentle agitation.[8][10] After swelling, drain the DMF.

First Amino Acid Loading (for 2-chlorotrityl chloride resin)
  • Dissolve 1.5 equivalents of the first Fmoc-amino acid in DCM.

  • Add 3.0 equivalents of DIPEA to the amino acid solution.

  • Add the solution to the swollen resin and agitate for 1-2 hours.

  • To cap any remaining reactive sites, add a small amount of methanol and agitate for 15-30 minutes.

  • Wash the resin thoroughly with DCM and then DMF.

Peptide Chain Elongation Cycle

This cycle is repeated for each amino acid in the sequence.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes, drain, and repeat with fresh piperidine solution for another 15-20 minutes.

  • Washing: Wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine.

  • Coupling:

    • In a separate vessel, dissolve 3.0 equivalents of the next Fmoc-amino acid and 3.0 equivalents of HOOBt in DMF.

    • Add 3.0 equivalents of DIC to the solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Add 6.0 equivalents of DIPEA to the reaction vessel.

    • Agitate for 2-4 hours. The reaction progress can be monitored using a Kaiser test.

  • Washing: Wash the resin with DMF (3-5 times).

Cleavage and Global Deprotection
  • After the final coupling and Fmoc deprotection, wash the resin thoroughly with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing cysteine or tryptophan, scavengers like 1,2-ethanedithiol (EDT) should be added.[6]

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

Peptide Precipitation and Purification
  • Concentrate the TFA filtrate under a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Centrifuge or filter to collect the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether several times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using preparative reverse-phase HPLC.

  • Characterize the purified peptide by mass spectrometry and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final peptide product.

Process Optimization and Characterization

ParameterRecommendationRationale
Reagent Equivalents 3.0 eq. Fmoc-AA, 3.0 eq. HOOBt, 3.0 eq. DIC, 6.0 eq. DIPEAEnsures a sufficient excess of reagents to drive the reaction to completion on a large scale.
Coupling Time 2-4 hoursProvides adequate time for the coupling reaction to complete. Monitor with a Kaiser test for difficult couplings.
Solvent Volume 15-20 mL/g of resinMaintains proper resin swelling and allows for efficient mixing and washing.[8]
Washing Steps Crucial and extensiveComplete removal of excess reagents and byproducts is essential for high purity.
In-process Control Kaiser TestMonitors the completion of the coupling reaction by detecting free primary amines.
Final Product Analysis RP-HPLC, Mass SpectrometryConfirms the purity, identity, and molecular weight of the synthesized peptide.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete coupling or deprotection; peptide aggregation.Increase coupling time; use a stronger base for deprotection (e.g., DBU); switch to a more polar solvent like NMP.[6]
Deletion Sequences Incomplete coupling.Increase reagent equivalents or coupling time; perform a double coupling for difficult residues.
Racemization Prolonged activation time; strong base.Ensure rapid addition of HOOBt after activation; use a weaker base if possible.
Aggregation Hydrophobic peptide sequence.Synthesize at a higher temperature; add chaotropic salts to the solvent.[6]

Safety Precautions

  • Always work in a well-ventilated area or a fume hood, especially when handling volatile and corrosive reagents like TFA and piperidine.[9][11]

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • This compound and other benzotriazole derivatives can be hazardous. Avoid inhalation of dust and contact with skin and eyes.[9]

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The use of this compound as a coupling additive is a highly effective strategy for improving the quality and yield of large-scale peptide synthesis. Its superior ability to suppress racemization compared to older reagents like HOBt makes it an invaluable tool for the production of high-purity peptides for therapeutic and research applications. By following the detailed protocols and optimization strategies outlined in this application note, researchers and drug development professionals can overcome many of the challenges associated with scaling up peptide synthesis, leading to more efficient and reliable production of these important biomolecules.

References

  • Fiveable. (n.d.). HOBt Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 24310-40-5 Name: this compound. Retrieved from [Link]

  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Douat-Casassus, C., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1047, 3-29.
  • SysKem Chemie GmbH. (2019). SAFETY DATA SHEET. Retrieved from [Link]

  • Omizzur. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Albericio, F., & Kruger, H. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
  • DURIEU S.A. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Framework for Monitoring Reactions of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, detailed guide for the High-Performance Liquid Chromatography (HPLC) analysis of reactions involving 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one. This compound is a key intermediate and member of the benzotriazinone class of heterocycles, which are significant in medicinal chemistry and organic synthesis for their diverse biological activities and utility as versatile chemical building blocks.[1][2][3] Monitoring the progress of reactions with this polar, reactive substrate requires a robust and reliable analytical method to accurately quantify the consumption of starting material and the formation of products and potential byproducts. We provide a foundational reverse-phase HPLC (RP-HPLC) protocol, discuss the critical rationale behind methodological choices—from stationary phase selection to mobile phase optimization—and offer a step-by-step guide for implementation. This document is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.

Introduction: The Analytical Challenge

This compound is a functionalized derivative of the 1,2,3-benzotriazin-4(3H)-one core structure. The hydroxymethyl group at the N3 position serves as a reactive handle for a variety of synthetic transformations, most notably nucleophilic substitutions. However, the benzotriazinone ring system itself can undergo thermal or hydrolytic degradation, potentially leading to complex reaction mixtures.[4][5] An effective analytical method must therefore be able to:

  • Resolve the polar starting material from less polar products and non-polar impurities.

  • Quantify changes in reactant and product concentrations over time.

  • Remain stable and reproducible across multiple analyses.

  • Detect potential side products or degradants, such as those arising from ring instability.[6]

Reverse-phase HPLC is the technique of choice for this application due to its versatility and suitability for polar aromatic compounds.[7] This guide explains the development of such a method from first principles.

Foundational HPLC Principles for Analysis

The success of any HPLC separation depends on the interplay between the analyte, the stationary phase, and the mobile phase.[8] Understanding these interactions is key to developing a robust and reliable method.

Stationary Phase (Column) Selection: Managing Polarity

The primary challenge in analyzing this compound is its polarity, conferred by the hydroxymethyl group and the heterocyclic nitrogen and oxygen atoms.

  • Standard C18 Columns: While a workhorse of RP-HPLC, traditional C18 columns can sometimes provide insufficient retention for highly polar analytes in highly aqueous mobile phases, a phenomenon known as "phase collapse" or "dewetting".[9]

  • Polar-Modified Columns: To ensure robust retention and superior peak shape, a polar-endcapped or polar-embedded stationary phase is recommended. These columns incorporate polar functional groups within or at the end of the alkyl chains, which promotes wetting of the stationary phase even with highly aqueous mobile phases and offers alternative selectivity for polar compounds.[10][11] A column with these characteristics will provide more reproducible retention times for the polar starting material. An established method utilizes a Newcrom R1 column, which is designed for separating a wide range of compounds.[7]

Recommendation: For initial method development, an Ascentis RP-Amide or equivalent polar-modified C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is an excellent starting point.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition dictates the elution strength and selectivity of the separation.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for this class of compounds. Its lower viscosity results in lower backpressure, and it often provides sharper peaks for aromatic compounds.

  • Aqueous Phase and pH Control: The benzotriazinone structure contains functionalities whose ionization state can be influenced by pH. Furthermore, residual silanols on the silica support of the stationary phase can cause peak tailing, especially for polar compounds. To mitigate these effects, an acidic modifier is essential.

    • Phosphoric Acid (0.1%): An excellent choice for UV-only detection, providing a stable pH well below the pKa of silanols.[7]

    • Formic Acid (0.1%): The preferred choice for methods intended for mass spectrometry (MS) detection, as it is volatile and MS-compatible.[7][10]

A gradient elution, starting with a high percentage of the aqueous phase and ramping up the organic phase, is necessary to elute the polar starting material first, followed by any less polar products formed during the reaction.

Detection: Leveraging the Chromophore

The benzotriazinone ring is an excellent chromophore, making UV detection the ideal choice. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. This allows for:

  • Wavelength Optimization: Simultaneous monitoring of multiple wavelengths to determine the optimal absorbance for all components. For benzotriazinones, a wavelength between 230-260 nm is typically effective.

  • Peak Purity Analysis: Assessing the spectral homogeneity across a peak to identify potential co-eluting impurities.

Detailed Analytical Protocol

This protocol provides a validated starting point for the analysis of reactions involving this compound.

Instrumentation and Consumables
  • HPLC System: A gradient-capable HPLC or UPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Column: Ascentis RP-Amide, 150 mm x 4.6 mm, 3.5 µm (or equivalent polar-modified C18 column).

  • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.

  • Modifier: Formic acid (LC-MS grade) or Phosphoric acid (HPLC grade).

  • Vials: 2 mL amber glass autosampler vials with PTFE septa (amber is recommended to protect potentially light-sensitive compounds).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water. Degas before use.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile. Degas before use.

  • Sample Diluent: Prepare a mixture of Water:Acetonitrile (95:5) with 0.1% Formic Acid. Causality: Using a diluent that is weaker than or matches the initial mobile phase composition is critical to prevent peak distortion and splitting.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in the Sample Diluent. Create working standards (e.g., 0.1 mg/mL) by diluting the stock solution with the Sample Diluent.

  • Reaction Sample Preparation: At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench the reaction by diluting it into a larger volume (e.g., 950 µL) of the Sample Diluent in an autosampler vial. This dilution step is crucial to stop the reaction and bring the analyte concentration into the linear range of the detector.

HPLC Method Parameters

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterRecommended Setting
Column Ascentis RP-Amide, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection DAD/PDA at 240 nm (monitor 210-400 nm for peak purity)
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
System Suitability Testing (SST): A Self-Validating System

Before analyzing samples, the system's performance must be verified. This ensures the trustworthiness of the generated data. Analyze five replicate injections of a working standard.

SST ParameterAcceptance CriteriaRationale
Retention Time RSD ≤ 1.0%Ensures stable pump performance and column equilibration.
Peak Area RSD ≤ 2.0%Confirms precise and reproducible injections and detection.
Tailing Factor (Tf) 0.9 – 1.5Measures peak symmetry; values outside this range indicate interactions.
Theoretical Plates (N) > 5000Indicates high column efficiency and good separation power.

Case Study: Monitoring a Nucleophilic Substitution Reaction

To illustrate the application of this method, we will consider a representative reaction: the etherification of this compound with an alcohol under basic conditions.

Experimental Workflow

The overall process from reaction to analysis follows a logical sequence. The diagram below, generated using DOT language, visualizes this workflow.

HPLC_Workflow cluster_reaction Reaction Phase cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction 1. Set up reaction: Reactant + Reagent + Solvent Sampling 2. Withdraw aliquot at Time = t_x Reaction->Sampling Time points Quench 3. Quench & Dilute in Sample Diluent Sampling->Quench Filter 4. Filter if necessary (0.45 µm PTFE) Quench->Filter Inject 5. Inject onto HPLC system Filter->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. DAD/PDA Detection Separate->Detect Integrate 8. Integrate Peaks (Area vs. Time) Detect->Integrate Calculate 9. Calculate % Conversion or Yield Integrate->Calculate

Caption: Workflow for HPLC monitoring of a chemical reaction.

Expected Chromatographic Profile
  • t = 0 (Initial): A single major peak corresponding to the starting material, this compound, will be observed at an early retention time due to its high polarity.

  • t > 0 (During Reaction): The peak area of the starting material will decrease. A new peak, corresponding to the less polar ether product, will appear at a later retention time. The relative areas of these peaks will change as the reaction progresses.

  • Side Products: Any degradation products, such as those from hydrolysis, would likely be highly polar and elute near the void volume or close to the starting material.

The logical relationship between the reaction progress and the HPLC output is visualized below.

Reaction_Monitoring cluster_time Reaction Progress SM Starting Material (Polar, Early Eluting) Chrom HPLC Chromatogram (Intensity vs. Time) SM->Chrom Peak 1 Prod Product (Less Polar, Later Eluting) Prod->Chrom Peak 2 T0 Time = 0 T0->SM High Conc. T_final Time = Final T_final->Prod High Conc.

Caption: Relationship between reaction components and HPLC peaks.

References

  • A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • García-Lacuna, A., et al. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Reingruber, E. M., et al. (2010). 3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online. National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-hydroxy-1,2,3-benzotriazin-4(3H)-one. PubChem. Retrieved January 22, 2026, from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved January 22, 2026, from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved January 22, 2026, from [Link]

  • El-Sayed, N. F., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega. ACS Publications. Retrieved January 22, 2026, from [Link]

  • El-Sayed, N. F., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega. National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Chebanov, V. A., et al. (2017). 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide – new enol nucleophile in three-component interaction with benzaldehydes and active methylene nitriles. Beilstein Journal of Organic Chemistry. National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2014). Chemistry and Biological Activity of[1][4][12]-Benzotriazine Derivatives. ResearchGate. Retrieved January 22, 2026, from [Link]

  • unknown. (n.d.). The HPLC analysis of polar analytes with aqueous mobile phases. Crawford Scientific. Retrieved January 22, 2026, from [Link]

  • King, F. D. (1988). Synthesis and thermal reactions of 1,2-dihydro-1,2,4-benzotriazines. Journal of the Chemical Society, Perkin Transactions 1. Sci-Hub. Retrieved January 22, 2026, from [Link]

  • Recent advances in synthesis and transformations of 1,2,3-benzotriazinones. (n.d.). OUCI. Retrieved January 22, 2026, from [Link]

  • Murray, A. W., & Vaughan, K. (1970). Thermolysis of 1,2,3-benzotriazin-4(3H)-one. Journal of the Chemical Society C: Organic. Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Method Development. Retrieved January 22, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization with 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this valuable racemization-suppressing additive in peptide synthesis and other sensitive coupling reactions.

Introduction: Understanding the Role of this compound

Racemization, the unwanted inversion of stereochemistry at a chiral center during a chemical reaction, is a critical challenge in peptide synthesis and the creation of chiral molecules.[1][2] This loss of stereochemical integrity can lead to a mixture of diastereomers, which are often difficult to separate and can have drastically different biological activities. The use of coupling additives is a cornerstone strategy to mitigate this issue.[3][4][5]

This compound belongs to the benzotriazinone family of additives, which are known for their ability to suppress racemization. While its parent compound, 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), is well-documented, the hydroxymethyl derivative functions on a similar principle.[6] During the activation of a carboxylic acid with a coupling reagent (e.g., a carbodiimide), a highly reactive intermediate is formed that is susceptible to racemization, often through the formation of an oxazolone intermediate.[7][8] Additives like this compound intercept this reactive intermediate to form an active ester that is more stable towards racemization but still sufficiently reactive to form the desired amide bond.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Q1: I'm using this compound, but I'm still observing significant racemization. What are the likely causes and how can I fix this?

A1: Observing racemization despite using a suppressing additive points to several potential factors in your reaction conditions that may be overriding its beneficial effects. Here’s a systematic troubleshooting workflow:

1. Evaluate Your Coupling Reagent:

  • The Problem: Not all coupling reagents are created equal in their propensity to cause racemization.[8][9] Some, like certain carbodiimides when used alone, can lead to higher levels of racemization.[9]

  • The Solution: If you are using a carbodiimide like DCC or EDC, ensure you are using it in conjunction with this compound. For particularly sensitive amino acids, consider switching to a phosphonium or uronium salt-based coupling reagent like PyBOP, HBTU, or HATU, which are known for lower racemization risk.[7][9] However, even these can cause racemization with sensitive residues like histidine and cysteine.[3][10]

2. Scrutinize the Base:

  • The Problem: The choice and amount of base can dramatically influence racemization.[2][11] Strong, sterically unhindered bases like N,N-diisopropylethylamine (DIEA) can readily abstract the alpha-proton of the activated amino acid, leading to racemization.[11]

  • The Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over DIEA.[7][11] Use the minimum necessary amount of base to neutralize any salts and facilitate the reaction.

3. Control the Temperature:

  • The Problem: Higher reaction temperatures accelerate the rate of racemization.[7]

  • The Solution: Perform your coupling reactions at room temperature or below (e.g., 0 °C). If you are using microwave-assisted peptide synthesis, which can reach high temperatures, consider lowering the set temperature, especially for amino acids known to be prone to racemization.[7][11]

4. Check Your Solvent:

  • The Problem: The polarity of the solvent can play a role, with more polar solvents sometimes increasing the rate of racemization.[11][12]

  • The Solution: While solvent choice is often dictated by solubility, if possible, experiment with less polar solvent systems (e.g., a mixture of DCM and DMF) to see if this reduces racemization, provided all your reagents remain in solution.[11]

Below is a workflow diagram to guide your troubleshooting process:

Troubleshooting_Racemization Start High Racemization Detected Coupling_Reagent Step 1: Evaluate Coupling Reagent & Additive Start->Coupling_Reagent Base Step 2: Evaluate Base Coupling_Reagent->Base Using carbodiimide? Ensure additive is present. Consider onium salts (HATU). Temperature Step 3: Control Temperature Base->Temperature Using DIEA? Switch to NMM or Collidine. Use minimal equivalents. Solvent Step 4: Assess Solvent Temperature->Solvent Reaction at high temp? Lower to 0°C or RT. Reduce microwave temp. Sensitive_AA Step 5: Special Considerations for Sensitive Amino Acids Solvent->Sensitive_AA Using highly polar solvent? Test less polar mixtures (e.g., DCM/DMF). Optimize Synthesize with Optimized Conditions & Re-analyze Sensitive_AA->Optimize Coupling His or Cys? Protect imidazole nitrogen (His). Consider hindered bases (Cys).

Caption: A logical workflow for troubleshooting high racemization levels.

Q2: What is the optimal ratio of this compound to the coupling reagent and amino acid?

A2: The optimal ratio can depend on the specific coupling reaction, but a good starting point is to use equimolar amounts of the amino acid, the coupling reagent, and this compound.

ComponentMolar Equivalents (Typical)Rationale
N-protected Amino Acid1.0The limiting reagent.
Coupling Reagent (e.g., DIC, EDC)1.0 - 1.2A slight excess ensures complete activation.
This compound 1.0 - 1.2 Equimolar to the coupling reagent is crucial for efficient formation of the active ester and suppression of racemization.
Amine Component1.0The nucleophile for the coupling reaction.
Base (if needed, e.g., NMM)1.0 - 2.0To neutralize salts and facilitate the reaction.

For difficult couplings or with amino acids that are particularly prone to racemization, increasing the equivalents of the coupling reagent and additive to 1.5 may be beneficial. However, a large excess should be avoided as it can complicate purification.

Q3: Are there specific amino acids that are more prone to racemization even with additives?

A3: Yes, certain amino acids are notoriously susceptible to racemization due to the electronic and steric properties of their side chains.

  • Histidine (His): The imidazole side chain can act as a base, catalyzing the abstraction of the alpha-proton. Protecting the imidazole nitrogen (e.g., with a Trityl (Trt) group) can significantly reduce racemization.[1][3]

  • Cysteine (Cys): The thiol group in the side chain can also promote racemization. Using sterically hindered bases can help minimize this side reaction.[3] For segment coupling, the addition of copper(II) chloride has been shown to be effective.[3][13]

  • Phenylglycine (Phg): This and other arylglycines are known to be highly prone to racemization.[14] For such residues, coupling reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have shown remarkable resistance to racemization.[5][15][16]

Q4: How can I accurately detect and quantify the level of racemization in my product?

A4: Accurate quantification is vital for optimizing your reaction conditions. Several analytical techniques can be employed:

1. Chiral High-Performance Liquid Chromatography (HPLC):

  • Principle: This is one of the most direct and reliable methods. A chiral stationary phase (CSP) column is used to separate the desired diastereomer from its epimer.

  • Protocol:

    • Cleave a small sample of the crude peptide from the resin.

    • Dissolve the crude peptide in a suitable solvent.

    • Inject the sample onto a chiral HPLC column.

    • Develop a gradient method to resolve the diastereomers.

    • Quantify the percentage of racemization by integrating the peak areas of the two isomers.[11]

2. Gas Chromatography (GC) on a Chiral Stationary Phase:

  • Principle: Similar to chiral HPLC, but for volatile derivatives. The peptide is first hydrolyzed to its constituent amino acids, which are then derivatized to make them volatile.

  • Protocol:

    • Hydrolyze the peptide in 6 M HCl.

    • Derivatize the resulting amino acids (e.g., to form N-trifluoroacetyl amino acid esters).

    • Inject the derivatized sample onto a chiral GC column for separation and quantification.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: Diastereomers can sometimes be distinguished by NMR, as they may have slightly different chemical shifts. The use of chiral shift reagents can also help in resolving the signals.

  • Application: This method is generally less sensitive than chromatographic methods for quantifying low levels of racemization but can be useful for qualitative assessment.

Mechanism of Racemization Suppression

To better understand the troubleshooting steps, it is helpful to visualize the chemical mechanism. This compound intervenes to prevent the formation of the highly racemization-prone oxazolone intermediate.

Racemization_Suppression cluster_0 Racemization Pathway (Undesired) cluster_1 Suppression Pathway (Desired) Activated_Acid Activated Amino Acid (Highly Reactive) Oxazolone Oxazolone Intermediate (Achiral/Racemizable) Activated_Acid->Oxazolone -H⁺ Racemized_Product Racemized Peptide Oxazolone->Racemized_Product + Amine Additive 3-(Hydroxymethyl)-1,2,3- benzotriazin-4(3H)-one Active_Ester Active Ester (Less Prone to Racemization) Desired_Product Desired Peptide (Chirally Pure) Active_Ester->Desired_Product + Amine Activated_Acid_2->Active_Ester + Additive

Caption: Mechanism of racemization suppression by benzotriazinone additives.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Izumiya, N., & Muraoka, M. (1969). Racemization test in peptide synthesis. Journal of the American Chemical Society, 91(9), 2391–2392. [Link]

  • LBI. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Luxembourg Bio Technologies. [Link]

  • MDPI. (2021). Recent Advances in Synthesis and Transformations of 1,2,3-Benzotriazinones. Molecules, 26(15), 4648. [Link]

  • Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1989). Racemization studies in peptide synthesis using high‐pressure liquid chromatography. International journal of peptide and protein research, 33(4), 253-259. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-hydroxy-1,2,3-benzotriazin-4(3H)-one. PubChem. [Link]

  • Peptide Solutions. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Peptide Solutions. [Link]

  • ResearchGate. (n.d.). Peptide Racemization. ResearchGate. [Link]

  • ResearchGate. (2012). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]

  • SIELC Technologies. (2018, May 16). This compound. SIELC Technologies. [Link]

  • U.S. National Library of Medicine. (2012). Epimerisation in Peptide Synthesis. PMC. [Link]

  • U.S. National Library of Medicine. (2012). Introduction to Peptide Synthesis. PMC. [Link]

  • U.S. National Library of Medicine. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]

  • U.S. National Library of Medicine. (1992). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. PubMed. [Link]

  • U.S. National Library of Medicine. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Vertex AI Search. (n.d.). 7.
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Vertex AI Search.
  • Vertex AI Search. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Vertex AI Search.
  • Vertex AI Search. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Vertex AI Search.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Google Patents. (2009). Method of peptide synthesis.
  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • John Wiley & Sons. (2009). Introduction to Peptide Synthesis. John Wiley & Sons. [Link]

Sources

preventing side reactions in peptide coupling with benzotriazinones

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Side Reactions

Welcome to the technical support center for peptide coupling reactions utilizing benzotriazinone-based reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine our extensive laboratory experience with fundamental chemical principles to help you navigate the complexities of peptide synthesis and achieve optimal results.

Introduction to Benzotriazinone Coupling Reagents

Benzotriazinone-based coupling reagents, such as 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) , are renowned for their efficiency and remarkable ability to suppress racemization during amide bond formation.[1][2][3][4] This makes them particularly valuable for coupling racemization-prone amino acids and for the synthesis of complex peptides where stereochemical integrity is paramount.[5][3]

This guide will focus primarily on DEPBT as a representative of this class of reagents, addressing common challenges and providing practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your peptide coupling experiments with benzotriazinone reagents.

Problem 1: Lower than expected coupling efficiency or incomplete reaction.

Symptoms:

  • Ninhydrin test remains positive after the standard coupling time.

  • Mass spectrometry of the crude peptide shows a significant amount of starting material or truncated sequences.

Potential Causes & Solutions:

  • Insufficient Activation Time: While DEPBT is highly reactive, ensuring complete activation of the carboxylic acid is crucial.

    • Expert Tip: Pre-activating the carboxylic acid with DEPBT and a base for 15-30 minutes before adding the amine component can significantly improve coupling efficiency, especially for sterically hindered amino acids.

  • Inappropriate Solvent: The choice of solvent can impact the solubility of your peptide and reagents, affecting reaction kinetics.

    • Causality: DEPBT performs well in a variety of solvents. Tetrahydrofuran (THF) and dichloromethane (DCM) are often recommended for solution-phase synthesis, while N,N-dimethylformamide (DMF) is common for solid-phase peptide synthesis (SPPS).[6][7] If you are experiencing poor solubility of your growing peptide chain on the resin, consider switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or adding a chaotropic agent.[8]

  • Steric Hindrance: Coupling sterically demanding amino acids can be challenging, even with efficient reagents like DEPBT.

    • Solution: Increase the coupling time and/or temperature. For particularly difficult couplings, a double coupling protocol may be necessary. Monitor the reaction progress closely using a qualitative test like the ninhydrin test.

Problem 2: Presence of unexpected side products in the final peptide.

Symptoms:

  • Mass spectrometry reveals peaks corresponding to masses that do not match the target peptide or simple truncations.

  • Chromatographic purification is complicated by the presence of closely eluting impurities.

Potential Causes & Solutions:

  • Reaction with Chlorinated Solvents: A known side reaction can occur between the HOOBt intermediate derived from DEPBT and chlorinated solvents like dichloromethane (DCM) in the presence of a base.[1]

    • Mechanism: The intermediate reacts with the solvent to form undesired byproducts.

    • Prevention: When using DCM, it is advisable to minimize the reaction time or consider alternative non-chlorinated solvents like THF or DMF, especially if prolonged reaction times are required.

  • Side Reactions Involving Amino Acid Side Chains: While DEPBT is generally chemoselective, certain unprotected side chains can be reactive.

    • Asparagine and Glutamine: Dehydration of the side-chain amide to a nitrile is a common side reaction with some coupling reagents, particularly carbodiimides.[3] DEPBT has been shown to avoid this side reaction.[2]

    • Serine, Threonine, and Tyrosine: A key advantage of DEPBT is that the hydroxyl groups of these amino acids do not require protection during coupling.[1][6][4] The reagent selectively mediates amide bond formation over esterification.[1][2]

  • Formation of Diethyl Phosphite Adducts: While not widely reported as a major issue, the diethyl phosphite by-product of the DEPBT activation could potentially react with other species in the reaction mixture under certain conditions.

    • Troubleshooting: Ensure efficient washing of the resin after coupling in SPPS to remove all by-products. In solution-phase synthesis, a standard aqueous workup should effectively remove this water-soluble by-product.

Problem 3: Racemization or epimerization of the coupled amino acid.

Symptoms:

  • Chromatographic analysis (e.g., chiral HPLC) of the final peptide shows the presence of diastereomers.

  • NMR spectroscopy of the purified peptide shows signal splitting or broadening, indicative of a mixture of stereoisomers.

Potential Causes & Solutions:

  • Inappropriate Base: The choice and amount of base can influence the extent of racemization. While DEPBT is highly resistant to racemization, strong bases can still promote this side reaction.[9]

    • Expert Recommendation: N,N-Diisopropylethylamine (DIEA) is a commonly used base with DEPBT.[6] However, for particularly sensitive amino acids, a weaker base like N-methylmorpholine (NMM) may be considered. Use the minimum amount of base necessary to neutralize any salts and facilitate the reaction.

  • Prolonged Activation Time: While pre-activation is beneficial, excessively long pre-activation times, especially in the presence of a strong base, can increase the risk of racemization.

    • Optimization: For racemization-prone amino acids, it is best to optimize the pre-activation time. Start with a shorter pre-activation period (e.g., 10-15 minutes) and monitor the impact on both coupling efficiency and stereochemical purity.

  • Nα-Acyl Protected Amino Acids: Amino acids with an Nα-acyl protecting group (as opposed to a carbamate like Fmoc or Boc) are particularly susceptible to racemization. DEPBT has been shown to be exceptionally effective at preventing racemization in these cases.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of DEPBT?

A1: DEPBT is a phosphonium-type coupling reagent. The proposed mechanism involves the following steps:

  • A tertiary base deprotonates the carboxylic acid of the N-protected amino acid.

  • The resulting carboxylate attacks the phosphorus atom of DEPBT.

  • This intermediate rearranges, eliminating diethyl phosphite, to form a highly activated HOOBt (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) ester.

  • The amine component then attacks the activated ester to form the desired peptide bond.[1][2][6]

DEPBT_Mechanism cluster_activation Activation cluster_coupling Coupling R-COOH N-Protected Amino Acid Base Tertiary Base (e.g., DIEA) DEPBT DEPBT Intermediate_1 Transient Intermediate HOOBt_Ester Activated HOOBt Ester DEP Diethyl Phosphite (By-product) Amine Amine Component (H2N-R') Peptide_Bond Peptide Bond (R-CO-NH-R') HOOBt HOOBt (By-product)

Q2: Do I need to protect the side chains of Ser, Thr, or Tyr when using DEPBT?

A2: No, one of the significant advantages of DEPBT is that it selectively promotes amide bond formation without significant esterification of unprotected hydroxyl groups in the side chains of serine, threonine, and tyrosine.[1][6][4] This can simplify your synthetic strategy and reduce the number of protecting group manipulations.

Q3: How does DEPBT's performance compare to other common coupling reagents?

A3: DEPBT has been shown to be superior to many common phosphonium and uronium reagents, such as BOP and HBTU, in its ability to suppress racemization, particularly with sensitive amino acids.[1][2] While other reagents may offer faster coupling kinetics in some cases, DEPBT is often the reagent of choice when preserving stereochemical integrity is the primary concern.

Q4: Can DEPBT be used in Solid-Phase Peptide Synthesis (SPPS)?

A4: Yes, DEPBT is effective for both solution-phase and solid-phase peptide synthesis.[1][6][4] Standard SPPS protocols can be readily adapted for use with DEPBT.

Q5: What is the shelf-life and stability of DEPBT?

A5: DEPBT is a crystalline solid that is exceedingly stable, with a shelf life of months at room temperature.[6] This offers a practical advantage over some other coupling reagents that may be more hygroscopic or less stable over time.

Experimental Protocols

Protocol 1: Standard Solution-Phase Peptide Coupling using DEPBT

This protocol provides a general procedure for coupling two amino acid derivatives in solution.

Materials:

  • N-protected amino acid (1.0 eq)

  • Amino acid ester hydrochloride (1.0 eq)

  • DEPBT (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous THF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIEA (2.2 eq) to the solution and stir for 5 minutes.

  • Add DEPBT (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purify the crude product by flash chromatography if necessary.

Protocol 2: Standard Solid-Phase Peptide Coupling using DEPBT

This protocol is for the coupling of an amino acid to a resin-bound peptide.

Materials:

  • Resin-bound peptide with a free N-terminal amine (1.0 eq)

  • Fmoc-protected amino acid (3.0 eq)

  • DEPBT (3.0 eq)

  • N,N-Diisopropylethylamine (DIEA) (6.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq), DEPBT (3.0 eq), and DIEA (6.0 eq) in DMF.

  • Allow the activation mixture to pre-activate for 15 minutes at room temperature.

  • Drain the DMF from the swollen resin and add the pre-activated amino acid solution.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitor the coupling reaction using the ninhydrin test. If the test is positive, continue agitating for an additional hour or perform a second coupling.

  • Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and by-products.

  • Proceed with the next deprotection and coupling cycle.

SPPS_Workflow start Start: Resin with free amine preactivate Pre-activate: Fmoc-AA + DEPBT + DIEA in DMF start->preactivate couple Couple to resin (1-2 hours) preactivate->couple ninhydrin Ninhydrin Test couple->ninhydrin wash Wash Resin (DMF, DCM, MeOH) ninhydrin->wash Negative double_couple Double Couple ninhydrin->double_couple Positive deprotect Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash->deprotect next_cycle Proceed to next coupling cycle deprotect->next_cycle double_couple->wash

Data Summary

ParameterRecommendationRationale
Solvent (Solution-Phase) THF, DCMGood solubility for many reactants and good performance of DEPBT.[6]
Solvent (Solid-Phase) DMF, NMPExcellent swelling of polystyrene resins and solubility of reagents.[7]
Base DIEA, NMMDIEA is effective; NMM can be used for racemization-sensitive couplings.[6]
Reagent Equivalents (SPPS) 3 eq Amino Acid, 3 eq DEPBT, 6 eq BaseUsing an excess drives the reaction to completion on the solid support.
Pre-activation Time 15-30 minutesAllows for the formation of the active ester, improving coupling efficiency.

References

  • Ye, Y.-H., Li, H., & Jiang, X. (2005). DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization. Biopolymers, 80(2-3), 172-178. [Link]

  • Ramu, V. G., Bardají, E., & Heras, M. (2014). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Synthesis, 46(08), 1047-1051. [Link]

  • Li, H., & Ye, Y.-H. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters, 1(1), 91-94. [Link]

  • Ye, Y.-H., et al. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. ResearchGate. [Link]

  • Ramu, V. G., Bardají, E., & Heras, M. (2014). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. ResearchGate. [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 761-778. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Ye, Y. H., Li, H. T., & Jiang, X. H. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. PubMed. [Link]

Sources

Technical Support Center: Benzotriazinone-Mediated Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into troubleshooting common issues encountered during benzotriazinone-mediated peptide coupling reactions. Our goal is to move beyond simple procedural steps to explain the underlying chemistry, enabling you to make informed decisions to optimize your syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My peptide coupling reaction is slow or incomplete, resulting in a low yield. What are the likely causes and how can I improve it?

A1: Incomplete or slow coupling is a common issue in peptide synthesis and can stem from several factors. When using benzotriazinone-based reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), which are known for high efficiency, it's crucial to systematically investigate the potential causes.[1]

Potential Causes & Solutions:

  • Steric Hindrance: Coupling involving sterically hindered amino acids (e.g., Aib, Val, Ile) or N-methyl amino acids can be inherently slow.[2]

    • Solution: Increase the reaction time and/or temperature. Coupling at elevated temperatures (e.g., 40-50 °C) can often drive the reaction to completion. Additionally, consider using a more polar solvent like N-methylpyrrolidone (NMP) to improve solvation and reaction kinetics.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support via intermolecular hydrogen bonding, especially with hydrophobic sequences. This physically blocks reactive sites.

    • Solution:

      • Solvent Choice: Switch from standard solvents like Dichloromethane (DCM) to more polar, aggregation-disrupting solvents such as N,N-Dimethylformamide (DMF) or NMP. Adding chaotropic salts (e.g., LiCl) can also be beneficial.

      • Temperature: Perform the coupling at a higher temperature to disrupt hydrogen bonds.

      • Microwave Synthesis: Microwave irradiation is a highly effective method to overcome aggregation and accelerate difficult couplings.

  • Suboptimal Activation: The activation of the carboxylic acid is the critical first step.[3] Insufficient activation will lead to poor coupling efficiency.

    • Solution: Ensure that your coupling reagent is not degraded. Use fresh, high-quality DEPBT. Also, verify the stoichiometry of your reagents. While a 1:1 ratio is theoretically sufficient, a slight excess of the activated amino acid and coupling reagent (e.g., 1.2 equivalents) can improve yields.

Q2: I'm observing significant racemization in my final peptide product. I thought benzotriazinone reagents were supposed to suppress this?

A2: While reagents like DEPBT are specifically designed to be highly resistant to racemization, it is not entirely impossible under certain conditions.[1][4] Racemization typically occurs through the formation of an oxazolone intermediate, which allows for the loss of chirality at the α-carbon.[2]

Key Factors Influencing Racemization:

  • Base Selection and Excess: The choice and amount of base are critical. Strong, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are commonly used. However, an excessive amount of base can promote racemization.

    • Solution: Use the minimum amount of base necessary to facilitate the reaction, typically 1-2 equivalents. For particularly sensitive couplings, consider using a weaker base like N-methylmorpholine (NMM) or sym-collidine.[3]

  • Pre-activation Time: A prolonged pre-activation time before the addition of the amine component can sometimes increase the risk of racemization, although this is less of a concern with DEPBT compared to other reagents.

  • Amino Acid Identity: Certain amino acids, like Histidine (His) and Cysteine (Cys), are more prone to racemization.

Experimental Protocol to Minimize Racemization with DEPBT:

  • Dissolve the N-protected amino acid (1.2 eq.) and DEPBT (1.2 eq.) in DMF or NMP.

  • Add the appropriate base, such as DIPEA (2.0 eq.), to the solution and stir for 1-2 minutes for pre-activation.

  • Add this activation mixture to the resin-bound peptide (1.0 eq.) which has a free N-terminal amine.

  • Allow the reaction to proceed for 1-2 hours at room temperature. Monitor completion using a ninhydrin test.

ParameterRecommendation for Standard CouplingRecommendation for Racemization-Prone Coupling
Coupling Reagent DEPBTDEPBT[1][5]
Base DIPEANMM or sym-collidine[3]
Base Equivalents 2.0 eq.1.0 - 1.5 eq.
Pre-activation 1-5 minutesMinimize to < 2 minutes
Temperature Room Temperature0 °C to Room Temperature
Q3: My peptide synthesis is being terminated prematurely. What could be causing this?

A3: Premature chain termination is a serious issue that caps the growing peptide, preventing further elongation. With benzotriazinone-related uronium/aminium salt reagents, a specific side reaction can be the culprit.

Primary Cause: Guanidinylation

If a uronium/aminium salt-based coupling reagent (like HBTU or HATU) is used in excess or if the carboxylic acid activation is slow, the reagent can react directly with the free N-terminal amine of the peptide. This forms a stable guanidinium group, which is non-nucleophilic and effectively terminates the peptide chain.

  • Solution:

    • Pre-activation: Always pre-activate the carboxylic acid with the coupling reagent before adding the mixture to the resin. This ensures the reagent is consumed in the desired activation reaction.

    • Stoichiometry: Avoid using a large excess of the coupling reagent. A slight excess (e.g., 1.1-1.2 equivalents) is usually sufficient.

Workflow Diagram: Preventing Guanidinylation

G cluster_0 Correct Protocol (Pre-activation) cluster_1 Incorrect Protocol (Causes Termination) AA Fmoc-AA-OH + Reagent + Base ActiveEster Activated Ester Intermediate AA->ActiveEster Activation Coupling Successful Coupling ActiveEster->Coupling Resin Resin-Peptide-NH2 Resin->Coupling Reagent_excess Excess Coupling Reagent Guanidinylation Guanidinylation (Chain Termination) Reagent_excess->Guanidinylation Resin_amine Resin-Peptide-NH2 Resin_amine->Guanidinylation

Caption: Correct vs. incorrect peptide coupling workflows.

Q4: I am observing an unexpected mass corresponding to a deletion of Aspartic Acid (Asp) and the formation of a succinimide ring. What is happening?

A4: You are observing aspartimide formation, a well-known side reaction in Fmoc-based solid-phase peptide synthesis, particularly when Asp is followed by residues like Gly, Ser, or Asn.[6] The piperidine used for Fmoc deprotection can catalyze the cyclization of the aspartic acid side chain to form a five-membered succinimide ring. This ring can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, or it can be attacked by piperidine to form a piperidide adduct.

Mechanism of Aspartimide Formation

Aspartimide Peptide Peptide Backbone Asp Side Chain Ester C-terminal Peptide Aspartimide Aspartimide Intermediate Peptide:f1->Aspartimide Cyclization Piperidine Piperidine (Fmoc Deprotection) Piperidine->Peptide:f1 Base Catalysis Products α-Aspartyl Peptide (Correct) β-Aspartyl Peptide (Isomer) Piperidide Adduct (Terminated) Aspartimide->Products:alpha Hydrolysis (α-attack) Aspartimide->Products:beta Hydrolysis (β-attack) Aspartimide->Products:pip Piperidine Attack

Sources

stability and storage conditions for 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

A Guide for Researchers on Stability, Storage, and Troubleshooting

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the integrity of your materials and the reproducibility of your results. This compound, like many benzotriazinone derivatives, possesses a reactive core that demands careful handling. This guide is structured to address the most common challenges and questions encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for the solid compound?

For maximal long-term stability, the solid compound should be stored at -20°C in a tightly sealed container.[1] A cool, dry, and well-ventilated place is essential.[2] The rationale for these conditions is threefold:

  • Low Temperature (-20°C): This significantly slows the rate of potential thermal decomposition, a known degradation pathway for the benzotriazinone core structure.[3][4]

  • Dry Environment: The compound is susceptible to hydrolysis. Storing it in a desiccated environment or under an inert atmosphere minimizes exposure to atmospheric moisture, which can initiate the breakdown of the triazinone ring.[5]

  • Protection from Light: While specific photostability data is limited, it is best practice for complex organic molecules to be stored in the dark to prevent potential photochemical degradation.

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions are inherently less stable than the solid material. For best results:

  • Solvent Choice: Use anhydrous, high-purity solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).[6][7] Ensure the solvent is free of water and other reactive impurities.

  • Preparation: Prepare solutions in a controlled environment, minimizing exposure to atmospheric moisture. Briefly purging the vial with an inert gas like argon or nitrogen before sealing can further protect the solution.

  • Storage: Store stock solutions at 2-8°C for short-term use (days) or at -20°C for longer-term storage (weeks).[7] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. It is advisable to aliquot the stock solution into smaller, single-use vials.

Q3: What are the primary chemical stability concerns and degradation pathways?

The benzotriazinone core is susceptible to several degradation mechanisms. Understanding these is key to troubleshooting experimental issues.

  • Hydrolysis: This is a major concern. The triazinone ring can be cleaved by water, especially under acidic or basic conditions, to yield derivatives of anthranilic acid.[3][5] This is an irreversible process that results in a complete loss of the parent compound's structure and reactivity.

  • Thermolysis: Exposure to high temperatures can cause the compound to decompose. The N(2)–N(3) bond in the triazine ring is often the point of thermal heterolysis, leading to the loss of nitrogen gas and the formation of reactive intermediates.[3]

  • Nucleophilic Attack: The carbonyl group at the 4-position is electrophilic and can be attacked by strong nucleophiles, leading to ring-opening. This is a critical consideration when planning synthetic steps.

Q4: How can I quickly assess if my compound might be degrading?

While analytical instrumentation provides definitive proof, there are initial observational checks you can perform:

  • Visual Inspection (Solid): The pure compound should be a crystalline solid (often slightly yellow).[1] Any significant color change (e.g., turning dark brown or black), change in texture (e.g., becoming gummy or oily), or clumping may indicate degradation.

  • Visual Inspection (Solution): A freshly prepared solution should be clear and colorless or pale yellow. The appearance of cloudiness, precipitation, or a distinct color change over time suggests instability or insolubility, warranting the preparation of a fresh solution.

  • Purity Check: If degradation is suspected, the most reliable method is to check the purity using an analytical technique like HPLC or TLC. Compare the sample to a known fresh standard or the certificate of analysis. The appearance of new peaks or spots is a clear sign of degradation.

Section 2: Troubleshooting Guide

When experiments yield unexpected results, the integrity of your starting materials should be a primary suspect.

Problem/Observation Potential Cause Recommended Action & Explanation
Low or no yield in a reaction. Compound DegradationYour starting material may have degraded due to improper storage. Action: Perform a purity check via HPLC. If significant impurities are detected, procure a fresh batch of the compound. The degradation products are unlikely to participate in the desired reaction.
Inconsistent results between experiments. Stock Solution InstabilityThe stock solution may be degrading over time, especially if subjected to multiple freeze-thaw cycles or stored at room temperature. Action: Prepare a fresh stock solution from solid material immediately before use for all critical experiments to ensure consistent concentration and purity.
Formation of unexpected side products. Incompatible Reaction ConditionsThe compound is unstable in the presence of strong acids, bases, or high heat.[4][5] These conditions can cause the compound to decompose into reactive fragments that form side products. Action: Review your reaction protocol. If possible, use buffered conditions or milder temperatures.
Precipitate forms in a stored stock solution. Poor Solubility / DegradationThe compound may have limited long-term solubility in the chosen solvent at storage temperature, or the precipitate could be an insoluble degradation product. Action: Try gently warming and vortexing the solution. If it does not redissolve, it is likely a degradation product. The solution should be filtered and its concentration re-determined, or preferably, discarded and replaced with a fresh solution.

Section 3: Protocols and Data Summary

Protocol 3.1: Recommended Handling and Storage Procedure
  • Receiving: Upon receipt, immediately transfer the container to a dark, dry location. For long-term storage, place it in a -20°C freezer.

  • Dispensing Solid: Allow the container to warm to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid. Weigh the desired amount quickly in a low-humidity environment or glovebox if possible.

  • Sealing: After dispensing, flush the container with a dry, inert gas (e.g., argon) before tightly resealing the cap. Use paraffin film for an extra barrier against moisture.

  • Return to Storage: Promptly return the sealed container to its designated storage condition (-20°C).

Protocol 3.2: Preparation of a 10 mM Stock Solution in Acetonitrile
  • Calculation: Calculate the mass of this compound (M.W. = 177.16 g/mol ) required. For 10 mL of a 10 mM solution, you will need 1.77 mg.

  • Dispensing: Following Protocol 3.1, accurately weigh the solid into a clean, dry, appropriately sized vial.

  • Solvation: Add the required volume of anhydrous acetonitrile using a calibrated pipette.

  • Mixing: Cap the vial and mix thoroughly using a vortex mixer until all solid is dissolved.

  • Storage: Store the solution at -20°C, protected from light. For frequent use, consider creating smaller aliquots to avoid repeated warming and cooling of the main stock.

Table 3.1: Summary of Stability and Storage Conditions
Form Condition Temperature Precautions Expected Stability
Solid Long-Term-20°CTightly sealed, protect from light and moisture.[2]High (Months to Years)
Solid Short-Term2-8°CTightly sealed, protect from light and moisture.Moderate (Weeks to Months)
Solution (in Anhydrous MeCN/DMF) Long-Term-20°CAliquoted, tightly sealed, protect from light.Moderate (Weeks)
Solution (in Anhydrous MeCN/DMF) Short-Term2-8°CTightly sealed, protect from light.Limited (Days)
Aqueous Solution AllNot RecommendedProne to rapid hydrolysis.[5]Very Low (Hours)

Section 4: Visualization of Key Processes

Diagram 4.1: Postulated Hydrolytic Degradation Pathway

This diagram illustrates the likely outcome of hydrolysis, a primary stability concern. The cleavage of the triazinone ring results in the formation of an o-aminobenzoyl derivative, with the loss of nitrogen gas and formaldehyde. This is based on the known reactivity of the benzotriazinone core.[3]

G cluster_main Postulated Hydrolytic Degradation Compound This compound Products o-Aminobenzamide Derivatives + N2 + CH2O Compound->Products  Hydrolysis  (H₂O, H⁺ or OH⁻)

Caption: Postulated degradation of the compound via hydrolysis.

Diagram 4.2: Troubleshooting Workflow for Experimental Failure

Use this flowchart as a logical guide when troubleshooting experiments where the integrity of this compound is .

Caption: A workflow for troubleshooting compound stability issues.

References

  • Vertex AI Search. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved January 22, 2026.
  • Ahern, T. P., Navratil, T., & Vaughan, K. (1977). A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. Canadian Journal of Chemistry, 55(4), 630–639.
  • Biosolve Shop. (n.d.). Safety data sheet - 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine. Retrieved January 22, 2026, from [Link].

  • XiXisys. (2025). Safety Data Sheet for this compound. Retrieved January 22, 2026, from [Link].

  • Sci-Hub. (n.d.).
  • Capot Chemical. (2013). MSDS of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one. Retrieved January 22, 2026, from [Link].

  • Vitas-M Laboratory. (2021). Safety Data Sheet: (1H)
  • Murray, A. W., & Vaughan, K. (1970). Thermolysis of 1,2,3-benzotriazin-4(3H)-one. Journal of the Chemical Society C: Organic, 2070.
  • SIELC Technologies. (2018). This compound. Retrieved January 22, 2026, from [Link].

  • PubChem. (n.d.). 3-hydroxy-1,2,3-benzotriazin-4(3H)-one. Retrieved January 22, 2026, from [Link].

  • Fadda, A. A., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega, 5(12), 6781–6791.
  • Wang, Y., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30, 48869–48880.
  • Fadda, A. A., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors.
  • Indian Academy of Sciences. (n.d.). Synthesis and anti-acetylcholinesterase activity of benzotriazinone-triazole systems. Retrieved January 22, 2026.
  • Huntscha, S., et al. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental Science & Technology, 48(8), 4435-43.
  • Zherebtsov, D. A., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules, 28(6), 2533.
  • Starek, M., & Szymański, P. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Pharmaceuticals, 15(11), 1335.
  • Fuchs, J. E., et al. (2001). 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine). The Journal of Organic Chemistry, 66(1), 107-14.
  • National Center for Biotechnology Information. (n.d.). 3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one. Retrieved January 22, 2026.
  • Wiley-VCH. (n.d.). 3-(hydroxymethyl-6 nitro-1,2,3-benzotriazin-4(3H)-one. Spectrum. Retrieved January 22, 2026.

Sources

identifying byproducts of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this reagent, with a specific focus on identifying, troubleshooting, and mitigating byproduct formation. The information herein is structured in a practical question-and-answer format to address real-world laboratory challenges.

Section 1: Foundational Knowledge

This section provides a brief overview of the reagent's function and mechanism, establishing the context for potential side reactions.

Q1: What is this compound and how does it function in peptide synthesis?

This compound is a coupling additive used in peptide synthesis. While structurally related to the more common 1-Hydroxybenzotriazole (HOBt), it belongs to the benzotriazinone class. Its primary role, similar to HOBt, is to act as an auxiliary nucleophile during carbodiimide-mediated coupling reactions (e.g., with DCC or EDCI).[1][2][3]

The core function is twofold:

  • Suppress Racemization: It reacts with the highly reactive O-acylisourea intermediate formed between the amino acid's carboxyl group and the carbodiimide. This reaction forms a less reactive, more stable benzotriazinyl active ester, which minimizes the formation of the undesired oxazolone intermediate responsible for racemization.[2][4]

  • Improve Coupling Efficiency: The active ester is still sufficiently reactive to readily couple with the N-terminal amine of the growing peptide chain, leading to higher yields and purer products compared to using a carbodiimide alone.[1][2]

The key structural difference from HOBt is the triazinone ring system and the N-hydroxymethyl group, which introduce unique chemical properties and potential degradation pathways.

Q2: What is the fundamental mechanism of carboxyl activation?

The activation process is a critical step where byproducts can originate. The intended pathway involves the reaction of the carboxylic acid of the N-protected amino acid with a carbodiimide (like DCC or EDCI) to form a highly reactive O-acylisourea intermediate. This compound then traps this intermediate to form the active ester, which subsequently reacts with the free amine of the peptide chain to form the desired amide bond.[3][5]

G cluster_activation Activation Step cluster_trapping Active Ester Formation cluster_coupling Coupling Step R-COOH N-Protected Amino Acid O-Acylisourea O-Acylisourea (Highly Reactive) R-COOH->O-Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DCC, EDCI) ActiveEster Benzotriazinyl Active Ester O-Acylisourea->ActiveEster + HO-Bt derivative Racemization Oxazolone Formation (Racemization) O-Acylisourea->Racemization Side Reaction (No Additive) HO-Bt_deriv 3-(Hydroxymethyl)-1,2,3- benzotriazin-4(3H)-one Urea Urea Byproduct PeptideBond New Peptide Bond ActiveEster->PeptideBond + Peptide-NH2 Peptide-NH2 Peptide Chain (Free Amine)

Caption: Mechanism of carbodiimide-mediated peptide coupling with a benzotriazinone additive.

Section 2: Byproduct Identification and Mechanisms

Understanding the potential side reactions is the first step in troubleshooting. This section details the origins of common impurities.

Q3: What are the unique degradation pathways of this compound itself?

Unlike HOBt, the 1,2,3-benzotriazin-4-one scaffold is susceptible to thermal and photochemical degradation. The primary degradation pathway involves the extrusion of molecular nitrogen (N₂) to form a highly reactive ketenimine intermediate.[6][7] This intermediate can then react with various nucleophiles present in the reaction mixture (e.g., solvents, scavengers, or another molecule of the reagent) to form a range of unexpected adducts.

Furthermore, the N-hydroxymethyl group is labile and can be a source of formaldehyde , particularly under acidic or thermal stress. Formaldehyde can subsequently react with nucleophilic amino acid side chains, such as Tryptophan (Trp) or Cysteine (Cys), leading to undesired modifications.

G cluster_path1 Pathway 1: Thermolysis/Photolysis cluster_path2 Pathway 2: Group Cleavage Reagent 3-(Hydroxymethyl)-1,2,3- benzotriazin-4(3H)-one Ketenimine Ketenimine Intermediate Reagent->Ketenimine - N₂ (Δ or hν) Formaldehyde Formaldehyde (CH₂O) Reagent->Formaldehyde Δ or H⁺ Parent Benzotriazinone Adducts Nucleophilic Adducts Ketenimine->Adducts + Nucleophile

Caption: Primary degradation pathways of the this compound reagent.

Q4: What are the most common process-related byproducts observed during peptide synthesis?

During the iterative process of solid-phase peptide synthesis (SPPS), several impurities can arise from incomplete reactions or side reactions involving the coupling reagents.

Byproduct TypeMass Shift (Relative to Target Peptide)Probable Cause
Deletion Sequence Negative (mass of one amino acid)Incomplete coupling or deprotection in a previous cycle.[8]
Truncation Sequence Negative (mass of multiple amino acids)Chain termination due to capping (e.g., by acetic anhydride) or stable byproduct formation on the N-terminus.[8]
N-Acylurea Positive (mass of carbodiimide + amino acid - H₂O)Reaction of the O-acylisourea intermediate with a nucleophile before being trapped by the additive. This is more common at lower temperatures.[3]
Guanidinylation +98 Da (if used with HBTU/HATU)While this reagent is an additive, if used in conjunction with onium salts like HBTU, excess HBTU can react with the peptide's N-terminal amine, forming a non-extendable guanidinium cap.[4]
Aspartimide Formation 0 Da (isomeric impurity)Cyclization of aspartic acid (Asp) residues, especially in Asp-Gly or Asp-Ser sequences, leading to a mixture of α- and β-peptides upon ring-opening.[9]
Diketopiperazine N/A (cleavage of dipeptide)Intramolecular cyclization and cleavage of the N-terminal dipeptide from the resin, common when Proline is in the first or second position.[9]
Q5: Can the reagent or its byproducts modify amino acid side chains?

Yes. Beyond the intended reaction, side-chain modifications are a significant source of impurities.

  • Tryptophan (Trp): The indole side chain is susceptible to oxidation and modification by carbocations generated from protecting groups during cleavage. Additionally, formaldehyde released from the reagent's degradation can react with the indole nitrogen.

  • Asparagine (Asn) & Glutamine (Gln): The side-chain amides can undergo dehydration to form a nitrile byproduct (-C≡N) under harsh activation conditions, resulting in a mass loss of 18 Da.[4]

  • Cysteine (Cys): The free thiol is highly nucleophilic and can be alkylated by various reactive species in the mixture.

  • Arginine (Arg): The sulfonyl protecting groups (like Pbf) on Arginine can migrate to the indole ring of Tryptophan during final acid cleavage.[9]

Section 3: Troubleshooting Guide

This section addresses specific experimental problems in a "Problem-Cause-Solution" format.

Q6: Problem: My LC-MS analysis shows a major unexpected peak with a mass of +14 Da or +28 Da. What is it?
  • Cause: This is a classic sign of formylation (+28 Da for -CHO) or methylation (+14 Da for -CH₃). The source could be the degradation of your DMF solvent into dimethylamine and formic acid over time. The N-hydroxymethyl group on the reagent could also be a potential, though less direct, source of a reactive C1 species. Incomplete removal of a formyl protecting group from a Trp residue is another common cause of a +28 Da adduct.[10]

  • Solution:

    • Solvent Quality: Always use high-purity, peptide-synthesis-grade DMF stored under an inert atmosphere. If in doubt, use a fresh bottle.[11]

    • Protecting Groups: If your sequence contains Trp(For), ensure your deprotection and cleavage conditions are sufficient for complete removal of the formyl group.

    • Reagent Stability: Store the coupling additive in a cool, dry, dark place to minimize degradation.

Q7: Problem: The coupling reaction is inefficient, resulting in significant deletion sequences.
  • Cause:

    • Insufficient Reagent: The stoichiometry of the coupling additive might be too low to effectively trap the O-acylisourea intermediate, leading to its premature degradation or side reactions.

    • Steric Hindrance: The coupling involves a sterically hindered amino acid, which requires longer reaction times or more potent activation.

    • Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, preventing reagents from accessing the N-terminal amine.

    • Reagent Degradation: The additive may have degraded due to improper storage or handling.

  • Solution:

    • Optimize Stoichiometry: Use at least 1 equivalent of the additive relative to the amino acid. For difficult couplings, increasing to 1.5 equivalents may be beneficial.[12]

    • Extended Coupling: Double the coupling time and monitor the reaction using a qualitative method like the Kaiser test.[11]

    • Disrupt Aggregation: Use chaotropic salts (e.g., LiCl) in the solvent, increase the reaction temperature (if using microwave synthesis), or incorporate backbone-disrupting dipeptides (e.g., pseudoprolines) into your sequence.

    • Use Fresh Reagents: Ensure your coupling reagents are fresh and have been stored correctly.

Q8: Problem: I am observing significant racemization, especially at Cysteine or Histidine residues.
  • Cause: Racemization occurs when the O-acylisourea intermediate has a long enough lifetime to cyclize into an oxazolone. This can happen if the concentration or reactivity of the coupling additive is insufficient to trap the intermediate quickly. Histidine and Cysteine are particularly prone to this side reaction.[9]

  • Solution:

    • Pre-activation: Pre-activate the carboxylic acid with the carbodiimide and the benzotriazinone additive for 5-10 minutes before adding the mixture to the resin-bound peptide. This ensures the active ester is formed in solution prior to the coupling step.

    • Base Choice: Use a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) and use it sparingly. Over-basing can promote racemization.

    • Temperature Control: Perform the coupling at room temperature or below. While microwave synthesis can speed up coupling, the elevated temperatures can increase the risk of racemization if not carefully controlled.[13]

    • Side-Chain Protection: For Histidine, ensure the imidazole side chain is protected (e.g., with a Trityl (Trt) or Boc group) to minimize its influence on the alpha-carbon's stereochemistry.[13]

Section 4: Analytical and Mitigation Protocols

Proactive analysis and optimized protocols are key to ensuring high-purity synthesis.

Q9: What is a standard workflow for analyzing crude peptide purity and identifying byproducts?

A robust analytical workflow is essential for troubleshooting. The combination of Ultra-High-Performance Liquid Chromatography (UHPLC) for separation and Mass Spectrometry (MS) for identification is the industry standard.[8][14][15]

Caption: Standard workflow for the analysis of crude synthetic peptides by LC-MS.

Experimental Protocol: Crude Peptide Analysis by RP-UHPLC-MS

  • Sample Preparation:

    • Cleave a small aliquot of the peptide-resin (approx. 10-20 mg) using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

    • Dry the crude peptide pellet under vacuum and dissolve in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a concentration of 1 mg/mL.

  • Instrumentation & Conditions:

    • UHPLC System: Standard system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 1.7-2.1 µm particle size, 50-100 mm length).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would be 5-65% B over 10-15 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Detection: UV at 214 nm (peptide backbone) and 280 nm (Trp/Tyr).

    • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Data Analysis:

    • Integrate the peak areas in the UV chromatogram to calculate the percentage purity of the main product.[14]

    • Use the MS data to confirm the molecular weight of the main peak matches the theoretical mass of the target peptide.

    • Examine the masses of the impurity peaks. Calculate the mass difference (delta mass) between each impurity and the target peptide to hypothesize the nature of the byproduct using the table in Q4.

Q10: How can I proactively minimize byproduct formation?
  • Use High-Quality Reagents: Start with fresh, high-purity amino acids, solvents, and coupling reagents. Store them under appropriate conditions (cool, dry, inert atmosphere).[11][16]

  • Employ Correct Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the activated amino acid and coupling reagents. Avoid a large excess of the coupling reagent to prevent side reactions.[12]

  • Optimize Coupling Times: Monitor reactions with the Kaiser or other ninhydrin test to ensure completion without unnecessarily long reaction times that could promote side reactions.

  • Protect Problematic Residues: Use side-chain protecting groups on Asn and Gln (e.g., Trt) to prevent dehydration.[4] Use Boc protection on the indole of Trp to prevent modification during cleavage.[9]

  • Consider Additives in Cleavage: Use a scavenger cocktail during the final TFA cleavage step to trap the reactive carbocations generated from the protecting groups and resin linker, preventing them from re-attaching to the peptide. A common cocktail is TFA/TIS/H₂O/EDT.

Section 5: Safety Information

Q11: What are the primary safety hazards associated with this compound?

Like its HOBt analog, this reagent should be handled with care.

  • Explosive Potential: Benzotriazole derivatives, especially in their anhydrous form, can be explosive and are sensitive to heat, friction, and shock.[3] Always handle with non-sparking tools and avoid aggressive grinding.

  • Irritant: The compound is classified as a skin and serious eye irritant. It may also cause respiratory irritation.[17][18]

  • Handling Precautions:

    • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18][19]

    • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[19]

    • Store the container tightly closed in a cool, dry, and well-ventilated place away from heat sources and incompatible materials like strong oxidizing agents.[19]

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Vertex AI Search Result.
  • The Science Behind HOBt: Mechanism and Benefits in Peptide Synthesis. Vertex AI Search Result.
  • Chait, B. T., & Kent, S. B. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry, 180(2), 387-95. [Link]

  • GHS SDS for this compound. XiXisys.
  • DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. YouTube.
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. (2014). [Link]

  • Ahern, T. P., Navratil, T., & Vaughan, K. (1977). A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. Canadian Journal of Chemistry, 55(4), 630–639. [Link]

  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies Blog. (2020). [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. [Link]

  • PubChem Compound Summary for CID 73026, 3-hydroxy-1,2,3-benzotriazin-4(3H)-one. National Center for Biotechnology Information. [Link]

  • MSDS of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one. Capot Chemical. (2013). [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Discussion on pre-activation solution color change in peptide synthesis. ResearchGate. (2014). [Link]

  • Discussion on excess HOBt in solid phase synthesis. ResearchGate. (2013). [Link]

  • Thermolysis of 1,2,3-benzotriazin-4(3H)-one. Journal of the Chemical Society C: Organic. (1970). [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

Sources

impact of solvent choice on coupling efficiency with 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Solvent Selection

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvent choice in coupling reactions utilizing 3-hydroxy-1,2,3-benzotriazin-4(3H)-one derivatives.

Introduction: Clarifying the Reagent and the Challenge

While the query specified 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one, the vast body of scientific literature points to two closely related and more commonly employed coupling additives: 1-Hydroxy-7-azabenzotriazole (HOAt) and 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) . HOAt, in particular, has gained prominence for its superior performance in accelerating coupling reactions and suppressing racemization.[1] This guide will focus primarily on HOAt, with principles that are broadly applicable to other benzotriazole-based coupling additives.

The success of amide bond formation is a cornerstone of peptide synthesis and drug development. The choice of solvent is not a mere background condition but an active parameter that can dictate the success or failure of a coupling reaction. This guide will explore the causality behind solvent selection to empower you to troubleshoot and optimize your experiments effectively.

The Mechanism of Action: How HOAt and Solvents Work in Concert

The primary function of HOAt is to act as an activating agent for carboxylic acids, typically in conjunction with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2] The process involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by HOAt to form a more stable and highly reactive active ester. This active ester is less prone to side reactions, such as racemization, compared to the O-acylisourea intermediate itself.[2] The amine component of the reaction then attacks this active ester to form the desired amide bond.

The solvent influences every step of this process by:

  • Solubilizing Reactants: Ensuring that the amino acid, coupling reagent, and HOAt are fully dissolved is crucial for the reaction to proceed efficiently.

  • Stabilizing Intermediates: The polarity of the solvent can affect the stability and reactivity of the activated ester intermediate.

  • Influencing Reaction Kinetics: The solvent can impact the rate of the reaction by affecting the energy of the transition state.[3][4][5]

  • Mediating Side Reactions: The choice of solvent can either suppress or promote undesirable side reactions like racemization and aggregation.

Troubleshooting Guide: Solvent-Related Issues in Coupling Reactions

This section addresses common problems encountered during coupling reactions and provides solutions focused on solvent optimization.

Issue 1: Low Coupling Yield or Incomplete Reaction
Potential Cause Explanation Troubleshooting Action
Poor Solubility of Reagents One or more components (amino acid, coupling reagent, HOAt) are not fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.- Switch to a more polar aprotic solvent: N-Methyl-2-pyrrolidone (NMP) generally has a higher solvating power than N,N-Dimethylformamide (DMF) for many organic molecules.[6] - Use a solvent mixture: A combination of solvents, such as DMF/DCM or NMP/DCM, can sometimes improve solubility. - Consider "green" alternatives: For certain applications, solvents like 2-Methyltetrahydrofuran (2-MeTHF) have shown promise.[7]
Peptide Aggregation on Solid Support The growing peptide chain becomes insoluble in the reaction solvent, leading to poor accessibility of the N-terminus for the incoming activated amino acid. This is common with hydrophobic sequences.- Use a chaotropic solvent or co-solvent: Dimethyl sulfoxide (DMSO) can be added to DMF or NMP to disrupt secondary structures and improve solvation of the peptide chain.[8] - Switch to a more polar solvent: NMP is often more effective than DMF in preventing aggregation.[6]
Precipitation of Byproducts The urea byproduct from carbodiimide coupling agents (e.g., dicyclohexylurea from DCC) can precipitate and coat the resin, hindering further reaction.- Use a carbodiimide that forms a soluble byproduct: DIC is preferred over DCC in solid-phase peptide synthesis (SPPS) because its byproduct, diisopropylurea (DIU), is more soluble in common solvents. - Ensure adequate solvent volume: A higher solvent volume can help keep byproducts in solution.
Solvent-Induced Degradation of Reagents Some solvents can degrade over time, producing impurities that interfere with the reaction. For example, DMF can decompose to dimethylamine, which can cause premature Fmoc deprotection.[9]- Use high-purity, fresh solvents: Always use solvents from a freshly opened bottle or that have been properly stored. - Degas DMF before use if necessary.
Issue 2: High Levels of Racemization
Potential Cause Explanation Troubleshooting Action
Solvent Polarity and Hydrogen Bonding Polar protic solvents can stabilize the enolate intermediate that leads to racemization. Polar aprotic solvents are generally preferred as they do not solvate the nucleophile as strongly, allowing for faster coupling and less time for racemization to occur.[10]- Strictly use polar aprotic solvents: DMF, NMP, and DCM are standard choices. Avoid alcohols or water as the primary solvent. - HOAt is an excellent choice: The use of HOAt as an additive is specifically designed to suppress racemization. Ensure it is fully dissolved.
Slow Coupling Kinetics A slow coupling reaction increases the lifetime of the activated intermediate, providing more opportunity for racemization to occur.[11]- Choose a solvent that maximizes the reaction rate: While highly dependent on the specific substrates, less polar aprotic solvents can sometimes accelerate the reaction rate.[10] However, this must be balanced with solubility considerations. - Optimize reagent concentrations: Ensure that the concentrations of all reactants are optimal for the chosen solvent.
Issue 3: Formation of Unexpected Side Products
Potential Cause Explanation Troubleshooting Action
Reaction with the Solvent At elevated temperatures, some solvents can react with the reagents. For example, DMF can be a source of formylation.[9]- Avoid high temperatures with reactive solvents: If heating is necessary, consider a more inert solvent or a shorter reaction time. - Use alternative coupling agents that do not require heat.
Dehydration of Asn or Gln Side Chains Carbodiimides can cause the dehydration of the side chains of asparagine and glutamine to form nitriles.- This is less dependent on the solvent and more on the coupling chemistry. The use of an additive like HOAt helps to mitigate this by favoring the formation of the active ester over the nitrile. Ensure HOAt is present and fully dissolved.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around solvent for coupling reactions with HOAt?

A1: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most commonly used and generally effective solvents for peptide synthesis utilizing HOAt. NMP is often considered superior for its higher polarity and better ability to solvate complex peptides and prevent aggregation.[6] However, the optimal solvent can be sequence-dependent, and some experimentation may be necessary.

Q2: Can I use protic solvents like ethanol or water with HOAt?

A2: It is strongly discouraged to use protic solvents as the primary reaction medium. Protic solvents can react with the activated intermediates and can also promote racemization by stabilizing the enolate intermediate.[10] While some modern protocols are exploring aqueous conditions, these require specific surfactants and conditions and are not standard practice.[12][13]

Q3: How does the choice of solvent affect solid-phase versus solution-phase synthesis?

A3: In solid-phase peptide synthesis (SPPS), the solvent must not only dissolve the reagents but also effectively swell the resin support to ensure that the reactive sites are accessible. In solution-phase synthesis, resin swelling is not a factor, but the solubility of all reactants, intermediates, and byproducts is critical to prevent precipitation and facilitate purification.

Q4: Are there "green" or more environmentally friendly solvent alternatives to DMF and NMP?

A4: Yes, research into greener solvents for peptide synthesis is an active area. Solvents such as 2-Methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) have been investigated as potential replacements for DMF and NMP.[7] However, their general applicability and performance with a wide range of peptide sequences are still under evaluation, and they may require more optimization.

Q5: How can I determine the best solvent for my specific "difficult" sequence?

A5: For difficult sequences prone to aggregation or steric hindrance, a systematic approach is recommended:

  • Start with a robust solvent: NMP is often a good starting point.

  • Consider co-solvents: If aggregation is observed, adding a chaotropic agent like DMSO (e.g., in an 8:2 NMP:DMSO mixture) can be effective.[14]

  • Perform small-scale test couplings: Before committing to a large-scale synthesis, test a few different solvent systems on a small scale to identify the one that gives the best crude purity and yield.

Data Summary and Protocols

Table 1: Properties of Common Solvents in Peptide Synthesis
SolventAbbreviationDielectric Constant (20°C)Boiling Point (°C)Key Characteristics
N,N-DimethylformamideDMF36.7153Good all-around solvent, but can decompose to form dimethylamine.[9]
N-Methyl-2-pyrrolidoneNMP32.2202Excellent solvating power, good for preventing aggregation.[6]
DichloromethaneDCM9.140Less polar, often used in mixtures and for washing.
Dimethyl SulfoxideDMSO47.2189Highly polar and chaotropic, good for disrupting secondary structures.[8]
AcetonitrileACN37.582Polar aprotic, sometimes used as an alternative to DMF.
2-Methyltetrahydrofuran2-MeTHF6.280A "greener" alternative with lower polarity.[7]
Experimental Protocol: Standard Coupling with HOAt in SPPS

This protocol outlines a typical manual coupling step on a resin after Fmoc deprotection.

  • Resin Preparation: After Fmoc deprotection, wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection base (e.g., piperidine).

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOAt (3 equivalents) in a minimal amount of DMF or NMP.

  • Activation: Add the coupling agent, typically DIC (3 equivalents), to the amino acid/HOAt solution. Allow the activation to proceed for 1-2 minutes. The solution may change color.

  • Coupling: Add the activation solution to the washed resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and then DMF again (3 times).

Visualizing the Process

Diagram 1: The Role of Solvent in HOAt-Mediated Coupling

G cluster_solution Solution Phase (Solvent) cluster_solid Solid Phase (Resin) reagents Carboxylic Acid (R-COOH) Amine (R'-NH2) DIC HOAt activated_ester Activated Ester (R-COO-At) reagents->activated_ester Activation (Solvent Dependent) amide_bond Amide Bond (R-CO-NH-R') activated_ester->amide_bond Coupling (Solvent Dependent) resin Resin with growing peptide chain amide_bond->resin caption Solvent influences both activation and coupling steps. G start Low Coupling Yield solubility Check Reagent Solubility start->solubility aggregation Assess Peptide Aggregation solubility->aggregation Good change_solvent Switch to NMP or use a solvent mixture solubility->change_solvent Poor byproducts Check for Byproduct Precipitation aggregation->byproducts No add_cosolvent Add DMSO as a chaotropic co-solvent aggregation->add_cosolvent Yes change_reagent Use DIC instead of DCC byproducts->change_reagent Yes success Improved Yield byproducts->success No change_solvent->success add_cosolvent->success change_reagent->success

Caption: Troubleshooting flowchart for low coupling yield.

References

  • Biotage. (2023). Green solvents for solid phase peptide synthesis. Retrieved from [Link]

  • C&EN. (2019). Green Solvent Mixtures for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (2021). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. Retrieved from [Link]

  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Science of Synthesis. Racemization Assays. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • PubMed. (2000). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Retrieved from [Link]

  • Bio-Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • PEPTLAB. (2024). Optimization of peptide synthesis time and sustainability using novel eco‐friendly binary solvent systems with induction heating. Retrieved from [Link]

  • University of Calgary. Ch 8 : Solvent Effects. Retrieved from [Link]

  • PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • PMC. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

Sources

Technical Support Center: Managing Peptide Aggregation in SPPS with Benzotriazinone Additives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide synthesis, with a particular focus on overcoming aggregation-related challenges through the strategic use of benzotriazinone-based additives. Here, you will find field-proven insights and actionable troubleshooting advice to enhance the yield, purity, and success of your syntheses.

Troubleshooting Guide: Common SPPS Issues and Solutions

This section addresses specific experimental problems with a focus on the underlying causes and effective remedies using benzotriazinone additives.

Q1: My peptide synthesis is showing low yield and I suspect incomplete coupling, especially with a known "difficult" sequence. What's happening and how can I fix it?

A1: Low yields and incomplete coupling in SPPS are frequently symptoms of on-resin peptide aggregation. As the peptide chain elongates, it can fold into secondary structures like β-sheets, which are stabilized by intermolecular hydrogen bonds. This aggregation can physically block the N-terminal amine, preventing it from reacting with the activated amino acid and leading to truncated sequences.[1][2] Hydrophobic sequences and those containing β-branched amino acids (Val, Ile, Thr) are particularly prone to aggregation.[2]

Root Cause Analysis:

  • Steric Hindrance: The aggregated peptide-resin matrix creates a sterically hindered environment, limiting the access of reagents to the reactive sites.

  • Poor Solvation: Aggregated chains are poorly solvated, further reducing reaction kinetics.

Solution: Employing Benzotriazinone Additives like OxymaPure®

To overcome this, the use of a highly efficient coupling additive is crucial. Benzotriazinone-based additives, such as OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate), are superior alternatives to traditional additives like HOBt (1-Hydroxybenzotriazole).[3][4]

Why OxymaPure® is Effective:

  • Enhanced Reactivity: OxymaPure® forms highly reactive O-acylisourea active esters that facilitate rapid and efficient coupling, even in sterically hindered situations.[4] The reactivity order is generally considered to be OAt > Oxyma Pure > OBt.

  • Reduced Racemization: It is highly effective at suppressing racemization, particularly for sensitive amino acids like histidine and cysteine.[1][5]

  • Safety: Unlike HOBt and its derivatives, OxymaPure® is not explosive, making it a safer choice for your lab.[3]

Experimental Protocol: Standard Coupling with DIC/OxymaPure®

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Activation & Coupling (In-Situ):

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF.

    • Add this solution to the resin.

    • Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the resin slurry to initiate the coupling reaction.[5]

    • Allow the reaction to proceed for 30 minutes to 1 hour at room temperature. For difficult couplings, extended times or heating (e.g., using a microwave synthesizer) may be beneficial.[5][6]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Q2: I'm observing significant racemization of a specific amino acid in my peptide sequence. How can benzotriazinone additives help minimize this side reaction?

A2: Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical issue in peptide synthesis that can lead to diastereomeric impurities which are often difficult to separate from the target peptide.[1][6] This is particularly problematic during the activation step, where the formation of an oxazolone intermediate is a common pathway to epimerization.[4][6]

Mechanism of Racemization Suppression:

Coupling additives like OxymaPure® minimize racemization by rapidly converting the highly reactive O-acylisourea intermediate (formed from the reaction of the carboxylic acid with a carbodiimide) into a more stable, yet still reactive, active ester.[4] This active ester is less prone to forming the oxazolone intermediate, thus preserving the stereochemistry of the amino acid.[4] Adding additives like HOBt, HOAt, or OxymaPure® is strongly recommended in all carbodiimide-mediated couplings to reduce epimerization.[6]

Visualizing the Mechanism:

G cluster_0 Carbodiimide Activation cluster_1 Racemization Pathway (Undesirable) cluster_2 OxymaPure® Mediated Pathway (Desirable) Amino Acid Amino Acid O-acylisourea O-acylisourea Amino Acid->O-acylisourea + Carbodiimide Carbodiimide (DIC) Carbodiimide (DIC) Oxazolone Oxazolone O-acylisourea->Oxazolone Base-catalyzed enolization Oxyma-O-ester Oxyma-O-ester O-acylisourea->Oxyma-O-ester + OxymaPure® (fast) Racemized Peptide Racemized Peptide Oxazolone->Racemized Peptide + Peptide-NH2 OxymaPure OxymaPure Target Peptide Target Peptide Oxyma-O-ester->Target Peptide + Peptide-NH2 (efficient coupling)

Caption: Mechanism of racemization suppression by OxymaPure®.

Practical Recommendations:

  • Pre-activation for Sensitive Residues: For amino acids that are particularly prone to racemization, such as Cysteine (Cys) and Histidine (His), a pre-activation step can be beneficial.[1][5] This involves mixing the amino acid, OxymaPure®, and DIC for 2-5 minutes before adding the mixture to the deprotected peptide-resin.[5]

  • Choice of Base: The choice of base can also influence racemization. While DIPEA is commonly used, sterically hindered bases like 2,4,6-collidine may be advantageous in certain cases.

Frequently Asked Questions (FAQs)

Q3: What is the difference between HOBt and OxymaPure®?

A3: Both HOBt (1-Hydroxybenzotriazole) and OxymaPure® are coupling additives used to enhance reaction rates and suppress racemization in SPPS.[3][6] However, there are key differences:

FeatureHOBt (and derivatives like HOAt)OxymaPure® (and derivatives like K-Oxyma)
Chemical Class BenzotriazoleOxime (Benzotriazinone-related)
Safety Potentially explosive, especially when dry.[3]Non-explosive, offering superior safety.[3]
Reactivity Good, but generally lower than Oxyma-based reagents.Excellent, often outperforming HOBt in difficult couplings.[3]
Racemization Suppression Effective.[1]Highly effective, often superior to HOBt.[3][4]
Solubility Generally good in DMF.High solubility in common SPPS solvents.[6]
Q4: Can I use benzotriazinone additives in automated peptide synthesizers?

A4: Absolutely. OxymaPure® is fully compatible with automated peptide synthesizers, including those that utilize microwave heating for accelerated coupling.[3][6] The combination of OxymaPure® and DIC is stable under microwave conditions up to 90°C.[5] Its high solubility and reactivity make it an excellent choice for automated protocols where reaction times are short and efficiency is paramount.[6]

Q5: My peptide is highly hydrophobic and still aggregating even with OxymaPure®. What other strategies can I try?

A5: For extremely aggregation-prone sequences, a multi-faceted approach is often necessary. While OxymaPure® significantly improves the coupling step, you can combine its use with other "aggregation-busting" techniques:

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection steps can help disrupt the hydrogen bonds that cause aggregation.

  • Solvent Optimization: Switching from pure DMF to a more disruptive solvent mixture can be effective. A so-called "magic mixture" of DCM/DMF/NMP (1:1:1) has been used successfully for hydrophobic peptides.[2]

  • Pseudoprolines: Incorporating pseudoproline dipeptides at specific Ser, Thr, or Cys residues can introduce a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures.[2]

  • Low-Substitution Resins: Using a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation.

Troubleshooting Workflow for Severe Aggregation:

G start Aggregation Detected (Low Yield, Positive Kaiser Test) step1 Implement DIC/OxymaPure® for all coupling steps start->step1 check1 Problem Solved? step1->check1 step2 Change Solvent to NMP or a 'Magic Mixture' check1->step2 No end Successful Synthesis check1->end Yes check2 Problem Solved? step2->check2 step3 Incorporate Pseudoproline Dipeptides at key residues check2->step3 No check2->end Yes check3 Problem Solved? step3->check3 step4 Re-synthesize on a low-substitution resin check3->step4 No check3->end Yes step4->end

Caption: A stepwise approach to troubleshooting severe peptide aggregation.

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Gomha, S. M., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. Molecules, 25(6), 1320. [Link]

  • Luxembourg Bio Technologies Ltd. Peptide/Amide bond Synthesis – OxymaPure®. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Scialdone, M. A. (2015). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Journal of Peptide Science, 21(8), 654-661. [Link]

  • Jadhav, S. A., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • AAPPTEC. Reagents Used in Peptide Synthesis Archives. [Link]

  • Chandrudu, S., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 179. [Link]

Sources

purification strategies for peptides synthesized with 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Peptides Synthesized with Benzotriazole-Based Additives

A Senior Application Scientist's Guide to Post-Synthesis Purification

Welcome to the technical support center for peptide purification. This guide is designed for researchers, chemists, and drug development professionals utilizing advanced coupling additives in Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.

A quick note on nomenclature: The compound 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one mentioned in the topic is structurally related to a class of highly efficient peptide coupling additives derived from benzotriazole. This guide will focus on one of the most powerful and widely used members of this family, 1-Hydroxy-7-azabenzotriazole (HOAt) , as its principles and associated purification challenges are representative. The strategies discussed are broadly applicable to peptides synthesized using related additives like HOBt and HOOBt.

HOAt has become a cornerstone additive in modern peptide synthesis because it significantly accelerates reaction rates and is exceptionally effective at suppressing racemization, especially during the coupling of sterically hindered or sensitive amino acids.[1][2][3] Its superiority over older additives like 1-Hydroxybenzotriazole (HOBt) stems from the electron-withdrawing effect of the nitrogen atom at the 7-position, which increases the reactivity of the active ester intermediate.[4][5] However, the very reactivity that makes HOAt effective can also introduce specific challenges in downstream purification. This guide provides a structured approach to overcoming these hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of peptides synthesized using HOAt-mediated coupling chemistry.

Q1: What are the most common impurities I should expect when using HOAt?

When using HOAt, particularly in conjunction with an aminium/uronium salt like HATU, you should be vigilant for several classes of impurities. These arise from the coupling reagents themselves or from side reactions during synthesis and cleavage.

Table 1: Common Impurities in HOAt-Mediated Peptide Synthesis

Impurity Class Specific Example(s) Origin & Cause Typical Elution Profile (RP-HPLC)
Reagent-Related Residual HOAt, Tetramethylurea (from HATU) Incomplete washing of the resin post-synthesis.[6][7] Aminium salt side reactions. Often small, relatively polar molecules that elute early in the gradient.
Deletion Sequences Peptide lacking one or more amino acids Incomplete coupling reactions, often due to steric hindrance or peptide aggregation on-resin. Typically elute slightly earlier than the target peptide.
Truncated Sequences Peptide chain terminated prematurely Incomplete deprotection of the N-terminal Fmoc group. Elute significantly earlier than the target peptide.
Aspartimide Formation Cyclic imide at Asp or Asn residues Base-catalyzed side reaction (e.g., during Fmoc deprotection with piperidine), especially at Asp-Gly or Asp-Ser sequences. Can be minimized by adding HOBt during deprotection.[8][9] Can result in two impurity peaks (α- and β-aspartyl peptides) that often co-elute or elute very close to the main peak.
Protecting Group Adducts Covalently attached side-chain protecting groups (e.g., t-Butyl, Trityl) Incomplete cleavage or scavenging during final deprotection.[10] Increases the hydrophobicity of the peptide, causing it to elute later than the target peptide.

| Racemized/Epimerized Peptides | Peptides with one or more D-amino acids (epimers) | Although HOAt is a potent suppressant, some racemization can still occur, especially with sensitive residues like His and Cys.[11] | Often co-elutes or elutes as a shoulder on the main product peak, making separation very difficult. |

Q2: I see a peak in my NMR/Mass Spec that corresponds to HOAt after cleavage. How is this possible and how do I remove it?

Observing residual HOAt post-cleavage is a common issue that typically points to insufficient washing of the peptidyl-resin before the cleavage step.[6][7] HOAt can be trapped within the resin matrix or the aggregated peptide chains.

  • Causality: During SPPS, the resin swells in solvents like DMF. If washing is not thorough, residual reagents remain entrapped. Upon addition of the acidic cleavage cocktail (e.g., TFA), these reagents are released along with the crude peptide.

  • Solution:

    • Enhance Washing: Before cleavage, implement a rigorous washing protocol. Alternate between DMF (to swell the resin and wash out polar impurities) and DCM (to shrink the resin and wash out non-polar impurities). A typical robust sequence is 5x DMF followed by 5x DCM.

    • Removal from Crude Product: If HOAt is already in your crude peptide, it can typically be removed during purification. HOAt is a small, polar molecule that should elute in the void volume or very early in a standard reversed-phase HPLC gradient. If your peptide is also very polar and elutes early, separation can be challenging. In such cases, consider precipitation/trituration of the crude peptide with cold diethyl ether; the peptide will precipitate while the more soluble HOAt may remain in the ether.

Q3: Is Reversed-Phase HPLC (RP-HPLC) the best purification method? What are the ideal starting conditions?

Yes, for the vast majority of synthetic peptides, RP-HPLC is the gold standard for purification due to its high resolving power. The non-polar stationary phase (typically C18) effectively separates the target peptide from more polar (e.g., truncated sequences, HOAt) and more non-polar (e.g., protecting group adducts) impurities.

  • Starting Conditions - The "Why": The goal is to develop a gradient that provides the best possible separation between your target peptide and its closest-eluting impurities.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA acts as an ion-pairing agent, sharpening peaks and improving resolution.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN). ACN is the most common organic modifier due to its low viscosity and UV transparency.

    • Initial Gradient: A good starting point is a broad, scouting gradient (e.g., 5-95% B over 30 minutes) on an analytical column. This will show you where your peptide elutes and reveal the overall impurity profile.

    • Optimization: Based on the scouting run, design a shallower, targeted gradient around the elution time of your peptide. For example, if your peptide eluted at 40% B in the scouting run, a preparative gradient of 30-50% B over 40 minutes will provide much better resolution.[12]

Section 2: Troubleshooting Guide

This guide uses a "Symptom -> Potential Cause -> Recommended Action" format to address specific experimental problems.

Symptom 1: Poor Peak Shape (Broadening, Tailing, or Splitting) in RP-HPLC

  • Potential Cause 1: Peptide Aggregation.

    • Why it Happens: Hydrophobic peptides can aggregate in the aqueous mobile phase, leading to multiple conformational states and poor interaction with the stationary phase.

    • Recommended Action:

      • Increase the concentration of the organic modifier (ACN) in the sample dissolution solvent.

      • Consider adding a small amount of formic acid or isopropanol to the mobile phase to disrupt aggregation.

      • Decrease the sample concentration injected onto the column.[13]

  • Potential Cause 2: Secondary Interactions with the Column.

    • Why it Happens: Basic residues (Lys, Arg) can interact ionically with residual free silanol groups on the silica-based stationary phase, causing peak tailing.

    • Recommended Action:

      • Ensure TFA concentration is sufficient (0.1%) in both mobile phases to protonate the basic residues and mask the silanols.

      • Try a different ion-pairing agent, such as formic acid (less harsh but may give broader peaks).

      • Use a high-quality, end-capped HPLC column specifically designed for peptide separations.

  • Potential Cause 3: Co-elution of Isomers/Epimers.

    • Why it Happens: Diastereomers (epimers) formed during synthesis have very similar properties and are notoriously difficult to separate. This can manifest as a split or shouldered peak.

    • Recommended Action:

      • Optimize the HPLC method extensively. Try a different organic modifier (e.g., methanol), change the column temperature, or use a different stationary phase (e.g., C8 or Phenyl).

      • If separation is impossible, the synthesis strategy must be revisited to minimize racemization at the source. Using HOAt is already a major step in this direction.[1]

Symptom 2: Low Recovery of Purified Peptide

  • Potential Cause 1: Irreversible Adsorption to the Column.

    • Why it Happens: Very hydrophobic peptides can bind so strongly to the C18 stationary phase that they do not elute completely, especially if the gradient does not reach a high enough organic concentration.

    • Recommended Action:

      • Extend the gradient to 100% Mobile Phase B and hold for several column volumes.

      • Incorporate a stronger organic solvent like isopropanol or n-propanol into Mobile Phase B.

      • After the run, flush the column with a very strong solvent (e.g., 70% isopropanol) to elute any remaining material.

  • Potential Cause 2: Peptide Precipitation.

    • Why it Happens: The peptide may be soluble in the high-organic fractions collected from the HPLC but precipitates when the organic solvent is removed during lyophilization.

    • Recommended Action:

      • Before lyophilization, ensure the collected fractions are sufficiently diluted with water (typically to <40% organic).

      • Add a small amount of a bulking agent like glycine or mannitol if the peptide amount is very small.

      • Freeze the samples quickly (e.g., in liquid nitrogen) before lyophilization to promote the formation of a fine, fluffy powder that is easier to reconstitute.

  • Potential Cause 3: Sample Breakthrough.

    • Why it Happens: The sample is not retained on the column during loading. This is common for very polar peptides or when the sample is dissolved in a solvent that is too strong (too much organic).[13]

    • Recommended Action:

      • Dissolve the crude peptide in a minimal amount of a weak solvent (e.g., Mobile Phase A or water with 5% ACN).

      • If solubility is an issue, use a stronger solvent like DMSO but inject the smallest possible volume.[13]

      • Consider a "dry loading" technique where the peptide is pre-adsorbed onto a small amount of C18 silica and then loaded onto the column.

Section 3: Diagrams and Workflows

Visual aids can clarify complex decision-making processes in peptide purification.

G start_node Crude Peptide Post-Cleavage (Synthesized with HOAt) process_node1 Crude Peptide Solution start_node->process_node1 Dissolve in weak solvent process_node process_node analytical_node analytical_node decision_node decision_node end_node end_node analytical_node1 Analytical RP-HPLC (Scouting Gradient) process_node1->analytical_node1 Inject small aliquot analytical_node2 Mass Spectrometry (Confirm Mass of Target) analytical_node1->analytical_node2 decision_node1 Purity > 95%? analytical_node2->decision_node1 end_node1 Product is Pure (Lyophilize) decision_node1->end_node1 Yes process_node2 Preparative RP-HPLC (Optimized Gradient) decision_node1->process_node2 No process_node3 Collect Fractions process_node2->process_node3 analytical_node3 Analytical RP-HPLC (Check Fraction Purity) process_node3->analytical_node3 process_node4 Pool Pure Fractions analytical_node3->process_node4 process_node4->end_node1

Caption: General workflow for peptide purification and analysis.

G problem_node Problem: Co-eluting Impurity decision_node1 Is impurity mass +56 Da (t-Butyl)? problem_node->decision_node1 decision_node decision_node action_node action_node result_node Purity Improved action_node1 Re-cleave peptide with fresh cocktail & more scavenger decision_node1->action_node1 Yes decision_node2 Is impurity mass -18 Da (Aspartimide)? decision_node1->decision_node2 No action_node1->result_node Verify by MS action_node2 Optimize HPLC: - Slower gradient - Different pH (if stable) - Different stationary phase decision_node2->action_node2 Yes decision_node3 Is impurity mass same as product? decision_node2->decision_node3 No action_node2->result_node Analyze fractions action_node3 Likely an epimer. Attempt separation via chiral chromatography or optimize HPLC aggressively. decision_node3->action_node3 Yes action_node3->result_node Analyze fractions

Caption: Troubleshooting decision tree for co-eluting impurities.

Section 4: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt them based on the specific properties of your peptide.

Protocol 1: Crude Peptide Precipitation and Preparation

This protocol is designed to remove a significant portion of organic scavengers and byproducts before HPLC purification.

  • Cleavage: After cleaving the peptide from the resin with a suitable TFA cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane), filter to remove the resin.

  • Volume Reduction: Reduce the volume of the TFA solution to ~10% of the original volume using a stream of nitrogen or rotary evaporation. Caution: Do not evaporate to complete dryness, as the peptide may be difficult to redissolve.

  • Precipitation: Add the concentrated peptide solution dropwise into a 50-fold excess of ice-cold diethyl ether in a centrifuge tube. A white precipitate (the crude peptide) should form immediately.

  • Pelleting: Vortex the mixture briefly and centrifuge at 3000 x g for 5 minutes.

  • Washing: Carefully decant the ether. Add fresh cold ether, vortex to wash the pellet, and centrifuge again. Repeat this wash step two more times.

  • Drying: After the final wash, decant the ether and dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether. The crude peptide is now ready for purification.

Protocol 2: Standard RP-HPLC Purification

This protocol outlines a general method for purifying a crude peptide.

  • Sample Preparation: Dissolve the crude peptide pellet in an appropriate solvent. Start with Mobile Phase A (0.1% TFA in H₂O). If solubility is poor, add the minimum amount of Mobile Phase B (0.1% TFA in ACN) or DMSO to achieve dissolution.[13] Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the preparative C18 column with at least 5 column volumes of the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Injection and Gradient Elution: Inject the filtered sample onto the column. Begin the optimized gradient elution developed during the analytical scouting run.

    • Table 2: Example HPLC Gradients

      Run Type Time (min) Flow Rate (mL/min) % Mobile Phase B Purpose
      Scouting 0-5 1.0 5 Equilibration
      5-35 1.0 5 -> 95 Broad separation of all components
      35-40 1.0 95 Column wash
      40-45 1.0 95 -> 5 Return to initial conditions
      Preparative 0-10 20.0 30 Equilibration & Loading
      (for peptide eluting at 40% B) 10-50 20.0 30 -> 50 Shallow gradient for high-resolution separation
      50-55 20.0 50 -> 95 Column wash

      | | 55-60 | 20.0 | 95 -> 30 | Return to initial conditions |

  • Fraction Collection: Collect fractions based on the UV chromatogram (typically monitored at 214 nm and 280 nm). Collect the main peak in multiple smaller fractions.

  • Purity Analysis: Analyze each collected fraction using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

  • Pooling and Lyophilization: Combine the pure fractions, dilute with water if necessary to reduce the ACN concentration below 40%, and freeze-dry to obtain the final purified peptide as a fluffy white powder.

References

  • Vertex AI Search, based on "The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis". [Source 1]
  • Vertex AI Search, based on "The Role of HOBt and HBTU in Peptide Coupling Reactions". [Source 2]
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-777. [Link]

  • Vertex AI Search, based on "DCC Coupling With HOBt Activ
  • Vertex AI Search, based on Reddit discussion on "wetted" HOBt hydr
  • ResearchGate. (2021). Is it possible to have HOAt as impurity after the cleavage from the resin (in SPPS)? [Link]

  • Vertex AI Search, based on "The Essential Role of HOAt in Modern Peptide Synthesis". [Source 9]
  • Vertex AI Search, based on "The Chemical Synthesis of Peptides: Understanding the Role of HO
  • ResearchGate. Solid Phase Peptide Synthesis - Science topic. [Link]

  • Vertex AI Search, based on "Bachem – Insights into Peptide Chemistry Achievements...". [Source 13]
  • Cytiva. Protein purification troubleshooting guide. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Dong, M. et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Vertex AI Search, based on "Peptide synthesis. Part 12...". [Source 18]
  • Biotage. (2023). How to prevent breakthrough during your peptide purification with flash chromatography. [Link]

  • Vertex AI Search, based on "When your his-tagged constructs don't bind...". [Source 23]
  • Fields, G.B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Google Patents. (2009). US20090171068A1 - Method of peptide synthesis.
  • Vertex AI Search, based on "Peptide Hand Synthesis Part 5: Coupling Amino Acids". [Source 27]

Sources

Technical Support Center: Overcoming Poor Coupling Efficiency with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I've designed this guide to address one of the most common and frustrating challenges in the field: achieving efficient peptide bond formation when working with sterically hindered amino acids. This resource moves beyond simple protocols to explain the underlying chemistry, helping you make informed decisions to rescue difficult syntheses and improve the purity and yield of your target peptides.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction failing or showing low efficiency specifically when I use amino acids like Val, Ile, Aib, or N-methylated residues?

A1: The primary reason for poor coupling efficiency with these residues is steric hindrance . This occurs at two levels:

  • Incoming Amino Acid: The bulky side chains of amino acids like Valine (Val), Isoleucine (Ile), and Threonine (Thr), or the α,α-disubstituted nature of aminoisobutyric acid (Aib), physically obstruct the incoming activated carboxyl group from approaching the N-terminal amine of the growing peptide chain on the solid support.[1] This slows down the rate of peptide bond formation significantly.[2]

  • Peptide-Resin N-terminus: The challenge is compounded when the N-terminal residue on the resin is itself sterically bulky. For instance, coupling an incoming Fmoc-Val-OH to a resin-bound isoleucine is notoriously difficult because both the nucleophile (the amine) and the electrophile (the activated carboxyl group) are sterically congested.

Furthermore, sequences rich in hydrophobic and bulky amino acids are prone to forming secondary structures (e.g., β-sheets) and aggregating on the resin.[3] This aggregation can physically block reactive sites, leading to a complete failure of both coupling and deprotection steps.[3]

Q2: My standard coupling protocol with HBTU/HOBt isn't working for a difficult coupling. What is my first and simplest troubleshooting step?

A2: Before resorting to more complex solutions, the most straightforward and often effective strategy is to perform a double coupling .[4] After the initial coupling reaction time has elapsed, simply drain the reaction vessel and add a fresh solution of the activated amino acid and coupling reagents to the resin.

Why this works: A single coupling, even if extended, may not be sufficient to drive the reaction to completion due to the slow reaction kinetics of hindered systems.[1] By introducing a fresh batch of reagents, you replenish the concentration of the active ester and drive the equilibrium towards product formation, acylating the remaining free amines. This is particularly useful for incorporating challenging residues like arginine or for any amino acid following a proline.[4]

Q3: When should I switch my coupling reagent? And what are the best options for sterically hindered amino acids?

A3: If double coupling with standard reagents like HBTU or PyBOP fails, it's time to switch to a more potent activation strategy. The choice of reagent is critical for success.[5]

The Causality Behind Reagent Choice: The efficiency of a coupling reagent is linked to the reactivity of the active ester it forms. Reagents based on more acidic additives (with lower pKa values) generate more reactive esters.[6]

  • Uronium/Aminium Reagents: These are generally the go-to choice for difficult couplings.

    • HATU: This reagent is based on the additive HOAt (1-hydroxy-7-azabenzotriazole). HOAt is more acidic than HOBt and its pyridine nitrogen provides anchimeric assistance, making HATU one of the most efficient coupling reagents for hindered systems.[6][7]

    • HCTU: Based on 6-Cl-HOBt, HCTU offers higher reaction rates than HBTU and is a cost-effective, highly efficient alternative.[5]

    • COMU: This modern reagent incorporates Oxyma Pure, which is not only highly effective but also safer, as it avoids the potentially explosive byproducts associated with HOBt/HOAt-based reagents.[5][8] COMU is particularly well-suited for microwave-assisted SPPS.[5]

  • Carbodiimides:

    • DIC/Oxyma or DIC/HOBt: While diisopropylcarbodiimide (DIC) is a classic activator, its true power for hindered couplings is unlocked when used with a highly reactive additive like Oxyma Pure or HOBt.[9][10] This combination is highly effective and a staple in many labs.

  • Specialty Reagents for Extreme Cases:

    • Amino Acid Fluorides (e.g., using TFFH): For the most challenging couplings, such as incorporating Aib, converting the amino acid to its fluoride derivative is an extremely effective strategy.[5] These are among the most reactive acylating species used in SPPS.[9]

Data Presentation: Comparison of Common Coupling Reagents for Hindered Systems
Reagent FamilyExample(s)Additive BaseRelative ReactivityKey Advantages & Considerations
Aminium/Uronium HATU, HCTU, COMUHOAt, 6-Cl-HOBt, Oxyma PureVery HighFast reactions, highly efficient for hindered residues.[6][7] HATU and COMU are often considered superior.[5] Use slight excess to avoid guanidinylation side reactions.
Phosphonium PyBOP, PyAOPHOBt, HOAtHighExcellent for routine and difficult couplings.[6] Does not cause guanidinylation, so can be used in larger excess, which is beneficial for slow reactions.[6]
Carbodiimide DICHOBt, Oxyma PureModerate to HighCost-effective and reliable. Efficiency is highly dependent on the additive used.[9]
Acid Halide Precursors TFFHN/AHighestGenerates highly reactive amino acid fluorides in situ.[5] Excellent for α,α-disubstituted amino acids like Aib.[9]
Q4: I'm still seeing incomplete coupling even with HATU. What other parameters can I adjust?

A4: Beyond the coupling reagent itself, several other factors can be optimized:

  • Increase Reagent Concentration: For bimolecular reactions like peptide coupling, concentration matters. Increasing the concentration of the amino acid and coupling reagents (e.g., from 0.2 M to 0.5 M) increases the probability of successful molecular collisions.[4]

  • Extend Coupling Time: Sterically hindered couplings are slow. Extending the reaction time from a standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[3]

  • Elevate the Temperature: Performing the coupling at an elevated temperature (e.g., 40-50°C) can provide the necessary activation energy to overcome the steric barrier. Microwave peptide synthesizers excel at this, as they can rapidly and uniformly heat the reaction, often completing difficult couplings in minutes that would take hours conventionally.[11]

  • Change the Solvent: If peptide aggregation is suspected, standard solvents like DMF may not be sufficient to solvate the growing peptide chain.[3]

    • Switch to a more effective solubilizing solvent like N-Methyl-2-pyrrolidone (NMP) .[3]

    • Consider using a solvent mixture, such as DMSO/NMP , to disrupt secondary structures.[10]

  • Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help break up aggregates and improve resin swelling and solvation.[3][12]

Troubleshooting Workflows & Experimental Protocols

Workflow for a Failed Coupling Reaction

This diagram outlines a logical progression for troubleshooting an incomplete coupling, starting with the simplest and most common fixes.

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) double_couple Perform a Second Coupling (Double Couple) start->double_couple re_evaluate Re-test for Free Amines double_couple->re_evaluate change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, COMU) re_evaluate->change_reagent Positive success Coupling Successful: Proceed with Synthesis re_evaluate->success Negative cap_step Cap Unreacted Amines with Acetic Anhydride re_evaluate->cap_step Still Positive (Consider Capping) optimize_conditions Optimize Reaction Conditions change_reagent->optimize_conditions protocol_temp Increase Temperature (Conventional or Microwave) optimize_conditions->protocol_temp protocol_time Extend Coupling Time (e.g., 4h to overnight) optimize_conditions->protocol_time protocol_solvent Change Solvent (NMP, DMSO/NMP) optimize_conditions->protocol_solvent protocol_temp->re_evaluate protocol_time->re_evaluate protocol_solvent->re_evaluate

Caption: A step-by-step troubleshooting workflow for failed coupling reactions.

Experimental Protocol 1: Standard Double Coupling Procedure

This protocol assumes a 0.1 mmol synthesis scale.

  • Initial Coupling:

    • Dissolve 4 equivalents (0.4 mmol) of the Fmoc-amino acid in your chosen solvent (e.g., DMF).

    • Add 3.9 equivalents (0.39 mmol) of coupling reagent (e.g., HCTU) and 8 equivalents (0.8 mmol) of a tertiary base like N,N-Diisopropylethylamine (DIPEA).

    • Allow to pre-activate for 2-5 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

  • Resin Wash:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 10 mL) to remove excess reagents and byproducts.

  • Second Coupling:

    • Prepare a fresh solution of activated amino acid exactly as described in Step 1.

    • Add this new solution to the same peptide-resin.

    • Agitate for another 1-2 hours at room temperature.

  • Final Wash and Monitoring:

    • Drain the vessel and wash the resin with DMF (3x) and DCM (3x).

    • Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates a complete reaction.

Experimental Protocol 2: Coupling with DIC/Oxyma Pure

This protocol is highly effective for hindered couplings and is a robust alternative to uronium-based reagents.

  • Reagent Preparation:

    • Prepare a 0.5 M solution of the Fmoc-amino acid in DMF.

    • Prepare a 0.5 M solution of Oxyma Pure in DMF.

    • Prepare a 0.5 M solution of DIC in DMF.

  • Coupling Reaction:

    • To the deprotected peptide-resin, add 4 equivalents of the Fmoc-amino acid solution.

    • Add 4 equivalents of the Oxyma Pure solution.

    • Add 4 equivalents of the DIC solution.

    • Note: The order of addition is important. Add the DIC last.

  • Reaction and Monitoring:

    • Agitate the mixture for 2-4 hours at room temperature. For extremely difficult couplings (e.g., Aib-Aib), this can be extended or performed at elevated temperatures (40°C).[13]

    • Wash the resin and monitor for completion as described in Protocol 1.

Mechanism: How Uronium Reagents like HATU Work

The superior performance of reagents like HATU is due to the formation of a highly reactive OAt-ester intermediate.

G cluster_0 Activation Step cluster_1 Coupling Step AA_COOH Fmoc-AA-COOH Active_Ester Fmoc-AA-OAt (Highly Reactive Ester) AA_COOH->Active_Ester HATU HATU HATU + Base Peptide_Bond Fmoc-AA-NH-Peptide-Resin Active_Ester->Peptide_Bond Peptide_Amine Peptide_Amine H₂N-Peptide-Resin

Caption: Activation of a carboxylic acid by HATU to form a reactive OAt-ester.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Fields, G. B. (1994). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 17-29). Humana Press. [Link]

  • Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080–8082. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?[Link]

  • Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]

  • Biotage. (2023). Using double coupling to improve your peptide synthesis. [Link]

  • Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • ResearchGate. (2023). Stirring Peptide Synthesis to a New Level of Efficiency | Request PDF. [Link]

  • Scienmag. (2023). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. [Link]

  • Aapptec Peptides. SYNTHESIS NOTES. [Link]

Sources

Validation & Comparative

3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one vs HOBt in peptide synthesis

HOOBt is not merely a safer alternative; it is a chemically superior one. It offers faster coupling kinetics, higher yields, and most importantly, a greater degree of protection against racemization. [1][4]For researchers engaged in the synthesis of complex, sensitive, or long peptides, and particularly for fragment condensation, HOOBt is the authoritative recommendation. The transition from HOBt to HOOBt represents a clear step forward, enhancing both the quality of the final peptide product and the safety of the professionals who synthesize it. As the field continues to evolve, other additives like OxymaPure also present compelling, non-explosive options, but the proven efficacy and reactivity of HOOBt secure its place as a premier coupling additive. [1][12][13]

References

  • Vertex AI Search. (2024). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Fiveable. (n.d.). HOBt Definition - Organic Chemistry Key Term.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Safety and Handling for 1-Hydroxybenzotriazole (HOBt) in Industrial Settings.
  • ACS Publications. (2010, November 19).
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • YouTube. (2023, February 1).
  • YouTube. (2023, February 8). Diazetidine By-Product Formation With DCC + HOBt Mechanism | Organic Chemistry.
  • Common Organic Chemistry. (n.d.). Hydroxybenzotriazole (HOBt).
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides.
  • ResearchGate. (2025, August 9). Explosive properties of 1-hydroxybenzotriazoles | Request PDF.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Benchchem. (n.d.). HBTU Coupling Reactions: A Technical Support Center.
  • RSC Advances (RSC Publishing). (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Scribd. (n.d.). Lab Safety: 1-Hydroxybenzotriazole | PDF | Carbon Dioxide | Working Conditions.
  • ResearchGate. (2025, August 6).
  • CHIMIA. (n.d.). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides.
  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • SIELC Technologies. (2018, May 16). This compound.
  • PubMed. (n.d.). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Peptide synthesis. Part 12. 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonyl amino acids as self-indicating reagents for solid phase peptide synthesis.
  • MDPI. (n.d.).
  • Luxembourg Bio Technologies. (n.d.). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive.
  • NIH. (n.d.). Introduction to Peptide Synthesis.
  • NIH. (n.d.). Continuous Flow Synthesis of Benzotriazin-4(3H)
  • Google Patents. (n.d.). US20090171068A1 - Method of peptide synthesis.
  • PubChem. (n.d.). 3-hydroxy-1,2,3-benzotriazin-4(3H)-one.
  • Merck Millipore. (n.d.). Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®.

comparative efficiency of HOOBt and its derivatives as coupling additives

Author: BenchChem Technical Support Team. Date: February 2026

< A Comparative Guide to the Efficiency of HOOBt and Its Derivatives as Coupling Additives

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the formation of the amide bond is the cornerstone reaction. The efficiency and fidelity of this step dictate the yield and purity of the final peptide. Coupling additives are instrumental in enhancing reaction rates and, crucially, in suppressing side reactions like racemization. For decades, 1-Hydroxybenzotriazole (HOBt) was the gold standard. However, safety concerns regarding its explosive nature have catalyzed the development of safer and more efficient alternatives.[1][2] This guide provides an in-depth comparative analysis of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), also known as HODhbt, and its derivatives, evaluating their performance against traditional and other modern coupling additives. We will delve into the mechanistic underpinnings of their efficacy, present comparative experimental data, and provide validated protocols for their application and evaluation.

Introduction: The Imperative of Efficient Amide Bond Formation

The stepwise assembly of amino acids on a solid support (SPPS) involves two critical, repeated steps: the deprotection of the N-terminal amino group and the coupling of the next amino acid.[3][4] The coupling reaction is an acylation where the carboxyl group of an incoming N-protected amino acid is activated to react with the free N-terminal amine of the growing peptide chain.[1]

This activation is typically achieved using a carbodiimide reagent, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC).[1] However, carbodiimides alone lead to the formation of a highly reactive O-acylisourea intermediate. This intermediate, while necessary for the reaction, is prone to two major side reactions:

  • Racemization: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone, which can easily tautomerize, leading to a loss of chiral integrity at the α-carbon.[5][6] This is particularly problematic for all amino acids except glycine and proline.[1]

  • N-acylurea Formation: An intramolecular rearrangement of the O-acylisourea can occur, forming a stable, unreactive N-acylurea, which terminates the peptide chain.[7]

To mitigate these issues, nucleophilic additives are introduced. These additives react with the O-acylisourea intermediate to form a more stable, yet sufficiently reactive, active ester. This strategy effectively intercepts the pathway to racemization and N-acylurea formation, enhancing both yield and enantiomeric purity.[5][8]

The Evolution from Benzotriazoles: HOOBt and its Contemporaries

For many years, HOBt was the most widely used additive, prized for its ability to form reactive OBt esters and suppress racemization.[1][8] However, its classification as a desensitized explosive prompted a shift towards safer alternatives.[2] This led to the prominence of reagents like Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate), which is non-explosive and demonstrates coupling efficiencies superior to HOBt and comparable to the more reactive, but also explosive, HOAt (1-Hydroxy-7-azabenzotriazole).[2][9][10]

Within this context, HOOBt (HODhbt) emerged as a highly effective additive. The active esters generated from HOOBt are noted to be more reactive than those derived from HOBt.[1] This increased reactivity can lead to faster and more complete coupling reactions, which is especially beneficial for sterically hindered amino acids or "difficult" sequences.

Mechanism of Action: The Role of the Active Ester

The primary function of coupling additives like HOOBt is to convert the highly reactive O-acylisourea intermediate into a more manageable active ester. This process preserves the activation of the carboxyl group while minimizing undesirable side reactions.

Coupling_Mechanism cluster_activation Carbodiimide Activation cluster_side_reactions Undesirable Pathways cluster_additive_pathway Additive-Mediated Pathway R_COOH R-COOH (Amino Acid) O_acylisourea O-Acylisourea (Highly Reactive) R_COOH->O_acylisourea + Carbodiimide N_acylurea N-Acylurea (Chain Termination) O_acylisourea->N_acylurea Rearrangement Oxazolone Oxazolone (Racemization) O_acylisourea->Oxazolone Cyclization Active_Ester HOOBt Active Ester (Stable Intermediate) O_acylisourea->Active_Ester + HOOBt (Fast) HOOBt HOOBt (Additive) Peptide_Bond Peptide Bond (Desired Product) Active_Ester->Peptide_Bond + H₂N-Peptide

Caption: General mechanism of carbodiimide-mediated coupling with an additive like HOOBt.

Comparative Efficiency Analysis

The "efficiency" of a coupling additive is a multifactorial assessment based on several key performance indicators:

  • Coupling Rate (Kinetics): How quickly the amide bond is formed. Faster rates are crucial for automated synthesis and for coupling sterically hindered residues.

  • Yield: The percentage of the desired peptide product obtained. This is directly impacted by the completeness of the coupling and the prevention of terminating side reactions.

  • Racemization Suppression: The ability to preserve the chiral integrity of the amino acid being coupled. This is often the most critical parameter for biologically active peptides.

  • Solubility and Stability: Practical considerations for use in automated synthesizers, where reagents are often prepared as stock solutions.

HOOBt vs. HOBt and Oxyma Pure

Experimental evidence consistently shows that modern additives outperform the classic HOBt, primarily due to safety and efficiency.

  • Against HOBt: HOOBt forms more reactive active esters than HOBt.[1] This translates to faster reaction times and potentially higher yields, especially in difficult couplings. In studies comparing racemization, additives like Oxyma Pure (which has a pKa of 4.60, identical to HOBt) have been shown to provide significantly better racemization suppression than HOBt.[2] For instance, in a model fragment coupling, the use of Oxyma Pure/DIC led to only 3.8% epimerization compared to 8.9% with HOBt/DIC.[2]

  • Against Oxyma Pure: Oxyma Pure is a highly effective, non-explosive additive that has become a new standard.[2][9] It exhibits a remarkable ability to suppress racemization and provides high coupling efficiency.[10] Direct comparative data between HOOBt and Oxyma Pure in identical systems is less common in foundational literature, but both are considered superior to HOBt. The choice between them may depend on the specific peptide sequence, cost, and solubility in the chosen solvent system.

HOOBt Derivatives and Uronium Salts

The core structure of additives has been incorporated directly into "stand-alone" coupling reagents, typically as uronium/aminium or phosphonium salts. These reagents, such as HATU (HOAt-based) and HBTU (HOBt-based), do not require a separate carbodiimide.

More recent developments include uronium salts derived from novel oximes, such as TOMBU and COMBU, which are derived from Oxyma-B.[11] Studies show these newer reagents can offer better performance than HBTU in terms of preserving chiral integrity and achieving higher yields, though they may be slightly less efficient than COMU (an Oxyma Pure-based uronium salt).[11] The stability of these reagents in solution is also a key factor; aminium salts like HBTU and HATU are generally more stable in DMF stock solutions than many uronium salts.[11]

Data Summary

The following table collates representative data from various studies to provide a comparative overview. Absolute values can vary significantly based on the specific peptide model and conditions used.

Additive / ReagentRelative Coupling RateRacemization SuppressionSafety ProfileKey Characteristics
HOBt StandardGoodExplosive Hazard[1][2]Historical benchmark, now largely replaced.
HOAt Very HighExcellentExplosive Hazard[1]Highly efficient but has safety concerns.
Oxyma Pure HighExcellentNon-Explosive[2][9]Excellent HOBt replacement, high efficiency.[10]
HOOBt (HODhbt) HighVery GoodNo explosive warningForms highly reactive esters.[1]
COMU (Oxyma-based) Very HighExcellentNon-Explosive[11]Highly efficient, better solubility and safety than HBTU.[1]
HBTU (HOBt-based) HighGoodContains HOBt[1]Widely used, but can cause guanidinylation side reaction.[12]
HATU (HOAt-based) Very HighExcellentContains HOAt[1]One of the most efficient reagents, especially for difficult couplings.

Experimental Protocols for Evaluation

To ensure the trustworthiness of any comparison, standardized and self-validating experimental protocols are essential. Here, we provide a methodology for a standard coupling reaction and a crucial assay for quantifying racemization.

Protocol for a Standard Coupling Reaction (Manual SPPS)

This protocol assumes a Fmoc/tBu strategy on a 0.1 mmol scale.

  • Resin Preparation: Swell 135 mg of Rink Amide resin (loading ~0.74 mmol/g) in dimethylformamide (DMF) for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 2 mL of 20% piperidine in DMF for 3 minutes. Drain. Repeat with a second 2 mL treatment for 10 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Activation (The Test Step):

    • In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq).

    • Add the coupling additive (e.g., HOOBt) (0.4 mmol, 4 eq).

    • Add the activator, DIC (0.4 mmol, 4 eq).

    • Add a minimal amount of DMF to dissolve and allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL).

  • Confirmation (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

Protocol for Assessing Racemization

This protocol uses a model dipeptide that is highly sensitive to racemization, allowing for clear quantification by chiral HPLC. The coupling of Z-Phe-Val-OH to H-Pro-NH₂ is a challenging model.[2]

Racemization_Workflow cluster_reaction Peptide Coupling Reaction cluster_analysis Analysis Reactants Z-Phe-Val-OH + H-Pro-NH₂ Conditions DIC + Additive (e.g., HOOBt) in DMF Reactants->Conditions Product Crude Z-Phe-Val-Pro-NH₂ (mixture of LL and DL epimers) Conditions->Product HPLC Chiral HPLC Analysis Product->HPLC Inject Sample Chromatogram Chromatogram (Separated Peaks for LL and DL) HPLC->Chromatogram Quantification Quantify %DL Isomer (Area Under Curve) Chromatogram->Quantification

Caption: Experimental workflow for quantifying racemization via chiral HPLC.

  • Reaction Setup: In a vial, dissolve Z-Phe-Val-OH (1 eq) and the test additive (e.g., HOOBt, 1.1 eq) in DMF.

  • Initiation: Add H-Pro-NH₂ (1.1 eq) and DIC (1.1 eq) to the solution.

  • Reaction: Stir at room temperature for a defined period (e.g., 2 hours).

  • Workup: Quench the reaction, and perform a standard aqueous workup to isolate the crude peptide product.

  • Analysis: Dissolve the crude product in a suitable solvent (e.g., acetonitrile/water). Analyze by reverse-phase chiral HPLC.

  • Quantification: The LL (desired) and DL (racemized) epimers will have different retention times. Integrate the peak areas to calculate the percentage of the DL epimer, which corresponds to the level of racemization.[2][10]

Conclusion and Recommendations

The selection of a coupling additive is a critical decision in peptide synthesis that directly influences product quality and process efficiency. While HOBt laid the groundwork for modern coupling chemistry, its safety profile makes it obsolete for new process development.

HOOBt stands as a highly effective additive, offering the advantage of forming more reactive esters than HOBt, which can be beneficial for accelerating difficult couplings.[1]

For general use, Oxyma Pure has emerged as a robust, safe, and highly efficient alternative, demonstrating superior racemization suppression and coupling efficiency compared to HOBt.[2][9][10] Its incorporation into uronium salts like COMU has further advanced the field, providing stand-alone reagents that are safer and often more efficient than their HOBt-based predecessors like HBTU.[1][11]

Recommendations for Researchers:

  • For Routine Synthesis: The combination of DIC with Oxyma Pure is an excellent, cost-effective, and safe starting point, providing high performance for most applications.[1]

  • For Difficult Couplings: For sterically hindered amino acids, N-methylated residues, or sequences prone to aggregation, a more potent stand-alone reagent like HATU or COMU is recommended.[1] The choice between them may be guided by cost and the specific challenges of the sequence.

  • For Racemization-Prone Residues: When coupling amino acids highly susceptible to racemization (e.g., His, Cys), using a highly suppressive additive like Oxyma Pure or HOAt (if safety protocols permit) is critical.[13] The use of base-free conditions (e.g., DIC/additive) is often preferred over uronium/aminium salt methods which require a tertiary base.[1]

Ultimately, the optimal choice will always be sequence-dependent. It is strongly recommended that researchers perform comparative test couplings, using a validated racemization assay as described above, to determine the most effective additive or reagent for their specific target peptide.

References

  • Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • YouTube. DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. (2023-02-01).
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04).
  • Subirós-Funosas, L., et al. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules. (2016).
  • Subirós-Funosas, L., et al. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry. (2009-09-21).
  • Luxembourg Bio Technologies. Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. (2009-07-02).
  • Miyazawa, T., et al. Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. International Journal of Peptide and Protein Research. (1992-04).
  • Jad, Y. E., et al. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. (2022-02-09).
  • Merck Millipore. Novabiochem® - Oxyma Pure. (2009).
  • YouTube. Diazetidine By-Product Formation With DCC + HOBt Mechanism | Organic Chemistry. (2023-02-08).
  • Speciality Chemicals. Optimizing Peptide Synthesis: The Role of HOOBT in Reducing Racemization.
  • Zhang, C., et al. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. (2023-09-01).
  • El-Faham, A., & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (2011-08-26).
  • Akaji, K., & Aimoto, S. Comparison of Peptide Coupling Reagents COMU and HCTU. (2011).
  • ResearchGate. Synthesis and Application of N Hydroxylamine Derivatives as Potential Replacements for HOBt. (2018).
  • Miyazawa, T., et al. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research. (1991-09).
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • ResearchGate. Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 1: Coupling efficiency study. (2002).
  • Aapptec Peptides. Coupling Reagents.
  • BenchChem. A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
  • Wang, Z., et al. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules. (2022-03-29).
  • Kent, S. B. H., & Milton, R. C. de L. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Journal of the American Chemical Society. (2021).
  • CEM Corporation. SPPS Reagents Explained: A Complete Guide. (2023-09-25).
  • ChemRxiv. A Novel Hybrid SPPS/LPPS Strategy for the Synthesis of Tirzepatide via Native Chemical Ligation. (2023).

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Navigating the Labyrinth of Difficult Peptide Sequences: A Comparative Guide to HOOBt and HATU Coupling Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher at the Bench: A Senior Application Scientist's Perspective on Optimizing the Synthesis of Challenging Peptides.

In the intricate world of peptide synthesis, the assembly of amino acids into a precise sequence is both an art and a science. While many peptide chains are synthesized with routine efficiency, researchers inevitably encounter "difficult sequences" that present formidable challenges to even the most established protocols. These sequences, often characterized by sterically hindered or N-methylated amino acids, and a propensity for on-resin aggregation, can lead to frustratingly low yields, incomplete couplings, and a loss of stereochemical integrity through racemization.

This guide provides an in-depth, comparative analysis of two powerful reagents in the peptide chemist's arsenal for tackling these difficult sequences: 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one (HOOBt), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). We will delve into their mechanisms of action, evaluate their performance with supporting evidence from the literature, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific synthetic challenges.

The Challenge of "Difficult" Peptide Sequences

Difficult peptide sequences are not defined by a single characteristic but rather a confluence of factors that hinder efficient peptide bond formation. These include:

  • Steric Hindrance: The presence of bulky amino acid side chains (e.g., Val, Ile) or α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) can physically obstruct the approach of the activated carboxyl group to the N-terminal amine.

  • N-Methylated Amino Acids: The substitution of the amide proton with a methyl group significantly reduces the nucleophilicity of the N-terminal amine and can promote the formation of cis-amide bonds, disrupting secondary structures.

  • On-Resin Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) and aggregate through intermolecular hydrogen bonding. This can lead to poor solvation of the reactive termini, resulting in incomplete deprotection and coupling steps.

  • Racemization: The activation of the carboxylic acid of an amino acid can lead to the abstraction of the α-proton, resulting in a loss of stereochemical purity. This is particularly problematic during the coupling of peptide fragments.

The choice of coupling reagent is paramount in overcoming these hurdles. An ideal reagent should offer high reactivity to drive sterically hindered couplings to completion, while simultaneously minimizing the risk of racemization.

This compound (HOOBt): The Racemization Suppressor

HOOBt, also known as 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODhbt), is a highly effective additive used in conjunction with carbodiimides like N,N'-diisopropylcarbodiimide (DIC) for peptide bond formation. Its primary role is to suppress racemization and enhance coupling efficiency.

Mechanism of Action

When used with a carbodiimide, HOOBt functions by converting the O-acylisourea intermediate, which is prone to racemization via oxazolone formation, into a more reactive and less racemization-prone active ester. ODhbt esters, formed from HOOBt, are more reactive than the corresponding HOBt esters.[1] The reaction proceeds as follows:

HOOBt_Mechanism cluster_activation Activation cluster_ester_formation Active Ester Formation cluster_coupling Coupling R-COOH Fmoc-AA-OH O-acylisourea O-Acylisourea (prone to racemization) R-COOH->O-acylisourea + DIC DIC DIC->O-acylisourea ODhbt_ester ODhbt Ester (highly reactive, low racemization) O-acylisourea->ODhbt_ester + HOOBt HOOBt HOOBt Peptide_bond Fmoc-AA-NH-Peptide-Resin ODhbt_ester->Peptide_bond + H2N-Peptide H₂N-Peptide-Resin H2N-Peptide->Peptide_bond

Figure 1: Mechanism of peptide coupling using DIC and the additive HOOBt.

A standalone coupling reagent derived from HOOBt, 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), has also been developed. DEPBT mediates amide bond formation with a remarkable resistance to racemization and is particularly useful for coupling fragments and for cyclization reactions.[2][3]

Performance in Difficult Sequences
  • Racemization Suppression: HOOBt is recognized as being more effective than the classic additive HOBt in preventing racemization.[4] This makes it an excellent choice for segment condensation and for coupling amino acids that are particularly prone to epimerization. DEPBT, the HOOBt-based standalone reagent, has been shown to be superior to many common phosphonium and uronium reagents in minimizing racemization.[5]

  • Sterically Hindered Couplings: The higher reactivity of ODhbt esters compared to OBt esters provides an advantage in couplings involving sterically hindered amino acids.[1]

HATU: The High-Efficiency Powerhouse

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a uronium/aminium-based standalone coupling reagent that incorporates the additive 7-aza-1-hydroxybenzotriazole (HOAt). It is renowned for its high coupling efficiency and speed, making it a go-to reagent for the most challenging peptide sequences.

Mechanism of Action

HATU, in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA), activates the carboxylic acid of an N-protected amino acid to form a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides "anchimeric assistance" during the aminolysis step, further accelerating the coupling reaction.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling R-COOH Fmoc-AA-OH OAt_ester OAt Ester (highly reactive) R-COOH->OAt_ester + HATU HATU HATU->OAt_ester Base Base (e.g., DIPEA) Base->OAt_ester Peptide_bond Fmoc-AA-NH-Peptide-Resin OAt_ester->Peptide_bond + H2N-Peptide H₂N-Peptide-Resin H2N-Peptide->Peptide_bond

Figure 2: Mechanism of peptide coupling using HATU.

Performance in Difficult Sequences
  • Sterically Hindered and N-Methylated Amino Acids: HATU is exceptionally effective for coupling sterically hindered amino acids and N-methylated residues, where other reagents may fail.[1] Its high reactivity can overcome the steric bulk and reduced nucleophilicity associated with these challenging monomers.

  • Aggregation-Prone Sequences: The rapid coupling kinetics of HATU can be advantageous in synthesizing aggregation-prone sequences by minimizing the time the growing peptide chain is exposed to conditions that favor aggregation.

  • Side Reactions: A potential drawback of HATU and other uronium/aminium reagents is the possibility of guanidinylation of the N-terminal amine if the reagent is used in excess.[6] This side reaction terminates the peptide chain. Therefore, it is recommended to use HATU in slight excess or equimolar amounts relative to the carboxylic acid.

Head-to-Head Comparison: HOOBt vs. HATU

FeatureDIC/HOOBtHATU
Reagent Type Additive with CarbodiimideStandalone Uronium/Aminium Reagent
Active Intermediate ODhbt EsterOAt Ester
Reactivity High (more reactive than HOBt)Very High
Racemization Suppression ExcellentVery Good
Sterically Hindered AA GoodExcellent
N-Methylated AA ModerateExcellent
Side Reactions Formation of insoluble urea byproduct (with DIC)Guanidinylation of N-terminus (if in excess)
Cost Generally lowerHigher

Experimental Data Insights

For instance, in the synthesis of the difficult ACP(65-74) fragment, HATU is a commonly employed and effective coupling reagent.[5] On the other hand, DEPBT, a standalone reagent based on HOOBt, has demonstrated superior performance in suppressing racemization during fragment condensations compared to HATU.[6] This suggests that for applications where minimizing racemization is the absolute priority, such as in the coupling of peptide fragments, a HOOBt-based method may be preferable. Conversely, for single amino acid couplings involving extreme steric hindrance, the superior reactivity of HATU is often the deciding factor.

Experimental Protocols

The following are representative protocols for solid-phase peptide synthesis (SPPS) using DIC/HOOBt and HATU. These protocols assume a standard Fmoc/tBu strategy on a rink amide resin.

General SPPS Workflow

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (DIC/HOOBt or HATU) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next cycle cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) repeat->cleavage Final cycle purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end

Figure 3: General workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: DIC/HOOBt Coupling
  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HOOBt (3-5 equivalents) in DMF.

  • Activation: Add DIC (3-5 equivalents) to the amino acid/HOOBt solution and allow to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated coupling solution to the resin. Agitate at room temperature for 1-4 hours. The reaction progress can be monitored using a ninhydrin test.

  • Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Protocol 2: HATU Coupling
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF.

  • Coupling Reaction: Add the coupling solution to the resin. Agitate at room temperature for 30-60 minutes. For particularly difficult couplings, the reaction time can be extended.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.

Conclusion and Recommendations

Both HOOBt and HATU are indispensable tools for the synthesis of difficult peptide sequences, each with its distinct advantages.

  • Choose a DIC/HOOBt-based method when racemization suppression is the highest priority , particularly in fragment condensation or when coupling racemization-prone amino acids. The use of the standalone reagent DEPBT is highly recommended in these scenarios.

  • Opt for HATU when faced with severe steric hindrance , such as in the coupling of Aib residues or multiple N-methylated amino acids. Its superior reactivity will often be necessary to achieve acceptable yields.

Ultimately, the choice of coupling reagent is not a one-size-fits-all decision. A thorough understanding of the specific challenges presented by the target peptide sequence, coupled with the mechanistic insights and practical protocols provided in this guide, will empower researchers to navigate the complexities of peptide synthesis and successfully obtain their desired molecules with high yield and purity.

References

  • Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(12), 1663-1676. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. Retrieved from [Link]

  • Anaspec. (n.d.). Optimizing Peptide Synthesis: The Role of HOOBT in Reducing Racemization. Retrieved from [Link]

  • Carpino, L. A., et al. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). 1. A new, more effective additive for peptide synthesis. Tetrahedron Letters, 34(48), 7829-7832.
  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
  • Carpino, L. A., et al. (2002). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 1: Coupling efficiency study. Journal of Peptide Research, 60(4), 185-196.
  • Vrettos, E. I., et al. (2017).
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Nowick, J. S., et al. (2020).
  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Li, H., et al. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3- benzotriazin-4(3H)-one (DEPBT)
  • Ye, Y. H., et al. (2005).

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A Comparative Guide to Racemization Suppression in Peptide Synthesis: 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one (HOOBt) vs. 1-Hydroxy-7-azabenzotriazole (HOAt)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise science of peptide synthesis, maintaining stereochemical integrity is paramount. Racemization, the undesirable conversion of a chiral amino acid into a mixture of stereoisomers, can lead to inactive or even harmful peptide products.[1] The choice of coupling additive is a critical factor in mitigating this risk. This guide provides an in-depth, objective comparison of two prominent racemization-suppressing additives: 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one (HOOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt).

The Specter of Racemization in Peptide Synthesis

The formation of a peptide bond requires the activation of a carboxylic acid group of an amino acid.[2] This activation, however, can inadvertently lead to the abstraction of the α-proton on the amino acid's chiral center. This results in the formation of an achiral enol or a planar oxazolone intermediate, which can be protonated from either side, leading to a loss of the original stereochemistry.[3][4] Factors such as the choice of solvent, base, and coupling reagent can influence the extent of racemization.[5] The introduction of additives like HOOBt and HOAt is a key strategy to minimize this detrimental side reaction.[6]

Mechanism of Action: A Tale of Two Additives

Both HOOBt and HOAt function by converting the highly reactive intermediate generated by the coupling agent (e.g., a carbodiimide) into a more stable, yet still reactive, active ester. This active ester is less prone to racemization and readily reacts with the amino group of the incoming amino acid to form the desired peptide bond.[1][3]

This compound (HOOBt)

HOOBt, also known as HODhbt, intercepts the O-acylisourea intermediate formed during carbodiimide-mediated couplings.[1] This prevents its rearrangement into the problematic oxazolone intermediate. The resulting HOOBt-ester is more stable, thus preserving the stereochemical integrity of the activated amino acid.[1]

1-Hydroxy-7-azabenzotriazole (HOAt)

HOAt is structurally similar to the well-known additive 1-hydroxybenzotriazole (HOBt) but contains a nitrogen atom in the 7-position of the benzotriazole ring. This seemingly minor modification has a significant impact. The nitrogen atom's electron-withdrawing nature enhances the acidity of the N-hydroxy group, leading to a more efficient reaction with the activated carboxylic acid. The resulting HOAt active ester is not only highly reactive towards the amine component but also exhibits exceptional stability against racemization.[2][3] It is considered superior to HOBt in both coupling efficiency and the preservation of chiral integrity.[7]

Comparative Performance: Experimental Insights

While both HOOBt and HOAt are effective in suppressing racemization, the key question for researchers is: which one performs better under specific conditions? The available literature suggests that HOAt often holds an edge, particularly in challenging coupling reactions.

Coupling AdditiveRacemization SuppressionCoupling EfficiencyKey Advantages
HOOBt EffectiveGoodReduces formation of unwanted side products.[1]
HOAt Highly Effective[2][3]Excellent[7]Superior to HOBt[7]; effective for hindered amino acids.

It is important to note that the extent of racemization is highly dependent on the specific amino acids being coupled, the coupling reagents used, the solvent, and the base.

Experimental Protocols for Evaluating Racemization

To empower researchers to make informed decisions, we provide a generalized protocol for comparing the racemization suppression capabilities of HOOBt and HOAt in a model peptide coupling reaction.

Model Reaction: Coupling of a protected amino acid (e.g., Fmoc-L-Phe-OH) to a resin-bound amino acid (e.g., H-Gly-resin).
Materials:
  • Fmoc-L-Phe-OH

  • H-Gly-resin (e.g., Wang resin)

  • Coupling agent (e.g., N,N'-Diisopropylcarbodiimide - DIC)

  • Additive 1: this compound (HOOBt)

  • Additive 2: 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Base (optional, for in-situ neutralization protocols): N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • HPLC system with a chiral column for analysis

Step-by-Step Methodology:
  • Resin Swelling: Swell the H-Gly-resin in DMF for 30-60 minutes.

  • Amino Acid Activation (Parallel Reactions):

    • Reaction A (HOOBt): In a separate vessel, dissolve Fmoc-L-Phe-OH, HOOBt, and DIC in DMF.

    • Reaction B (HOAt): In another vessel, dissolve Fmoc-L-Phe-OH, HOAt, and DIC in DMF.

    • Rationale: Pre-activation allows for the formation of the active ester before addition to the resin-bound amine.

  • Coupling:

    • Add the activated amino acid solutions from Reaction A and Reaction B to separate vessels containing the swelled H-Gly-resin.

    • Allow the coupling reaction to proceed for a defined period (e.g., 1-2 hours) at room temperature.

  • Washing: After the coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the newly added phenylalanine.

  • Cleavage: Cleave the resulting dipeptide (Phe-Gly) from the resin using a suitable cleavage cocktail.

  • Analysis:

    • Analyze the crude cleaved peptide by reverse-phase HPLC to determine the purity and yield.

    • Crucially, analyze the enantiomeric purity of the product using HPLC with a chiral column. This will allow for the quantification of the D-Phe-Gly diastereomer formed due to racemization.

    • The percentage of the D-isomer is a direct measure of the extent of racemization.

Workflow Diagram

G cluster_prep Preparation cluster_coupling Parallel Coupling Reactions cluster_A HOOBt Pathway cluster_B HOAt Pathway cluster_downstream Downstream Processing & Analysis Resin Swell H-Gly-resin in DMF Activate_A Activate Fmoc-L-Phe-OH with DIC/HOOBt Resin->Activate_A Activate_B Activate Fmoc-L-Phe-OH with DIC/HOAt Resin->Activate_B Couple_A Couple to H-Gly-resin Activate_A->Couple_A Wash Wash Resin Couple_A->Wash Couple_B Couple to H-Gly-resin Activate_B->Couple_B Couple_B->Wash Deprotect Fmoc Deprotection Wash->Deprotect Cleave Cleave Peptide Deprotect->Cleave Analyze Chiral HPLC Analysis (Quantify Racemization) Cleave->Analyze

Caption: Experimental workflow for comparing racemization suppression.

Concluding Remarks for the Practicing Scientist

Both this compound and 1-Hydroxy-7-azabenzotriazole are valuable tools in the peptide chemist's arsenal for combating racemization. While HOOBt offers a significant improvement over couplings without an additive, the evidence suggests that HOAt often provides a superior level of racemization suppression and coupling efficiency, especially in challenging synthetic contexts. [2][3][7]

The choice of additive should be guided by the specific requirements of the synthesis. For routine couplings of non-problematic amino acids, HOOBt may be a cost-effective and suitable option. However, for the synthesis of peptides containing racemization-prone residues (such as histidine and cysteine), or in segment condensation strategies, the enhanced performance of HOAt may be crucial for obtaining a product with the desired purity and biological activity.[6] Ultimately, empirical validation using a protocol similar to the one outlined above is the most reliable method for selecting the optimal additive for a given synthetic challenge.

References

  • The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. (n.d.). Self-Supplied Source.
  • The Chemical Synthesis of Peptides: Understanding the Role of HO
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. (1980). International Journal of Peptide and Protein Research, 15(5), 475-479.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Self-Supplied Source.
  • Chen, S. T., & Wang, K. T. (1991). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. Scilit.
  • A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. (n.d.). Benchchem.
  • 7.4 Racemization Assays. (n.d.). Self-Supplied Source.
  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research, 39(4), 308-314.
  • Optimizing Peptide Synthesis: The Role of HOOBT in Reducing Racemiz
  • Li, P., & Xu, J. C. (2000). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 65(9), 2951-2958.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Chen, S. T., & Wang, K. T. (1991). ChemInform Abstract: Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis.
  • Technical Support Center: Minimizing Racemization in Peptide Synthesis. (n.d.). Benchchem.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Self-Supplied Source.

Sources

A Senior Application Scientist's Guide to Benzotriazole-Based Coupling Reagents in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficiency and fidelity of peptide synthesis are paramount. In the realm of automated solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of success, directly impacting yield, purity, and the structural integrity of the final peptide. This guide provides an in-depth comparison of benzotriazole-based coupling reagents, a dominant class of reagents in modern peptide synthesis, with a focus on their performance in automated synthesizers. We will delve into their mechanism of action, compare their performance with alternatives using experimental data, and provide practical, field-proven protocols.

Introduction: The Central Role of the Coupling Reagent

Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, revolutionized the way peptides are made by anchoring the growing peptide chain to a solid support, thereby simplifying the purification process after each reaction step.[1] The core of SPPS is the formation of an amide (peptide) bond between the carboxyl group of an incoming amino acid and the N-terminal amine of the growing peptide chain.[2] This process consists of three main steps in each cycle: deprotection of the N-terminal protecting group, activation of the incoming amino acid's carboxyl group, and coupling to form the peptide bond.[3]

The activation step is where the coupling reagent comes into play. Its role is to convert the relatively unreactive carboxylic acid into a highly reactive species that is susceptible to nucleophilic attack by the amine. The ideal coupling reagent should facilitate rapid and complete reactions, minimize side reactions, and, crucially, suppress racemization of the chiral amino acids.[4]

A point of clarification on terminology: while the term "benzotriazinone" is sometimes used, the most prevalent and effective reagents in this class are more accurately described as benzotriazole-based uronium/aminium salts . This guide will focus on these widely used reagents, such as HCTU, HATU, and HBTU, while also touching upon true benzotriazinone structures like DEPBT.

The Mechanism of Action: Why Benzotriazole-Based Reagents Excel

The efficacy of benzotriazole-based coupling reagents lies in their ability to rapidly convert a carboxylic acid into a highly reactive HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) active ester.[5] This mechanism is key to their success in suppressing racemization.

The general activation process can be visualized as follows:

G cluster_0 Activation Phase cluster_1 Coupling Phase AA Fmoc-AA-COOH (Carboxylic Acid) ActiveEster Reactive O-acylisourea Intermediate AA->ActiveEster + Reagent + Base Reagent Uronium/Aminium Salt (e.g., HCTU, HATU) Reagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster FinalEster HOBt/HOAt Active Ester (Less prone to racemization) ActiveEster->FinalEster Rapid intramolecular rearrangement HOBt HOBt/HOAt anion HOBt->FinalEster CoupledPeptide Fmoc-AA-CO-NH-Peptide-Resin (Elongated Peptide) FinalEster->CoupledPeptide + Peptide-Resin PeptideResin H₂N-Peptide-Resin (Deprotected N-terminus) PeptideResin->CoupledPeptide

Caption: Mechanism of amino acid activation by benzotriazole-based reagents.

The key to suppressing racemization is the rapid formation of the HOBt or HOAt active ester from the initial O-acylisourea intermediate.[4] This ester is more stable than the O-acylisourea intermediate and less prone to forming the oxazolone, a planar intermediate that readily racemizes.[2] The electron-withdrawing properties of the benzotriazole moiety enhance the reactivity of the ester for efficient coupling.

It is important to note that reagents like HBTU and HATU exist predominantly in the more stable guanidinium (N-form) rather than the more reactive uronium (O-form) in the solid state.[6][7] However, in solution and under reaction conditions, they are in equilibrium with the active uronium form. Newer reagents like COMU are designed to exist solely in the more reactive uronium form.[8]

Performance Comparison: Benzotriazole Reagents vs. Alternatives

The choice of coupling reagent can significantly affect the outcome of a peptide synthesis, especially for "difficult sequences" prone to aggregation, steric hindrance, or racemization. Here, we compare the performance of common benzotriazole-based reagents against each other and against the carbodiimide family.

Key Benzotriazole-Based Reagents:
  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): One of the first and most widely used uronium salt reagents. It offers a good balance of performance and cost.[8]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The 7-aza substitution on the benzotriazole ring makes HOAt a better leaving group than HOBt, resulting in faster reaction kinetics and lower racemization rates compared to HBTU.[7][8] It is often the reagent of choice for difficult couplings.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The chlorine atom at the 6-position of the benzotriazole ring enhances the reactivity, making HCTU's performance comparable to HATU in many cases, but often at a lower cost.[9][10] It is known for high coupling efficiency and low racemization levels.[9]

Carbodiimide Reagents:
  • DIC (N,N'-Diisopropylcarbodiimide): A cost-effective coupling reagent. On its own, DIC can lead to significant racemization.[5] Therefore, it is almost always used with a racemization-suppressing additive, such as HOBt or, more recently, OxymaPure. A key advantage of DIC is that its byproduct, diisopropylurea, is soluble in common solvents like DMF, simplifying its removal during wash steps in SPPS.[5]

Quantitative Performance Data

The following table summarizes data from comparative studies, providing a snapshot of the relative performance of these reagents.

Reagent/SystemPeptide SequenceResinSolventPurity/YieldRacemizationReference
HCTU Aβ 1-42PAL-PEG-PSDMF/NMP72% yield, 14% purity*Not specified[3]
DIC/Oxyma Aβ 1-42PAL-PEG-PSDMF85% yield, 56% purityNot specified[3]
HBTU Aib-enkephalinPolystyreneDMF~95% purityNot specified[5]
DIC/Oxyma Aib-enkephalinPolystyreneDMF~90% purityNot specified[5]
HATU General PeptidesNot specifiedNot specifiedHigh purity, very fastLess than HBTU[8]

*Note: The low purity reported for HCTU in the Aβ 1-42 synthesis was attributed by the study's authors to the very short coupling time (5 min) used in that specific protocol.[3] In other studies, HCTU has been shown to produce peptides with purity comparable to HATU.[11]

Key Insights from the Data:

  • Speed and Efficiency: HATU and HCTU are generally considered the most efficient and fastest coupling reagents, making them ideal for accelerating synthesis protocols in automated synthesizers.[8][11]

  • Racemization Suppression: The formation of HOAt or 6-Cl-HOBt active esters by HATU and HCTU, respectively, provides excellent suppression of racemization, which is critical for maintaining the biological activity of the final peptide.[7][9]

  • Cost-Effectiveness: DIC, when paired with an additive like Oxyma, offers a more economical option that can still provide high-quality peptides, although coupling times may need to be longer compared to uronium salts.[3][5]

  • Solubility of Byproducts: A practical advantage of DIC is the solubility of its urea byproduct, which simplifies the washing steps in SPPS.[5]

Experimental Protocols for Automated Synthesis

The following sections provide a generalized protocol for automated SPPS and a specific case study for the synthesis of a challenging peptide. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and synthesizer.

General Automated SPPS Cycle (Fmoc/tBu Strategy)

This protocol outlines a typical cycle for adding one amino acid to the growing peptide chain on an automated synthesizer using a benzotriazole-based reagent like HCTU or HATU.

G start Start Cycle: Fmoc-Peptide-Resin deprotection 1. Deprotection 20% Piperidine in DMF (e.g., 1 x 1 min, 1 x 5 min) start->deprotection wash1 2. Wash (e.g., 5x with DMF) deprotection->wash1 coupling 3. Coupling - Fmoc-AA-OH (5 eq.) - HCTU/HATU (4.95 eq.) - DIPEA (10 eq.) (e.g., 5-30 min) wash1->coupling wash2 4. Wash (e.g., 5x with DMF) coupling->wash2 optional_cap Optional: Capping (e.g., Acetic Anhydride) To block unreacted amines coupling->optional_cap If coupling is incomplete end End Cycle: Fmoc-AA-Peptide-Resin wash2->end optional_cap->wash2

Sources

The Practitioner's Guide to Benzotriazole Coupling Reagents: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of peptides is a foundational yet intricate process. The creation of the amide bond—the very backbone of a peptide—requires precise and efficient chemical activation. Among the arsenal of tools available, benzotriazole-based coupling reagents have become indispensable. However, the choice between reagents like the classic HOBt, the workhorse HBTU, or the high-performance HATU is not merely one of chemical preference but a critical decision balancing cost, efficiency, and the specific challenges of the synthetic target.

This guide provides an in-depth, data-driven comparison of the most common benzotriazole-based coupling reagents. Moving beyond mere catalog descriptions, we will delve into the mechanistic underpinnings, practical performance data, and cost implications to empower you to make the most informed decision for your next synthesis.

The Benzotriazole Core: A Mechanism of Controlled Activation

The efficacy of benzotriazole-based reagents lies in their ability to convert a carboxylic acid into a highly reactive, yet relatively stable, active ester. This two-step process is fundamental to minimizing side reactions, particularly racemization, which can compromise the biological activity of the final peptide.

The general mechanism for aminium salts like HBTU and HATU involves the formation of a benzotriazolyl-ester intermediate. This intermediate is significantly more reactive than the initial carboxylic acid and is readily attacked by the N-terminal amine of the growing peptide chain to form the desired amide bond.

G RCOOH Carboxylic Acid (R-COOH) HBTU Aminium Salt (e.g., HBTU/HATU) + Base ActiveEster Active Ester Intermediate (R-CO-OBt/OAt) RCOOH->ActiveEster Activation HBTU->ActiveEster Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Peptide Byproduct Byproduct (HOBt/HOAt) Peptide->Byproduct

Caption: General mechanism of amide bond formation via aminium salt activation.

Comparative Analysis of Key Benzotriazole Reagents

While all reagents in this family share a common mechanistic theme, their structures are tuned for different levels of reactivity, conferring specific advantages and disadvantages.

HOBt (1-Hydroxybenzotriazole)
  • Role: The classic additive. HOBt is not a standalone coupling reagent but is used in conjunction with a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

  • Mechanism of Action: HOBt acts as a nucleophilic catalyst that traps the highly reactive O-acylisourea intermediate formed by the carbodiimide and carboxylic acid.[1] This prevents the intermediate from rearranging into an unreactive N-acylurea and converts it into the more stable HOBt-ester, which is less prone to racemization.[1]

  • Expertise & Experience: HOBt is the most cost-effective way to suppress racemization in carbodiimide-mediated couplings.[2] Its use is foundational in peptide chemistry. However, the formation of insoluble dicyclohexylurea (DCU) when using DCC can complicate purification in solution-phase synthesis, making DIC a more common choice for solid-phase peptide synthesis (SPPS). The anhydrous form of HOBt is explosive, so it is commercially supplied as a hydrate containing water.[1]

HBTU / TBTU (Aminium Salts)
  • Role: The reliable workhorses. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its tetrafluoroborate analogue, TBTU, are standalone reagents that combine the activating agent and the benzotriazole moiety in one molecule.[3]

  • Mechanism of Action: Despite their historical "uronium" names, structural studies have shown these reagents exist as the more stable aminium (or guanidinium) N-oxides.[4] They react with carboxylic acids in the presence of a non-nucleophilic base (typically DIPEA) to form the HOBt-ester in situ.

  • Expertise & Experience: HBTU and TBTU offer rapid and efficient couplings for the vast majority of standard amino acids.[3] The primary difference lies in their counter-ion (PF₆⁻ vs BF₄⁻), which can slightly alter their solubility and handling characteristics. TBTU is often considered a cost-effective and highly efficient option.[5] A critical field-proven insight is that an excess of these reagents should be avoided, as they can react with the free N-terminal amine of the peptide chain, causing guanidinylation—a chain-terminating side reaction.[3]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ium 3-oxid hexafluorophosphate)
  • Role: The high-performance specialist. HATU is the 7-aza derivative of HBTU, incorporating the 1-hydroxy-7-azabenzotriazole (HOAt) core instead of HOBt.

  • Mechanism of Action: The nitrogen atom at the 7-position of the HOAt ring provides "anchimeric assistance" during the coupling step.[6] This neighboring group participation accelerates the aminolysis of the active ester, leading to faster reaction rates and superior racemization suppression compared to HOBt-based reagents.[6][7] The active esters formed are more reactive due to the lower pKa of HOAt compared to HOBt.[6]

  • Expertise & Experience: HATU is the reagent of choice for "difficult" couplings, such as those involving sterically hindered amino acids (e.g., Aib, α-aminoisobutyric acid), N-methylated amino acids, or in challenging fragment condensations and macrocyclizations.[8] While its performance is often unmatched, this comes at a significantly higher cost. This superior reactivity means shorter coupling times are often possible, which can be a crucial factor in complex, multi-step syntheses.

Head-to-Head Data: A Cost-Benefit Framework

Objectively comparing these reagents requires a clear look at quantitative data. The following tables synthesize information from supplier pricing, technical data sheets, and published studies to provide a framework for your decision-making.

Table 1: Cost-Benefit Analysis of Benzotriazole Reagents
FeatureHOBt (Additive)HBTUTBTUHATU
Primary Use Case Racemization suppressor with carbodiimidesRoutine, high-efficiency couplingsRoutine, high-efficiency couplingsHindered/difficult couplings, minimal racemization
Relative Cost Index *1.01.2 - 2.01.5 - 2.54.0 - 10.0
Coupling Efficiency Moderate (depends on carbodiimide)HighHighVery High
Racemization Suppression GoodVery GoodGoodExcellent
Solubility in DMF HighGood (0.5 M)[8]Very Good (160.55 mg/mL)[3]Moderate (0.45 M)[8]
Key Side Reaction N-acylurea formation (if slow)GuanidinylationGuanidinylationGuanidinylation

*Cost Index is a relative comparison based on publicly available pricing for bulk quantities (100g-1kg) as of late 2025. HOBt (anhydrous basis) is set to 1.0. HBTU: ~


2.00/g; TBTU: ~

2.40/g; HATU: ~

10.00/g; HOBt: ~$1.08/g.
Table 2: Comparative Performance Data
ParameterHBTUHATUTBTU
% D-Isomer (Epimerization) *1.5 - 5.0%[1]0.5 - 2.0% [1]2.0 - 6.0%[1]
Typical Yield (Glycopeptide) 71% (Compound 6e)[9]88% (Compound 6e)[9]Not Reported
Typical Yield (Glycopeptide) 78% (Compound 5b)[9]95% (Compound 5b)[9]Not Reported
Solubility (M in DMF) ~0.5 M[8]~0.45 M[8]High (~0.5 M based on mg/mL)[3]

*Data from a standardized test peptide coupling. Lower percentage indicates better performance.

Experimental Protocol: Standard SPPS Coupling Cycle

To ensure trustworthiness and reproducibility, the following is a detailed, self-validating protocol for a single coupling cycle during Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This protocol is a representative example and should be optimized for specific sequences and scales.

G start Start Cycle (Peptide-Resin with free N-terminal amine) swell 1. Swell Resin (DMF, 30-60 min) deprotect 2. Fmoc Deprotection (20% Piperidine/DMF, 1x5 min, 1x15 min) swell->deprotect wash1 3. Wash (5x DMF, 3x DCM) deprotect->wash1 kaiser 4. Kaiser Test (Confirm free amine) wash1->kaiser kaiser->deprotect Negative (Yellow) [Recouple/Troubleshoot] prepare_coupling 5. Prepare Coupling Solution (Fmoc-AA, Reagent, Base in DMF) kaiser->prepare_coupling Positive (Blue) couple 6. Couple to Resin (45-90 min) prepare_coupling->couple wash2 7. Wash (3x DMF) couple->wash2 end End Cycle (Ready for next deprotection or final cleavage) wash2->end

Caption: Standard workflow for a single SPPS coupling cycle.

Step-by-Step Methodology:

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine.

  • Fmoc-protected amino acid (3-4 equivalents relative to resin loading).

  • Coupling Reagent (HBTU, HATU, or TBTU; 3-4 equivalents).

  • Base: N,N-Diisopropylethylamine (DIPEA; 6-8 equivalents).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • 20% (v/v) Piperidine in DMF.

  • Kaiser test kit reagents.

Protocol:

  • Resin Preparation: If starting a new synthesis, ensure the resin is properly swelled in DMF for at least 30 minutes. For an ongoing synthesis, proceed from the previous washing step.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Drain the deprotection solution and wash the resin thoroughly to remove all traces of piperidine. A typical sequence is 5 washes with DMF followed by 3 washes with DCM and then 3 final washes with DMF.

  • Confirmation of Free Amine (Kaiser Test): Take a small sample of resin beads (5-10 mg) and perform a Kaiser test. A positive result (deep blue beads) confirms the presence of the free primary amine, indicating the resin is ready for coupling. A negative result (yellow/colorless beads) indicates an incomplete deprotection or coupling in the previous step, requiring troubleshooting.

  • Activation (Coupling Solution Preparation): In a separate vessel, dissolve the Fmoc-amino acid (3-4 eq.) and the coupling reagent (e.g., HBTU, 3-4 eq.) in DMF. Add the DIPEA (6-8 eq.) to initiate the activation. Allow the solution to pre-activate for 1-5 minutes. Causality Note: Pre-activation ensures the formation of the active ester before the solution is added to the resin, leading to more efficient coupling kinetics.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the washed, deprotected peptide-resin. Agitate the mixture at room temperature for a specified time (typically 45-90 minutes). The optimal time depends on the specific amino acids being coupled.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (at least 3 times) to remove excess reagents and byproducts. The peptide-resin is now ready for the next cycle, starting again with Fmoc-deprotection.

Conclusion: Selecting the Right Reagent for Your Synthesis

The choice of a benzotriazole-based coupling reagent is a strategic decision that directly impacts the success, timeline, and cost of a peptide synthesis project.

  • For routine sequences without known difficult couplings, HBTU and TBTU offer an excellent balance of high efficiency, reliability, and favorable economics. They are the undisputed workhorses of modern SPPS.

  • When faced with sterically hindered residues, N-methylated backbones, or critical fragment condensations where racemization must be absolutely minimized, the higher cost of HATU is a justifiable investment. Its superior reactivity can be the difference between a successful synthesis and a failed one.

  • The classic HOBt/carbodiimide method remains a viable, low-cost option, particularly for large-scale synthesis of simpler peptides where the raw material cost is a dominant factor and purification protocols are well-established.

By understanding the underlying mechanisms and evaluating the objective performance data, researchers can select the optimal reagent, transforming the art of peptide synthesis into a predictable and efficient science.

References

  • El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Wachsmuth, C., et al. (2013). Synthesis of new asparagine-based glycopeptides for future scanning tunneling microscopy investigations. ResearchGate. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • König, W., & Geiger, R. (1970). A new method for synthesis of peptides: activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • Dalal Institute. (n.d.). Anchimeric Assistance. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Advanced Peptide Synthesis with TBTU. [Link]

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The Kinetics of Amide Bond Formation: A Comparative Guide to 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and controlled formation of the amide bond is a cornerstone of molecular synthesis. The choice of coupling reagent is paramount, directly influencing reaction rates, product purity, and the preservation of stereochemical integrity. This guide provides an in-depth kinetic analysis of amide formation utilizing 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one (HOAt), a pivotal additive in modern peptide synthesis, and objectively compares its performance against other widely used coupling reagents. This analysis is supported by experimental data and detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Significance of Kinetic Understanding in Amide Synthesis

In the intricate world of multi-step synthesis, particularly in the development of peptide-based therapeutics, understanding the kinetics of each reaction is not merely an academic exercise. It is a critical component of process optimization, enabling:

  • Maximization of Yields: By understanding the rate-determining steps and the influence of reaction parameters, conditions can be tailored to drive the reaction to completion.

  • Minimization of Side Reactions: Competing reactions, such as racemization, are time-dependent. Faster coupling kinetics can significantly reduce the window for these undesirable side reactions to occur.

  • Informed Reagent Selection: A quantitative understanding of reaction rates allows for a rational choice of coupling reagent for a specific synthetic challenge, balancing reactivity with stability and cost.

  • Scalability and Reproducibility: Kinetic data is essential for developing robust and reproducible synthetic protocols that can be scaled up for manufacturing.

This guide will delve into the kinetic profile of HOAt, its mechanism of action, and how it compares to other classes of coupling reagents, providing you with the necessary insights to optimize your amide bond formation reactions.

Kinetic Profile of this compound (HOAt)

This compound (HOAt) is rarely used as a standalone coupling reagent. Instead, its primary role is as an additive, most notably incorporated into uronium/aminium and phosphonium salt-based coupling reagents. The most prominent example is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which is the HOAt analogue of HBTU.

The superior performance of HOAt-based reagents stems from the electronic properties of the 7-aza-benzotriazole core. The nitrogen atom at the 7-position acts as an electron-withdrawing group, increasing the acidity of the N-hydroxy group. This enhanced acidity makes the corresponding OAt-ester a better leaving group compared to the OBt-ester formed with HOBt.[1]

Furthermore, it has been postulated that the pyridine nitrogen in the HOAt moiety can participate in the reaction through anchimeric assistance, coordinating with the incoming amine nucleophile and thereby accelerating the rate of amide bond formation.[2]

Mechanism of Action

The generally accepted mechanism for amide bond formation using an HOAt-based uronium salt like HATU proceeds through the formation of a highly reactive OAt-active ester.[3]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate -H+ HATU HATU OAt_Ester OAt-Active Ester Base Base (e.g., DIPEA) Amide Amide Product OAt_Ester->Amide + R'-NH₂ OAt_Ester->Amide Carboxylate->OAt_Ester + HATU Amine R'-NH₂

Caption: Mechanism of HATU-mediated amide bond formation.

Comparative Kinetic Analysis

While direct kinetic studies on this compound as a standalone additive are not extensively reported, the performance of its derivatives, particularly HATU, provides a strong indication of its kinetic advantages. The following tables summarize comparative data for various coupling reagents.

Table 1: Qualitative Performance Comparison of Common Coupling Reagent Classes

FeatureCarbodiimides (e.g., DCC, EDC)Phosphonium Salts (e.g., PyBOP)Uronium/Aminium Salts (HOBt-based, e.g., HBTU)Uronium/Aminium Salts (HOAt-based, e.g., HATU)
Relative Reactivity Moderate to High (with additives)HighHighVery High[4]
Racemization Potential High (without additives), Low (with HOBt/HOAt)Low[4]Low[4]Very Low[4]
Key Side Reactions N-acylurea formation, Dehydration of Asn/GlnByproduct removal can be challengingGuanidinylation of N-terminal amineMinimal
Primary Advantage Cost-effectiveNo guanidinylation side reactionHigh efficiency for routine synthesisSuperior performance for difficult sequences, rapid reactions[4]

Table 2: Quantitative Performance Data in a Model Peptide Synthesis

The following data is derived from a comparative study on the synthesis of a "difficult" aza-peptide, which highlights the kinetic differences between coupling reagents.[5]

Coupling ReagentHalf-life of Reaction (t½, minutes)
HATU 40
HCTU 40
PyBOP 150

Note: The data presented is for a specific, challenging synthesis and may not be representative of all amide coupling reactions. However, it serves as a valuable indicator of the relative kinetic performance.

Experimental Protocols for Kinetic and Performance Evaluation

To ensure the trustworthiness and reproducibility of our findings, we provide detailed, self-validating experimental protocols for the key analyses discussed in this guide.

Protocol 1: In-situ Monitoring of Amide Coupling Kinetics by ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of the consumption of starting materials and the formation of the product, enabling the determination of reaction rates.

NMR_Kinetics_Workflow cluster_prep Sample Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis Reagents Prepare stock solutions of carboxylic acid, amine, coupling reagent, and base in a deuterated solvent (e.g., DMF-d7). NMR_Tube In a 5 mm NMR tube, combine the carboxylic acid, amine, and base. Reagents->NMR_Tube Initial_Spectrum Acquire an initial ¹H NMR spectrum to establish t=0. NMR_Tube->Initial_Spectrum Initiation Initiate the reaction by adding the coupling reagent to the NMR tube. Initial_Spectrum->Initiation Acquisition Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. Initiation->Acquisition Integration Integrate characteristic peaks of the starting materials and product in each spectrum. Acquisition->Integration Concentration Calculate the concentration of each species at each time point. Integration->Concentration Kinetics Plot concentration vs. time and fit the data to a rate law to determine the rate constant (k). Concentration->Kinetics

Caption: Workflow for kinetic analysis of amide coupling by ¹H NMR.[6][7]

Detailed Steps:

  • Reagent Preparation: Prepare stock solutions of the carboxylic acid (1.0 eq), amine (1.0-1.2 eq), coupling reagent (e.g., HATU, 1.05 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in a suitable deuterated solvent (e.g., DMF-d7).

  • Sample Preparation: In a 5 mm NMR tube, combine the carboxylic acid, amine, and base.

  • Initial Spectrum: Place the NMR tube in the spectrometer and acquire an initial ¹H NMR spectrum to serve as the t=0 reference.

  • Reaction Initiation: Inject the coupling reagent stock solution into the NMR tube, ensuring rapid mixing.

  • Data Acquisition: Immediately begin a series of automated ¹H NMR acquisitions at predetermined time intervals. The time between spectra should be short enough to capture the initial phase of the reaction accurately.

  • Data Processing and Analysis:

    • Process the series of spectra (e.g., Fourier transform, phase correction, baseline correction).

    • Identify non-overlapping, characteristic peaks for a starting material (e.g., a proton on the amine) and the amide product.

    • Integrate these peaks in each spectrum.

    • Normalize the integrals to an internal standard or to the total integral of a region containing both reactant and product peaks.

    • Plot the concentration (proportional to the normalized integral) of the starting material or product as a function of time.

    • Fit the data to the appropriate rate equation (e.g., second-order) to determine the rate constant (k).

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a method to quantify the extent of epimerization during an amide coupling reaction, a critical measure of a coupling reagent's performance.

Racemization_Analysis_Workflow cluster_coupling Peptide Coupling cluster_workup Sample Preparation cluster_analysis Chiral HPLC Analysis Reaction Perform the amide coupling reaction using the desired coupling reagent and conditions. Cleavage Cleave a small sample of the crude peptide from the solid support (if applicable). Reaction->Cleavage Precipitation Precipitate the peptide with cold diethyl ether and dry. Cleavage->Precipitation Dissolution Dissolve the crude peptide in the initial mobile phase for HPLC. Precipitation->Dissolution Injection Inject the sample onto a chiral stationary phase (CSP) column. Dissolution->Injection Separation Elute with an appropriate mobile phase gradient to separate the diastereomers (e.g., L-L and D-L). Injection->Separation Quantification Integrate the peak areas of the diastereomers and calculate the percentage of racemization. Separation->Quantification

Caption: Workflow for racemization analysis by chiral HPLC.[8][9]

Detailed Steps:

  • Peptide Coupling: Perform the coupling of a chiral N-protected amino acid to an amine or another amino acid residue using the coupling reagent and conditions to be evaluated.

  • Sample Preparation:

    • After the reaction is complete, quench and work up a small aliquot of the reaction mixture. If the synthesis is performed on a solid support, cleave a small amount of the crude peptide from the resin.

    • Precipitate the crude peptide with cold diethyl ether, centrifuge to pellet the peptide, and dry the pellet.

    • Dissolve the crude peptide in the initial mobile phase for HPLC analysis.

  • Chiral HPLC Analysis:

    • Column: Utilize a chiral stationary phase (CSP) column suitable for the separation of peptide diastereomers (e.g., a macrocyclic glycopeptide-based column).

    • Mobile Phase: A typical mobile phase consists of a gradient of an organic modifier (e.g., acetonitrile) in an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water). The gradient should be optimized to achieve baseline separation of the diastereomers.

    • Detection: Use UV detection at a wavelength appropriate for the peptide bond (e.g., 214 nm).

    • Analysis: Inject the dissolved crude peptide. The desired (e.g., L-L) and undesired (e.g., D-L) diastereomers should elute as distinct peaks.

  • Quantification:

    • Integrate the peak areas for both diastereomers.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(undesired diastereomer) / (Area(desired diastereomer) + Area(undesired diastereomer))] * 100

Conclusion

The kinetic performance of an amide coupling reagent is a critical factor in the successful synthesis of complex molecules. This compound, primarily through its incorporation in reagents like HATU, offers significant kinetic advantages over older generations of coupling reagents. This is manifested in faster reaction rates and a reduced propensity for racemization.[4] The enhanced reactivity is attributed to the electron-withdrawing nature of the 7-aza-benzotriazole core, which renders the OAt-ester a superior leaving group.

For researchers and drug development professionals, a thorough understanding of these kinetic principles, coupled with robust analytical methods for their quantification, is indispensable. The protocols provided in this guide offer a framework for the objective comparison of coupling reagents, enabling the rational selection of the optimal reagent and conditions for any given synthetic challenge. By leveraging this knowledge, the efficiency, purity, and stereochemical integrity of your synthetic products can be significantly enhanced.

References

  • A millisecond infrared stopped-flow apparatus. Appl Spectrosc. 2006 Dec;60(12):1477-81.

  • FT-IR Stopped-flow. BioLogic.

  • Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. Benchchem.

  • A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. Benchchem.

  • A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU. Benchchem.

  • Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot.

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.

  • Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6...). ResearchGate.

  • A Comparative Guide to the Kinetic Stability of Woodward's Reagent K and Other Peptide Coupling Reagents. Benchchem.

  • New Trends in Peptide Coupling Reagents. ResearchGate.

  • Stopped-Flow for FT-IR. TgK Scientific.

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • 7.4 Racemization Assays. Science of Synthesis.

  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Institute of Technology.

  • Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science.

  • A stopped-flow apparatus for infrared spectroscopy of aqueous solutions. Biochemical Society Transactions.

  • Racemization studies in peptide synthesis using high-pressure liquid chromatography. Bioorganic Chemistry.

  • Stopped Flow Techniques for Measuring Kinetics. University of Illinois Urbana-Champaign.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development.

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development.

  • Racemization test in peptide synthesis. Journal of the American Chemical Society.

  • Amide bond formation: Beyond the myth of coupling reagents. ResearchGate.

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ResearchGate.

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.

  • Kinetics / reaction monitoring. IMSERC.

  • Studies on the coupling rates in liquid-phase peptide synthesis using competition experiments. International Journal of Peptide and Protein Research.

  • Coupling Reagents. Aapptec Peptides.

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry.

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. NIH.

  • Optimizing Peptide Coupling: Key Techniques. Benchchem.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

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A Senior Application Scientist's Guide to the Evaluation of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one in Green Chemistry Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener Alternatives in Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries. The focus is on developing processes that are not only efficient but also minimize environmental impact through reduced waste, use of safer solvents, and improved atom economy. Amide bond formation, a cornerstone of many synthetic pathways, especially in peptide and small molecule drug synthesis, has traditionally relied on reagents that, while effective, present significant green chemistry challenges, including the use of hazardous solvents and the generation of stoichiometric byproducts that are difficult to remove.

This guide provides a framework for the evaluation of a lesser-explored reagent, 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one , as a potentially greener alternative in synthetic protocols. While its parent compound, 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), is known as an effective additive in peptide coupling reactions, the hydroxymethyl derivative remains largely uncharacterized in the context of green chemistry. We will explore its potential, propose methodologies for its evaluation against established greener alternatives, and provide the scientific rationale behind these proposed experimental designs.

The Chemical Landscape: From HOBt to Novel Reagents

The development of coupling reagents and additives for amide bond formation has been an evolutionary journey. 1-Hydroxybenzotriazole (HOBt) was a long-standing staple, effective at suppressing racemization and improving yields in carbodiimide-mediated reactions[1][2]. However, the explosive nature of HOBt in its anhydrous form prompted a shift towards safer alternatives[1]. This led to the prominence of reagents like 1-hydroxy-7-azabenzotriazole (HOAt), which offered enhanced reactivity, and more recently, OxymaPure-based reagents like COMU (1-((1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate), which are non-explosive and highly efficient[1].

The parent compound of our target molecule, 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), has been recognized for generating highly reactive O-acylisourea intermediates, which can accelerate coupling reactions[1]. The introduction of a hydroxymethyl group at the 3-position of the benzotriazinone core in This compound presents intriguing possibilities that warrant a thorough green chemistry evaluation. The hydroxymethyl group could influence the molecule's solubility, potentially allowing for reactions in more benign solvent systems, and may also modulate its reactivity and safety profile. Furthermore, this functional group opens the possibility of its use as a formaldehyde-releasing agent under specific conditions, a characteristic of certain preservatives and cross-linking agents[3][4].

Proposed Evaluation Framework

A comprehensive evaluation of this compound in green chemistry protocols necessitates a direct comparison with established "greener" reagents. This guide proposes a head-to-head comparison with T3P® (Propylphosphonic Anhydride) and COMU in the context of amide bond formation, a ubiquitous and well-understood transformation.

The following diagram outlines the proposed experimental workflow for this comparative evaluation.

G cluster_0 Reagent Selection cluster_1 Model Reaction: Amide Bond Formation cluster_2 Green Solvent Screening cluster_3 Performance Evaluation Metrics cluster_4 Downstream Processing & Recyclability reagent1 3-(Hydroxymethyl)-1,2,3- benzotriazin-4(3H)-one reactants Carboxylic Acid + Amine reagent1->reactants Coupling reagent2 T3P® reagent2->reactants Coupling reagent3 COMU reagent3->reactants Coupling solvent1 2-MeTHF reactants->solvent1 in solvent2 Cyclopentyl methyl ether (CPME) reactants->solvent2 in solvent3 N-Butylpyrrolidinone (NBP) reactants->solvent3 in solvent4 Water (with surfactant) reactants->solvent4 in metric1 Yield & Purity (HPLC) solvent1->metric1 Analyze process1 Aqueous Workup solvent1->process1 Process solvent2->metric1 Analyze solvent2->process1 Process solvent3->metric1 Analyze solvent3->process1 Process solvent4->metric1 Analyze solvent4->process1 Process metric2 Reaction Time metric3 Process Mass Intensity (PMI) metric4 E-Factor metric5 Byproduct Analysis metric6 Racemization (for chiral substrates) process2 Solvent Recovery process3 Reagent/Byproduct Recyclability

Caption: Proposed workflow for the comparative evaluation of coupling reagents.

Comparative Performance Data (Hypothetical)

The following table presents a template for summarizing the expected data from the proposed comparative experiments. The values are hypothetical and serve as a framework for what should be measured and compared.

MetricThis compoundT3P®COMU
Reaction Conditions
Solvent2-MeTHF2-MeTHF2-MeTHF
Temperature (°C)252525
Reaction Time (h)To be determinedTo be determinedTo be determined
Performance
Yield (%)To be determinedHighVery High
Purity (%)To be determinedHighVery High
Racemization (%)To be determinedLowVery Low
Green Metrics
Process Mass Intensity (PMI)To be determinedLowerLow
E-FactorTo be determinedLowerLow
Safety & Handling
Key HazardsIrritant (assumed)CorrosiveIrritant
ByproductsWater-soluble (expected)Water-soluble phosphonic acidsWater-soluble urea derivatives
RecyclabilityTo be determinedNot applicableNot applicable

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed comparative evaluation.

Protocol 1: General Procedure for Amide Coupling in 2-MeTHF

This protocol describes a model reaction between benzoic acid and benzylamine.

Materials:

  • Benzoic acid

  • Benzylamine

  • This compound

  • T3P® (50% solution in 2-MeTHF)

  • COMU

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of benzoic acid (1.0 mmol) in 2-MeTHF (5 mL) at room temperature, add the coupling reagent (1.1 mmol).

    • For this compound: Add the solid reagent directly.

    • For T3P®: Add the 50% solution in 2-MeTHF.

    • For COMU: Add the solid reagent.

  • Add DIPEA (2.5 mmol) to the reaction mixture.

  • Stir the mixture for 10 minutes at room temperature.

  • Add benzylamine (1.0 mmol) and continue stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, dilute the reaction mixture with 2-MeTHF (10 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

  • Analyze the final product for yield and purity by HPLC and characterize by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Evaluation of Racemization

This protocol uses the coupling of N-benzoyl-L-leucine with L-phenylalanine methyl ester to assess the degree of racemization.

Materials:

  • N-benzoyl-L-leucine

  • L-phenylalanine methyl ester hydrochloride

  • Coupling reagents as in Protocol 1

  • DIPEA

  • 2-MeTHF

  • Chiral HPLC column and appropriate mobile phase

Procedure:

  • Follow the general coupling procedure outlined in Protocol 1, using N-benzoyl-L-leucine as the carboxylic acid and L-phenylalanine methyl ester hydrochloride as the amine component.

  • After purification, analyze the resulting dipeptide by chiral HPLC to determine the ratio of the LL to the DL diastereomer.

  • Calculate the percentage of racemization based on the integration of the peaks corresponding to the two diastereomers.

Mechanistic Considerations and Potential Advantages

The proposed mechanism for activation by this compound likely mirrors that of its parent, HOOBt. The carboxylic acid would react to form a highly reactive active ester, which is then susceptible to nucleophilic attack by the amine.

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Byproduct Formation Carboxylic_Acid R-COOH Active_Ester Activated Ester Intermediate Carboxylic_Acid->Active_Ester + Reagent Reagent 3-(Hydroxymethyl)- benzotriazinone Amide_Product Amide Product (R-CO-NHR') Active_Ester->Amide_Product + Amine Byproduct Regenerated Reagent/ Byproducts Active_Ester->Byproduct Amine R'-NH2

Caption: Proposed reaction mechanism for amide bond formation.

A key area for investigation is the fate of the hydroxymethyl group. If it remains intact, it may enhance the water solubility of the byproduct, simplifying aqueous workups and aligning with green chemistry principles. Conversely, if it participates in the reaction or degrades, it could potentially act as a source of formaldehyde, which would have significant safety and environmental implications that need to be carefully assessed.

Conclusion and Future Outlook

While this compound is currently an under-explored compound in the realm of green chemistry, its structural similarity to known effective coupling additives suggests a promising potential. The proposed evaluation framework provides a robust and scientifically sound methodology for characterizing its performance against established greener alternatives.

The key to its adoption will be a demonstration of clear advantages in one or more of the core principles of green chemistry: improved safety profile, reduced environmental impact of byproducts, efficacy in green solvents, and high reaction efficiency. Should this compound prove effective and safe, it could represent a valuable addition to the synthetic chemist's toolkit for developing more sustainable processes. Further research into its synthesis using greener methods, its biodegradability[5][6], and its potential applications beyond amide synthesis, such as in flow chemistry[7] or as a catalyst, would also be warranted.

References

  • Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives - University of Colorado Boulder. (2018). Retrieved from [Link]

  • Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. (2018). IOP Conference Series: Materials Science and Engineering, 305, 012020.
  • A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. (1977). Canadian Journal of Chemistry, 55(4), 630-639.
  • Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. (2018). MedChemComm, 9(1), 108-114.
  • Chemical structures of benzotriazole derivatives observed in biodegradation studies. (2018).
  • Benzotriazole and its derivatives: environmental occurrence and biodegradation patterns with different activated sludge biocenoses. (2011). Water Science and Technology, 64(11), 2246-2253.
  • 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. (2023). The Journal of Organic Chemistry, 88(20), 14131–14139.
  • N-Acyl Benzotriazole Derivatives for the Synthesis of Dipeptides and Tripeptides and Peptide Biotinylation by Mechanochemistry. (2021). The Journal of Organic Chemistry, 86(3), 2458–2468.
  • Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. (2018). MedChemComm, 9(1), 108-114.
  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds. (2011).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. (2024). Organic Letters, 26(12), 2371–2375.
  • Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. (2020). Molecules, 25(6), 1386.
  • 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. (2023). The Journal of Organic Chemistry, 88(20), 14131–14139.
  • Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. (2024). The Journal of Organic Chemistry, 89(3), 1836–1845.
  • Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings. (2007). The Journal of Organic Chemistry, 72(24), 9359-9364.
  • Formaldehyde releaser. (n.d.). In Wikipedia. Retrieved from [Link]

  • Visible-light-induced denitrogenative phosphorylation of benzotriazinones: a metal- and additive-free method for accessing ortho-phosphorylated benzamide derivatives. (2020). Green Chemistry, 22(18), 6062-6067.
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2017). Journal of the Iranian Chemical Society, 14(10), 2219-2229.
  • 3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2848.
  • Formaldehyde may be found in cosmetic products even when unlabelled. (2012). Central European Journal of Medicine, 7(4), 489-493.
  • A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. (1977). Canadian Journal of Chemistry, 55(4), 630-639.
  • Formaldehyde And Formaldehyde-Releasing Preservatives. (n.d.). Campaign for Safe Cosmetics.
  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. (2022). Sustainable Chemistry and Pharmacy, 29, 100789.
  • Formaldehyde-releasers. (2007).
  • Formaldehyde-Releasing Preservatives in Cosmetics: Are They Safe? (n.d.). EasyChem.
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A Senior Application Scientist's Guide to Coupling Additives in Therapeutic Peptide Synthesis: Validating Benzotriazoles and Their Modern Successors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Coupling Additives in Peptide Synthesis

The chemical synthesis of therapeutic peptides is a cornerstone of modern drug development, offering unparalleled precision in crafting complex biomolecules.[1][2][3] The success of Solid-Phase Peptide Synthesis (SPPS), the predominant methodology, hinges on the efficiency and fidelity of the amide bond formation—the very backbone of the peptide.[4][5] This crucial step is orchestrated by coupling reagents and, critically, coupling additives. These additives serve a dual purpose: to accelerate the reaction and, most importantly, to preserve the stereochemical integrity of the amino acids by suppressing racemization.[6][7][8]

This guide provides an in-depth validation and comparison of key coupling additives. While the query specified 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one, the field has been historically dominated by the structurally similar and extensively studied 1-Hydroxybenzotriazole (HOBt) and 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) . We will focus on these foundational reagents and compare their performance against modern, safer, and often more effective alternatives that have been developed to overcome the limitations of traditional benzotriazoles.

Pillar 1: The Mechanism of Action - Why Additives are Essential

In SPPS, the formation of a peptide bond is not a simple mixing of two amino acids. The carboxylic acid of the incoming amino acid must first be "activated" to make it susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), are common activators.[7]

However, the O-acylisourea intermediate formed by carbodiimide activation is highly reactive and prone to two major side reactions:

  • Racemization: The intermediate can cyclize to form a 5(4H)-oxazolone, which can easily lose its stereochemical configuration.[7][8]

  • N-acylurea Formation: The intermediate can rearrange into a stable, unreactive N-acylurea, terminating the coupling reaction.[9]

This is where additives like HOBt are critical. They rapidly intercept the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester (e.g., an OBt ester).[9] This new intermediate is less prone to racemization and does not rearrange into an N-acylurea, thus ensuring a cleaner and more efficient coupling reaction.

Mechanism_of_Action cluster_activation Activation Step cluster_pathways Intermediate Fates cluster_coupling Coupling Step A Fmoc-AA-COOH O_Acyl O-Acylisourea (Unstable Intermediate) A->O_Acyl Activation Carbo Carbodiimide (e.g., DIC) Carbo->O_Acyl Activation Oxazolone Oxazolone Formation O_Acyl->Oxazolone Side Reaction 1 (Base-catalyzed) NAcylurea N-Acylurea (Inactive) O_Acyl->NAcylurea Side Reaction 2 (Rearrangement) HOBt Coupling Additive (e.g., HOBt, Oxyma) O_Acyl->HOBt Interception Racemic Racemized Peptide Oxazolone->Racemic ActiveEster Active Ester (Stable Intermediate) HOBt->ActiveEster Product Fmoc-AA-Peptide-Resin (Desired Product) ActiveEster->Product Coupling Peptide H2N-Peptide-Resin Peptide->Product Coupling Validation_Workflow start Select Model Peptide (e.g., ACP 65-74) split start->split reagent1 SPPS with DIC/HOBt split->reagent1 reagent2 SPPS with DIC/OxymaPure split->reagent2 reagent3 SPPS with HATU split->reagent3 cleavage1 TFA Cleavage & Precipitation reagent1->cleavage1 cleavage2 TFA Cleavage & Precipitation reagent2->cleavage2 cleavage3 TFA Cleavage & Precipitation reagent3->cleavage3 analysis Analysis of Crude Peptides cleavage1->analysis cleavage2->analysis cleavage3->analysis hplc Purity Check: RP-HPLC analysis->hplc ms Identity Check: Mass Spectrometry analysis->ms chiral Racemization Check: Chiral GC-MS / HPLC analysis->chiral results Compare Purity, Yield, & Epimerization hplc->results ms->results chiral->results

Caption: Experimental workflow for validating coupling additives.

Protocol 1: Comparative SPPS of Acyl Carrier Protein (ACP) Fragment 65-74

The ACP 65-74 fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH) is a classic "difficult" sequence prone to aggregation, making it an excellent model for comparing coupling reagent efficiency.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids

  • Coupling Solution A: 0.5 M DIC / 0.5 M HOBt in DMF

  • Coupling Solution B: 0.5 M DIC / 0.5 M OxymaPure in DMF

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Solvents: DMF, DCM, Diethyl ether (cold)

Procedure (Manual Synthesis):

  • Resin Preparation: Swell 100 mg of Fmoc-Rink Amide resin in DMF in three separate reaction vessels (one for each coupling condition) for 1 hour.

  • Fmoc Deprotection: Drain DMF. Add 2 mL of 20% piperidine/DMF. Agitate for 5 minutes. Drain. Add another 2 mL of 20% piperidine/DMF and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate tube, dissolve 4 equivalents of the next Fmoc-amino acid.

    • Add 4 equivalents of the respective coupling solution (A or B). For a standalone reagent like HATU, pre-activate 4 eq. of Fmoc-amino acid with 3.95 eq. of HATU and 8 eq. of DIEA in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Self-Validation: Perform a Kaiser test to confirm the absence of free amines. If the test is positive, repeat the coupling.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (Step 2) after the last coupling.

  • Cleavage and Precipitation: Wash the resin with DCM and dry under vacuum. Add 2 mL of cleavage cocktail and agitate for 2-3 hours. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to 10 mL of cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

Protocol 2: Analysis of Purity and Racemization

1. Purity and Identity Analysis:

  • Dissolve a small amount of the crude peptide from each synthesis in a suitable solvent (e.g., 50% Acetonitrile/water).

  • Analyze by Reverse-Phase HPLC (RP-HPLC) to determine the purity of the crude product. [10]The main peak's area percentage reflects the efficiency of the synthesis.

  • Confirm the identity and molecular weight of the main peak using Mass Spectrometry (MS), typically ESI-MS. [10][11] 2. Racemization Analysis (GC-MS Method):

  • This protocol determines the percentage of D-amino acids incorporated during synthesis. [12]1. Acid Hydrolysis: Hydrolyze ~1 mg of the crude peptide in 500 µL of 6N DCl in D₂O at 110°C for 24 hours. The deuterated environment allows for the correction of racemization that occurs during the hydrolysis step itself. [12][13]2. Derivatization: Evaporate the acid. Derivatize the resulting free amino acids to make them volatile (e.g., esterification followed by acylation with trifluoroacetic anhydride).

  • GC-MS Analysis: Inject the derivatized sample onto a chiral GC column (e.g., Chirasil-Val). The enantiomers (L and D forms) of each amino acid will separate.

  • Quantification: Use mass spectrometry to quantify the peak areas for the L- and D-isomers of each amino acid, allowing for precise determination of the level of racemization for each residue. [11][12]

Decision-Making Framework for Additive Selection

Choosing the right additive requires balancing performance, safety, and cost.

Decision_Tree start Start: Define Peptide Synthesis Needs q1 Is the sequence 'difficult' (hindered AAs, long, or aggregation-prone)? start->q1 q2 Are safety and shipping restrictions a primary concern? q1->q2 No ans_hatu Use High-Reactivity Reagent: HATU / PyAOP q1->ans_hatu Yes q3 Is cost the main driving factor? q2->q3 No ans_comu Use Modern High-Performance Reagent: COMU (Oxyma-based) q2->ans_comu Yes, High Performance Needed ans_oxyma Default Choice: DIC/OxymaPure q2->ans_oxyma Yes, Standard Performance Needed q3->ans_oxyma No ans_hctu Cost-Effective Performance: HCTU q3->ans_hctu Yes, Performance Still Important ans_hobt Legacy (Use with caution due to safety): DIC/HOBt q3->ans_hobt Yes, Lowest Cost (Legacy)

Caption: Decision tree for selecting a coupling additive.

Conclusion

The validation of coupling additives is paramount for the successful synthesis of high-purity therapeutic peptides. While foundational reagents like HOBt paved the way, the modern landscape has shifted decisively towards safer, more efficient alternatives. OxymaPure stands out as a direct, non-explosive replacement for HOBt, frequently demonstrating superior performance in minimizing racemization. For the most demanding syntheses, Oxyma-based standalone reagents like COMU offer a compelling alternative to traditional high-reactivity reagents like HATU, balancing exceptional performance with a significantly improved safety profile. By employing the rigorous validation protocols outlined in this guide, researchers can confidently select and implement the optimal coupling strategy, ensuring the quality, purity, and stereochemical integrity of their therapeutic peptide candidates.

References

  • Zheng, B., Wang, X., Guo, M., & Tzeng, C.-M. (2025).
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Springer.
  • Zheng, B., et al. (2025).
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Zheng, B., et al. (2025). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Unknown. (2023). A Review on Peptide Synthesis: Therapeutic agents, stabilizing agents and its applications.
  • Biosynth. Analytical methods and Quality Control for peptide products. Biosynth.
  • Luxembourg Bio Technologies. Green chemistry – OxymaPure®. Luxembourg Bio Technologies.
  • Luxembourg Bio Technologies. Coupling Reagents. Luxembourg Bio Technologies.
  • Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). Royal Society of Chemistry.
  • Parthasarathy, A., Anandamma, S. K., & Kalesh, K. A. (2019).
  • Unknown. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • NINGBO INNO PHARMCHEM CO.,LTD. Comparing Peptide Coupling Reagents: The Advantages of Ethyl 2-Oximinooxamate (OxymaPure). NINGBO INNO PHARMCHEM CO.,LTD.
  • Unknown. Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
  • Merck Millipore. (2009). Novabiochem® Letter 1/09. Merck Millipore.
  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • BenchChem. (2025).
  • BenchChem. (2025). How to prevent racemization of serine during peptide coupling. BenchChem.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Subirós-Funosas, R., et al. (2022).
  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Unknown. (2018). Racemization in peptide synthesis.
  • Wikipedia. HCTU. Wikipedia.
  • Collins, J. M., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers.
  • Unknown. DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY.
  • Strege, M. A., & Tymiak, A. A. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Merck Millipore. Novabiochem® Coupling reagents. Merck Millipore.
  • AltaBioscience. Peptide Purification and Product Analysis. AltaBioscience.
  • Unknown. Validation of determination of optical purity of peptides.
  • BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis. BenchChem.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • Veranova. A Glimpse into the Development of peptide Coupling Reagents. Veranova.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a critical operational guide for the safe handling of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one. In our work, the pursuit of scientific advancement and personal safety are inextricably linked. This document moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that both your research and your well-being are protected.

The insights herein are synthesized from established safety data sheets (SDS), peer-reviewed chemical literature, and extensive field experience in drug development and chemical synthesis. We will explore not just what to wear, but why we wear it, creating a culture of safety that is proactive rather than reactive.

Hazard Assessment: The "Why" Behind the Protection

Understanding the intrinsic hazards of a compound is the foundational step in any safety protocol. While specific GHS classification data for this compound (CAS No. 24310-40-5) is limited, the hazards can be inferred from its close structural analog, 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (CAS No. 28230-32-2), which is well-characterized.[1] Given their structural similarities, it is scientifically prudent to handle the hydroxymethyl derivative with the same level of caution.

The primary hazards are summarized below:

Hazard ClassGHS Hazard StatementRationale for Concern & Required Protection
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can lead to inflammation, redness, and discomfort. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[2]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationThe compound can cause significant, potentially damaging, irritation upon contact with the eyes. This mandates the use of chemical splash goggles as a minimum requirement.
Specific Target Organ Toxicity (Single Exposure; Category 3) H335: May cause respiratory irritationInhalation of the powder or aerosols can irritate the respiratory tract, leading to coughing and discomfort. Handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[3]
Flammability H226: Flammable liquid and vapourWhile the compound is a solid, some safety data sheets for related compounds or solutions indicate flammability.[3] Therefore, ignition sources should be avoided.

Some sources also indicate that related compounds may be harmful if swallowed.[4][5] Therefore, ingestion must be strictly avoided by prohibiting eating, drinking, or smoking in the laboratory.

Core PPE Protocol: A Multi-Barrier System

Effective protection relies on a multi-barrier system, starting with engineering controls and culminating in the correct use of PPE.

Engineering Controls: The First Line of Defense

PPE is the last line of defense. The primary method for controlling exposure to this compound, especially in its powdered form, is through engineering controls.

  • Chemical Fume Hood: All weighing and handling of the solid compound should be performed inside a certified chemical fume hood.[4] This contains dust and vapors at the source, drastically reducing the risk of inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6]

Personal Protective Equipment Selection

The selection of PPE is contingent on the specific task and the potential for exposure.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solids (in a fume hood) ANSI Z87.1-rated safety glasses with side shields (minimum). Chemical splash goggles are recommended.Nitrile or neoprene gloves.Long-sleeved lab coat.Not required if handled exclusively within a functioning fume hood.
Handling Solutions Chemical splash goggles.Nitrile or neoprene gloves.Long-sleeved lab coat.Not required if handled in a well-ventilated area with no aerosol generation.
Large-Scale Operations or Potential for Dusting Chemical splash goggles and a face shield.Nitrile or neoprene gloves.Chemical-resistant apron over a lab coat.A NIOSH-approved respirator with P95 or P100 particulate filters may be required.[3] Consult your institution's EHS department.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or coveralls.Required. Minimum of an air-purifying respirator with combination organic vapor/particulate cartridges (ABEK-P2).[3]

Expert Rationale:

  • Eye Protection: We graduate from safety glasses to goggles to protect against splashes from all angles. A face shield is added when there is a significant risk of splashes or airborne particles to protect the entire face.[6]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals for incidental contact. Always inspect gloves before use and use proper removal technique to avoid contaminating your skin.[3] For prolonged contact or spill cleanup, more robust gloves are necessary.

  • Respiratory Protection: The trigger for respiratory protection is the potential for airborne particles.[1][3] A properly functioning fume hood negates this risk for routine handling. However, during a spill or if engineering controls fail, a respirator is essential to protect the respiratory tract.[6]

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use. Contamination during the removal (doffing) of PPE is a common source of exposure.

Step-by-Step PPE Workflow

PPE_Workflow don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if required) doff3->doff4

Caption: PPE Donning and Doffing Sequence.

Causality of the Doffing Sequence: The sequence is designed to remove the most contaminated items first. Gloves are removed first, followed by eye protection and lab coat, minimizing contact between contaminated PPE and your skin. The respirator is removed last to protect you from inhaling any contaminants that may have been aerosolized during the doffing process.

Disposal: All disposable PPE (gloves, etc.) used when handling this compound must be disposed of as hazardous waste.[3] Place items in a designated, sealed waste container. Non-disposable items like goggles and face shields should be decontaminated according to your institution's procedures.

Emergency Operations and Disposal

Accidental Release Measures

Should a spill occur, evacuate personnel from the immediate area and ensure adequate ventilation.[3]

  • Restrict Access: Keep unnecessary personnel away.

  • Don Appropriate PPE: For spills, this includes respiratory protection, chemical goggles and face shield, impervious gloves, and a lab coat or apron.[1]

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust.[3][6] Place into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Environmental Precautions: Do not let the product enter drains or waterways.[3][4]

Exposure and First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Waste Disposal Plan

All waste containing this compound, including surplus material and contaminated packaging, must be treated as hazardous waste.[3]

  • Action: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Container: Use suitable, closed, and clearly labeled containers for waste.

  • Compliance: All disposal practices must be in accordance with local, state, and federal regulations.

This guide provides a comprehensive framework for the safe handling of this compound. By integrating this knowledge into your daily laboratory operations, you build a robust and resilient culture of safety.

References

  • PubChem. (n.d.). 3-hydroxy-1,2,3-benzotriazin-4(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (2013, October 14). MSDS of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one. Retrieved from [Link]

  • XiXisys. (2025, October 19). SAFETY DATA SHEETS: this compound. Retrieved from [Link]

  • SysKem Chemie GmbH. (2019, June 24). SAFETY DATA SHEET: SysKem TT 1000. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Methyl-1H-benzotriazole(1,2,3), 98%. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.